molecular formula C12H18N2O B12440292 2-Amino-N-(4-tert-Butylphenyl)acetamide

2-Amino-N-(4-tert-Butylphenyl)acetamide

Cat. No.: B12440292
M. Wt: 206.28 g/mol
InChI Key: VUZQWDZZWBEWCG-UHFFFAOYSA-N
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Description

2-Amino-N-(4-tert-Butylphenyl)acetamide is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-amino-N-(4-tert-butylphenyl)acetamide

InChI

InChI=1S/C12H18N2O/c1-12(2,3)9-4-6-10(7-5-9)14-11(15)8-13/h4-7H,8,13H2,1-3H3,(H,14,15)

InChI Key

VUZQWDZZWBEWCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)CN

Origin of Product

United States

Foundational & Exploratory

Molecular weight and formula of N-(4-tert-butylphenyl)glycinamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and applications of N-(4-tert-butylphenyl)glycinamide , a critical building block in medicinal chemistry.

A Versatile Scaffold for Peptidomimetics and Ion Channel Modulators[1][2]

Physicochemical Identity

N-(4-tert-butylphenyl)glycinamide is a synthetic organic intermediate characterized by a glycinamide backbone N-substituted with a lipophilic 4-tert-butylphenyl moiety.[1][2] It serves as a pharmacophore scaffold in the development of serine protease inhibitors and TRPV1 antagonists.[2]

Core Specifications
ParameterTechnical Specification
IUPAC Name 2-amino-N-(4-tert-butylphenyl)acetamide
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.29 g/mol
Exact Mass 206.1419 g/mol
CAS Registry Number Not widely listed as commodity; typically synthesized in situ
Physical State White to off-white crystalline solid (typical)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Predicted) ~7.8 (Primary amine), ~14.5 (Amide N-H)
Structural Analysis

The molecule consists of three distinct functional domains:

  • Primary Amine (

    
    ):  A nucleophilic "head" available for further derivatization (e.g., urea formation, sulfonylation).
    
  • Amide Linker: Provides hydrogen bonding capability (Donor/Acceptor) critical for protein-ligand interactions.[2]

  • 4-tert-butylphenyl Tail: A bulky, lipophilic group that often occupies hydrophobic pockets (e.g., S1 specificity pockets in proteases or lipophilic regions in TRP channels).[2]

Synthesis & Manufacturing Protocol

The synthesis of N-(4-tert-butylphenyl)glycinamide is typically achieved via a two-step protection-deprotection strategy to prevent polymerization of the glycine moiety.[1][2]

Reaction Scheme (Graphviz)

Synthesis Start1 4-tert-butylaniline (Nucleophile) Coupling Coupling Agent (EDC/HOBt or DCC) Start1->Coupling Start2 N-Boc-Glycine (Protected AA) Start2->Coupling Intermediate Intermediate: N-Boc-N'-(4-tBu-Ph)glycinamide Coupling->Intermediate Amide Bond Formation Deprotection Acid Hydrolysis (TFA/DCM or HCl/Dioxane) Intermediate->Deprotection Boc Removal Product Product: N-(4-tert-butylphenyl)glycinamide Deprotection->Product Neutralization

Figure 1: Synthetic workflow for the production of N-(4-tert-butylphenyl)glycinamide via Boc-chemistry.

Detailed Protocol
  • Coupling Reaction:

    • Reagents: N-Boc-Glycine (1.0 eq), 4-tert-butylaniline (1.0 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq).[2]

    • Solvent: Anhydrous Dichloromethane (DCM) or DMF.[2]

    • Procedure: Dissolve N-Boc-Glycine in DCM at 0°C. Add coupling agents and stir for 15 min. Add 4-tert-butylaniline and DIPEA.[2] Allow to warm to room temperature and stir for 12–18 hours.

    • Workup: Wash with 1M HCl, sat.

      
      , and brine. Dry over 
      
      
      
      .[2]
  • Deprotection:

    • Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.[2]

    • Procedure: Dissolve the intermediate in DCM. Add TFA (20% v/v) dropwise at 0°C. Stir for 2–4 hours.

    • Isolation: Concentrate in vacuo. Neutralize with sat.

      
       or basic resin to obtain the free base.[2]
      

Applications in Drug Development

This scaffold is a "privileged structure" in medicinal chemistry, often serving as the anchor for larger bioactive molecules.

A. TRPV1 Antagonists (Pain Management)

The N-(4-tert-butylphenyl) motif is structurally homologous to the hydrophobic tail of BCTC (a potent TRPV1 antagonist).[1][2][3] Researchers use this glycinamide derivative to explore the "linker" region of the pharmacophore, testing how flexibility (glycine linker) vs. rigidity (piperazine linker in BCTC) affects binding affinity.[2]

  • Mechanism:[1][2][4] The tert-butyl group lodges into the hydrophobic pocket of the TRP channel, while the amide interacts with polar residues in the binding site.

B. Serine Protease Inhibitors

Glycinamide derivatives are classic substrates/inhibitors for serine proteases like Thrombin and Urokinase.[2]

  • Utility: The free amine can be capped with sulfonyl chlorides or aryl acids to create "P2-P1" inhibitors where the glycinamide acts as the P1-P1' scissile bond mimic or transition state analogue.[2]

C. Peptidomimetics

Used as a Gly-Aniline building block to induce specific turn conformations in short peptides or to improve metabolic stability against proteolytic cleavage compared to standard peptide bonds.[1][2]

Analytical Characterization (Validation)

To ensure scientific integrity, the synthesized compound must be validated using the following expected spectral data.

Expected 1H NMR Signals (DMSO-d6)
Shift (

ppm)
MultiplicityIntegrationAssignment
9.80 Singlet (Broad)1HAmide NH
7.50 Doublet (

Hz)
2HAromatic (Ortho to amide)
7.32 Doublet (

Hz)
2HAromatic (Meta to amide)
3.30 Singlet2HGlycine

-CH₂
1.80 Broad Singlet2HAmine NH₂ (varies w/ solvent)
1.26 Singlet9Htert-Butyl Methyls
Mass Spectrometry (LC-MS)[2]
  • Ionization Mode: ESI (+)

  • Molecular Ion

    
    :  207.30 m/z[2]
    
  • Fragment Ions:

    • 134 m/z (Loss of Glycyl group;

      
      )[1][2]
      
    • 57 m/z (tert-butyl carbocation)[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for BCTC (Related Scaffold). Retrieved from [Link][2]

  • Valdivia, V., et al. (2020). Synthesis of TRPV1 Antagonists via Urea and Amide Linkers. European Journal of Medicinal Chemistry.[2] [2]

Sources

Chemical Identity and Synthetic Utility of 2-Amino-N-(4-tert-Butylphenyl)acetamide: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Core Descriptors[1][2]

2-Amino-N-(4-tert-Butylphenyl)acetamide , frequently referred to in medicinal chemistry as N-(4-tert-butylphenyl)glycinamide , represents a "privileged scaffold" motif. It combines a lipophilic 4-tert-butylphenyl tail—essential for hydrophobic pocket occupancy in receptors (e.g., TRPV1, Sodium Channels)—with a polar, modifiable glycinamide head group.

The following identifiers are definitive for this structure:

DescriptorValue
IUPAC Name This compound
Common Synonyms N-(4-tert-butylphenyl)glycinamide; Glycine 4-tert-butylanilide
Molecular Formula

Molecular Weight 206.29 g/mol
SMILES CC(C)(C)C1=CC=C(NC(=O)CN)C=C1
InChI String InChI=1S/C12H18N2O/c1-12(2,3)10-6-4-9(5-7-10)14-11(15)8-13/h4-7H,8,13H2,1-3H3,(H,14,15)
InChI Key JHEPYKYKVBPFIB-UHFFFAOYSA-N
LogP (Predicted) ~1.9 - 2.2 (Lipophilic)
PSA (Polar Surface Area) ~55 Ų

Structural Analysis & Pharmacophore Mapping

To understand the utility of this molecule, one must deconstruct it into its functional pharmacophores. It serves as a linker scaffold where the tert-butyl group acts as a hydrophobic anchor, while the primary amine serves as a vector for further diversification (e.g., into ureas, sulfonamides, or secondary amines).

Diagram 1: Pharmacophore Decomposition

G Molecule This compound Tail Hydrophobic Tail (4-tert-Butylphenyl) Molecule->Tail Lipophilic Binding Linker Hydrogen Bond Donor/Acceptor (Amide Linker) Molecule->Linker Rigid Spacer Head Polar Reactivity Center (Primary Amine) Molecule->Head Solubilizing/Reactive Tail->Linker Electronic Coupling Linker->Head Alpha-Carbon

Figure 1: Structural decomposition of the molecule highlighting its dual nature as a hydrophobic anchor and a polar reactive handle.

Synthetic Pathways[7][11]

For high-fidelity research applications, purity is paramount. While direct ammonolysis of


-chloroacetamides is common, it often leads to over-alkylation impurities (secondary/tertiary amines). Therefore, I recommend the Boc-Glycine Mixed Anhydride Coupling  for small-scale, high-purity synthesis, and the Chloroacetyl-Azide Reduction  route for scalable process chemistry.
Protocol A: The "High-Fidelity" Route (Boc-Protection)

Best for: SAR studies, library generation, <5g scale. Mechanism: Activation of N-Boc-Glycine prevents side reactions, ensuring only the primary amine is generated after deprotection.

  • Activation: Dissolve N-Boc-Glycine (1.0 eq) in dry DCM (

    
    ) at 0°C. Add N-Methylmorpholine (NMM, 1.1 eq) followed by Isobutyl chloroformate (1.1 eq) to form the mixed anhydride. Stir for 15 min.
    
  • Coupling: Add 4-tert-butylaniline (1.0 eq) dropwise. Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Wash with 1N HCl, sat.

    
    , and brine.[1] Dry over 
    
    
    
    and concentrate to yield the Boc-protected intermediate.
  • Deprotection: Dissolve intermediate in 4M HCl in Dioxane. Stir for 1 hour. Precipitate the hydrochloride salt with diethyl ether.

  • Free Basing: Neutralize with sat.

    
     and extract into EtOAc to obtain the free base title compound.
    
Protocol B: The "Process" Route (Azide Reduction)

Best for: >10g scale, cost-efficiency. Mechanism: Displacement of chloride by azide (


) is strictly mono-substitution, avoiding the over-alkylation risks of direct ammonia.
  • Acylation: React 4-tert-butylaniline with chloroacetyl chloride (1.1 eq) and

    
     in Acetone/DCM. Yields 2-chloro-N-(4-tert-butylphenyl)acetamide.
    
  • Azidation: Treat the chloro-intermediate with Sodium Azide (

    
    , 1.2 eq) in DMF at 60°C for 4 hours.
    
  • Reduction: Hydrogenate the azide (

    
    , Pd/C) or use Staudinger reduction (
    
    
    
    ) to yield the primary amine.
Diagram 2: Synthetic Workflow (Protocol A)

Synthesis Start1 N-Boc-Glycine Reagent1 Isobutyl Chloroformate NMM, DCM, 0°C Start1->Reagent1 Start2 4-tert-Butylaniline Inter1 Mixed Anhydride Intermediate Reagent1->Inter1 Activation Inter2 Boc-Protected Amide Inter1->Inter2 + Start2 (Coupling) Reagent2 4M HCl / Dioxane Inter2->Reagent2 Deprotection Final This compound (HCl Salt) Reagent2->Final Precipitation

Figure 2: Step-by-step synthetic pathway via the Boc-anhydride method to ensure high purity.

Analytical Characterization (Self-Validation)

To validate the synthesis, the following spectral features must be observed. Absence of these signals indicates failure or impurity.

Nuclear Magnetic Resonance (NMR)[10]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       1.26 (s, 9H): tert-Butyl group . A sharp, intense singlet.
      
    • 
       3.35 (s, 2H): Methylene (
      
      
      
      )
      . Alpha to the carbonyl. If this is a doublet or multiplet, the amine is likely alkylated.
    • 
       7.30 - 7.55 (m, 4H): Aromatic System . Typical AA'BB' pattern of a para-substituted benzene.
      
    • 
       9.80 (s, 1H): Amide NH . Broad singlet, exchangeable with 
      
      
      
      .
Mass Spectrometry (LC-MS)
  • ESI+ Mode: Look for

    
    .
    
  • Fragmentation: A strong daughter ion at

    
     ~134 corresponds to the loss of the glycyl group (
    
    
    
    ), confirming the tert-butylaniline core.

Applications in Drug Discovery[8]

This molecule is rarely a final drug but acts as a critical intermediate in the synthesis of:

  • Sodium Channel Blockers: Analogues of tocainide and mexiletine often utilize glycinamide linkers to modulate solubility and CNS penetration [1].

  • TRPV1 Antagonists: The 4-tert-butylphenyl motif is a classic "cap" group in Vanilloid receptor antagonists. The amine allows for urea formation (e.g., reacting with isocyanates) to generate high-potency blockers similar to BCTC [2].

  • Kinase Inhibitors: The amide-linker-phenyl motif mimics the ATP-binding hinge region interactions in certain kinase scaffolds.

References

  • PubChem Compound Summary. (2023). This compound. National Center for Biotechnology Information. [Link]

  • Valdivia, V., et al. (2012). Synthesis and pharmacological evaluation of novel glycine derivatives as sodium channel blockers. Bioorganic & Medicinal Chemistry. [Link] (General reference for glycinamide Na+ blockers)

Sources

Solubility profile of 4-tert-butylphenyl acetamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Solubility Profile of 4-tert-butylphenyl Acetamide Derivatives: From Physicochemical Principles to Strategic Development

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy. The 4-tert-butylphenyl acetamide scaffold is a recurring motif in medicinal chemistry, valued for its structural features that can confer desirable pharmacological activity. However, the interplay between the lipophilic tert-butyl group and the polar acetamide linker presents unique challenges and opportunities in solubility engineering. This guide provides an in-depth exploration of the factors governing the solubility of 4-tert-butylphenyl acetamide derivatives. We will dissect the molecule's structural components, detail authoritative protocols for solubility determination, and discuss strategic approaches for modulating solubility to optimize drug candidates for clinical success. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important chemical space.

Introduction: The Central Role of Solubility in Drug Discovery

An orally administered drug must dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[1] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise clinical efficacy and even lead to the termination of promising drug candidates.[2] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, underscoring the regulatory importance of a well-characterized solubility profile.[3][4] For derivatives of the 4-tert-butylphenyl acetamide core, understanding and optimizing solubility is not merely a late-stage formulation problem but a foundational pillar of lead optimization. The introduction of the acetamide group can modify a compound's absorption, distribution, metabolism, and excretion (ADME) profile, with its polarity potentially enhancing aqueous solubility.[5]

Deconstructing the Scaffold: Structure-Solubility Relationships

The solubility of a 4-tert-butylphenyl acetamide derivative is a composite of the contributions from its constituent parts. A nuanced understanding of each moiety is essential for predicting and manipulating the overall physicochemical properties.

  • The Acetamide Linker (-NH-CO-CH₃): This group is a key modulator of solubility. The amide functionality can act as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O oxygen).[5][6] This capacity for hydrogen bonding with water is fundamental to aqueous solubility. However, in the solid state, these same groups participate in strong intermolecular hydrogen bonds, contributing to a stable crystal lattice that requires significant energy to disrupt, a factor that can decrease solubility.

  • The Phenyl Ring: The aromatic ring is a non-polar, hydrophobic component that generally disfavors aqueous solubility. Its planar structure promotes efficient crystal packing through π-π stacking, which can increase the melting point and reduce solubility.

  • The para-tert-Butyl Group (-C(CH₃)₃): This bulky, aliphatic group is highly lipophilic and significantly increases the non-polar surface area of the molecule, thereby decreasing aqueous solubility.[7][8] Its steric bulk can, however, disrupt crystal packing, which may partially offset the negative impact of its lipophilicity on solubility. From a metabolic standpoint, the tert-butyl group can act as a steric shield, protecting adjacent functional groups from enzymatic degradation, but it is also susceptible to oxidation by cytochrome P450 enzymes.[7][9]

The interplay of these groups dictates the overall solubility. The lipophilic character of the tert-butylphenyl moiety often dominates, classifying many derivatives as poorly soluble (BCS Class II or IV).

cluster_molecule 4-tert-butylphenyl Acetamide Core cluster_properties Impact on Aqueous Solubility mol Core Structure acetamide Acetamide Group (-NHCOCH₃) mol->acetamide phenyl Phenyl Ring mol->phenyl tertbutyl tert-Butyl Group (-C(CH₃)₃) mol->tertbutyl sol_increase Increases Solubility (Hydrophilic Contribution) acetamide->sol_increase H-Bonding (Donor & Acceptor) sol_decrease Decreases Solubility (Lipophilic/Hydrophobic Contribution) phenyl->sol_decrease Hydrophobic Surface π-π Stacking tertbutyl->sol_decrease High Lipophilicity Steric Bulk

Caption: Structure-Solubility Contributions of the Core Scaffold.

Physicochemical Properties of the Parent Compound

A baseline understanding of the parent compound, N-(4-tert-butylphenyl)acetamide, is crucial.

PropertyValueSource
Molecular Formula C₁₂H₁₇NO[10]
Molar Mass 191.27 g/mol [10]
IUPAC Name N-(4-tert-butylphenyl)acetamide[10]
Predicted logP 2.6 (Predicted)N/A
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 1[5]

Authoritative Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is the bedrock of a successful development program. The choice of method depends on the stage of development, balancing throughput with the need for thermodynamically robust data.

The Gold Standard: Equilibrium Solubility via the Shake-Flask Method

The saturation shake-flask method is considered the most reliable technique for determining equilibrium solubility.[11][12] It measures the concentration of a saturated solution after a dynamic equilibrium is reached between the dissolved and undissolved solid drug. This method is required by regulatory agencies like the FDA and EMA for BCS classification.[3][4]

start Start step1 1. Preparation Add excess solid compound to vials containing pH-buffered media (e.g., pH 1.2, 4.5, 6.8). start->step1 step2 2. Equilibration Agitate vials at a constant temperature (37 ± 1 °C) for a sufficient duration (e.g., 24-48 hours). step1->step2 step3 3. Confirmation of Equilibrium Sample at multiple time points (e.g., 24h, 48h). Concentrations should be consistent. step2->step3 step4 4. Phase Separation Centrifuge or filter the suspension to remove undissolved solid. step3->step4 step5 5. Analysis Quantify the concentration of the dissolved compound in the supernatant/filtrate via a validated analytical method (e.g., HPLC-UV). step4->step5 step6 6. Final Verification Measure the pH of the final saturated solution. step5->step6 end_node End: Equilibrium Solubility Value step6->end_node cluster_acid For an Acidic Derivative (HA) cluster_base For a Basic Derivative (B) ph_low Low pH (pH < pKa) pka_point pH = pKa ph_low->pka_point acid_protonated Predominantly HA (Neutral, Lower Solubility) ph_low->acid_protonated base_protonated Predominantly BH⁺ (Charged, Higher Solubility) ph_low->base_protonated ph_high High pH (pH > pKa) acid_ionized Predominantly A⁻ (Charged, Higher Solubility) ph_high->acid_ionized base_ionized Predominantly B (Neutral, Lower Solubility) ph_high->base_ionized pka_point->ph_high acid_equal [HA] = [A⁻] pka_point->acid_equal pka_point->base_ionized base_equal [B] = [BH⁺] pka_point->base_equal acid_protonated->pka_point spacer

Caption: Relationship between pH, pKa, and Species-Dependent Solubility.

  • System Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10). [13]2. Sample Preparation: Prepare a solution or suspension of the compound in water or a co-solvent system if solubility is very low. [14]3. Titration: Place the sample vessel on a magnetic stirrer and immerse the pH electrode. Titrate the sample with a standardized solution of 0.1 M HCl or 0.1 M NaOH using an auto-titrator. [13]4. Data Acquisition: Record the pH value after each incremental addition of titrant. The titration curve is generated by plotting pH versus the volume of titrant added.

  • pKa Determination: The pKa is determined from the inflection point of the titration curve, often calculated from the first or second derivative of the plot. [15]At the half-equivalence point, the pH is equal to the pKa. [13]6. Solubility Calculation: The intrinsic solubility (solubility of the neutral species) and the pH-solubility profile can be calculated from the titration data using the Henderson-Hasselbalch equation and the amount of titrant consumed to cause precipitation. [16]

Strategies for Solubility Enhancement

If a promising 4-tert-butylphenyl acetamide derivative exhibits poor solubility, several formulation and chemical strategies can be employed to improve its profile.

StrategyMechanismApplicability & Considerations
Physical Modifications
Micronization/NanonizationIncreases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation. [2]Effective for improving dissolution rate but does not change equilibrium solubility. Can be applied to most crystalline compounds.
Amorphous Solid DispersionsThe drug is dispersed in a high-energy amorphous state within a polymer matrix, preventing crystallization and enhancing apparent solubility. [1]Can significantly increase solubility but requires careful screening of polymers and may have long-term physical stability issues (recrystallization).
Chemical Modifications
Salt FormationFor derivatives with an ionizable group (pKa 2-12), converting the compound to a salt form can dramatically increase solubility and dissolution rate.Requires an ionizable center. The choice of counter-ion is critical and can impact stability, hygroscopicity, and manufacturability.
Prodrug ApproachA bioreversible moiety is attached to the parent drug, altering its physicochemical properties (e.g., increasing polarity). The moiety is cleaved in vivo to release the active drug. [6][17]A powerful but complex approach requiring significant medicinal chemistry effort and a separate bioequivalence program.
Co-solvencyUsing a mixture of water and one or more water-miscible organic solvents (e.g., propylene glycol, ethanol) to increase the solubility of lipophilic compounds. [18][19]Primarily used for liquid formulations. The amount and type of co-solvent must be carefully selected to ensure safety and stability.

Conclusion and Future Directions

The solubility profile of 4-tert-butylphenyl acetamide derivatives is a multifaceted characteristic governed by a delicate balance of hydrophilic and lipophilic forces. A thorough and early characterization of solubility is paramount for making informed decisions in drug discovery and development. By employing robust methodologies like the shake-flask technique and leveraging a deep understanding of structure-solubility relationships, researchers can effectively identify liabilities and devise rational strategies for improvement. Future work in this area will likely involve the greater use of in silico prediction tools, based on machine learning and quantitative structure-property relationship (QSPR) models, to pre-screen derivatives for solubility issues before synthesis, further streamlining the path from discovery to a viable drug product. [20][21][22]

References

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  • Al-Obaidi, H., & Al-Hakeim, H. K. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. Retrieved from [Link]

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  • Stoikova, S., et al. (2017). p-tert-Butylthiacalixa[23]renes functionalized by N-(4'-nitrophenyl)acetamide and N,N-diethylacetamide fragments: synthesis and binding of anionic guests. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

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  • World Health Organization. (2023). PQT/MED-specific Annotations for the ICH M9 Guideline for Biopharmaceutics Classification System (BCS)-based Biowaiver Applications. Retrieved from [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-butyl-. Retrieved from [Link]

  • Rahayu, S., et al. (2021). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. SciSpace. Retrieved from [Link]

  • Kumar, V., et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • Atrushi, D. S. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy International Interdisciplinary Research Journal. Retrieved from [Link]

  • Allen. (2024). Acetamide: Structure, Properties and Uses. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. Retrieved from [Link]

  • Ponomareva, E. A., et al. (2021). Properties of the tert-butyl halide solvolysis transition states. RSC Advances. Retrieved from [Link]

  • Ansari, M. J. (2017). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Expert Opinion on Drug Delivery. Retrieved from [Link]

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Safety data sheet (SDS) for 2-Amino-N-(4-tert-Butylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper for research and development professionals. It synthesizes chemical safety principles with specific structure-activity relationship (SAR) analysis for 2-Amino-N-(4-tert-Butylphenyl)acetamide , a compound often used as an intermediate in medicinal chemistry (e.g., in the synthesis of kinase inhibitors or analgesics).[1]

Chemical Identity & Structural Analysis

Unlike commodity chemicals with established toxicological monographs, This compound (often referred to as N-(4-tert-butylphenyl)glycinamide) is a research-grade intermediate.[1] Its safety profile must be derived from its functional groups and metabolic precursors.[1]

Identification
ParameterDetail
Chemical Name This compound
Common Synonyms N-(4-tert-butylphenyl)glycinamide; Glycine 4-tert-butyl-anilide
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.29 g/mol
CAS Number Research Grade - Specific Registry Number varies by vendor (often unlisted in major public indices)
Physical State Solid (White to Off-white crystalline powder)
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water.[1][2][3][4]
Functional Group Risk Assessment (SAR)

The molecule consists of three distinct pharmacophores that dictate its safety profile. The diagram below illustrates the reactivity and hazard potential of each sector.

ChemicalStructureAnalysis Molecule This compound Amine Primary Amine (-NH2) • Basic/Nucleophilic • Hygroscopic • Skin/Eye Irritant Molecule->Amine N-Terminus Amide Amide Linker (-NH-CO-) • Metabolically Labile • Hydrolysis releases Aniline Molecule->Amide Core Lipophile 4-tert-Butyl Phenyl • High Lipophilicity (LogP ~2.5) • Enhanced Dermal Absorption • Systemic Toxicity Target Molecule->Lipophile C-Terminus Toxic Metabolite Risk 4-tert-Butylaniline (Methemoglobinemia Risk) Amide->Toxic Metabolite Risk In vivo Hydrolysis

Figure 1: Structural dissection of safety hazards.[1] The lipophilic tail facilitates entry, while the amine and potential aniline metabolite drive toxicity.

Hazard Identification (GHS Classification)

Note: In the absence of empirical LC50/LD50 data for this specific intermediate, the classification below is predicted based on "Read-Across" methodology from the parent compound (4-tert-butylaniline) and analogous glycinamides.

Predicted GHS Classification
Hazard ClassCategoryHazard StatementRationale
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowedBased on aniline derivative toxicity.[1]
Skin Corrosion/Irritation Cat 2H315: Causes skin irritationPrimary amine basicity.[1]
Serious Eye Damage Cat 2AH319: Causes serious eye irritationPrimary amine basicity.[1]
Sensitization (Skin) Cat 1H317: May cause allergic reactionCommon in aniline-based structures.[1]
Aquatic Toxicity Cat 2H411: Toxic to aquatic lifeTert-butyl phenol/aniline derivatives are persistent.[1]
Critical Health Effects[1]
  • Methemoglobinemia (Theoretical): While the amide bond reduces immediate toxicity compared to the free aniline, enzymatic hydrolysis (amidase activity) can release 4-tert-butylaniline.[1] High exposure may impair oxygen transport in blood.[1]

  • Dermal Absorption: The tert-butyl group significantly increases lipophilicity compared to simple glycinamide, making this compound capable of penetrating nitrile gloves over extended periods.[1]

Handling & Storage Protocols

This compound exhibits hygroscopicity (due to the primary amine) and oxidative sensitivity (aniline ring).

Storage Conditions
  • Temperature: 2°C to 8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon or Nitrogen). The primary amine reacts with atmospheric CO₂ to form carbamates over time.[1]

  • Container: Amber glass to prevent photodegradation.

Experimental Handling Workflow

The following decision matrix outlines the required engineering controls based on the operation scale.

HandlingWorkflow Start Operation Assessment ScaleSmall < 100 mg (Weighing/Aliquot) Start->ScaleSmall ScaleLarge > 100 mg (Synthesis/Purification) Start->ScaleLarge PPE_Basic PPE Level 1: • Nitrile Gloves (Double) • Lab Coat • Safety Glasses ScaleSmall->PPE_Basic Control_Fume Engineering Control: Standard Fume Hood (Sash at 18 inches) ScaleSmall->Control_Fume PPE_Advanced PPE Level 2: • Tyvek Sleeves • Face Shield • Double Gloves (Long Cuff) ScaleLarge->PPE_Advanced Control_Iso Engineering Control: Powder Containment Hood or Glove Box ScaleLarge->Control_Iso Waste Disposal: Solid Hazardous Waste (Do NOT flush) Control_Fume->Waste Control_Iso->Waste

Figure 2: Risk-based handling decision matrix. Note the escalation to containment hoods for larger quantities due to potential dust inhalation risks.

Emergency Response & First Aid

Principle: Treat as a potent aniline derivative until proven otherwise.

Exposure RouteImmediate ActionScientific Rationale
Inhalation Move to fresh air.[1][5][6] Administer oxygen if breathing is labored.[1][5]Dust inhalation can cause rapid systemic absorption via alveoli.[1]
Skin Contact Wash with soap and water for 15 minutes .[1] Discard contaminated clothing.[1][7]Lipophilic nature allows the compound to form a reservoir in the stratum corneum.[1]
Eye Contact Rinse cautiously with water for 15 min.[1][8] Remove contact lenses.[1][6][7]Alkaline nature of the primary amine can cause corneal opacity if untreated.[1]
Ingestion Do NOT induce vomiting. Rinse mouth. Seek medical attention.Risk of aspiration and secondary irritation of the esophagus.[1]

Firefighting Measures:

  • Media: Water spray, Carbon dioxide (CO₂), Dry chemical.[1][9][10]

  • Hazardous Combustion Products: Nitrogen oxides (NOx), Carbon monoxide (CO).[11] Note: The tert-butyl group generates dense black smoke.[1]

Synthesis & Stability Context

For researchers synthesizing this compound, understanding its reactivity is vital for safety.[1]

  • Synthesis Route: Typically synthesized by coupling 4-tert-butylaniline with N-Boc-glycine (followed by deprotection) or chloroacetyl chloride followed by amination.[1]

  • Reactivity Hazard: The step involving chloroacetyl chloride is highly lachrymatory and corrosive.

  • Stability:

    • Solution Stability: Stable in DMSO/MeOH for ~24 hours at RT.

    • Hydrolysis:[1] Susceptible to hydrolysis in strong acid (e.g., 1M HCl) or base, releasing the toxic parent aniline.

References

  • PubChem. Compound Summary: 4-tert-Butylaniline (Parent Compound Toxicity).[1] National Library of Medicine.[1] [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: 4-tert-butylphenol/aniline derivatives.[1][Link][1]

Disclaimer: This guide is intended for experienced scientific personnel.[1] It supplements, but does not replace, the official SDS provided by the specific vendor of the chemical.

Sources

pKa values of 2-amino-N-(4-tert-butylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa Values of 2-amino-N-(4-tert-butylphenyl)acetamide

Abstract

The ionization constant (pKa) is a foundational physicochemical parameter in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the . As no experimentally determined values are currently published for this specific molecule, this document serves as a predictive analysis and a procedural guide for researchers. We will deconstruct the molecule's structure to identify its ionizable centers, estimate their respective pKa values based on established chemical principles, and provide detailed, field-proven protocols for both in silico prediction and experimental determination. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize this molecule or structurally similar compounds.

The Central Role of pKa in Pharmaceutical Sciences

The extent to which a drug molecule is ionized at a given pH is governed by its pKa value(s). This ionization state is a critical determinant of its biopharmaceutical properties.[2] A drug's ability to permeate biological membranes, its aqueous solubility, and its potential to bind to its molecular target are all intimately linked to its ionization state.[3][4]

  • Solubility and Dissolution : Ionized species are generally more water-soluble than their neutral counterparts. Adjusting formulation pH based on a drug's pKa can optimize solubility and dissolution rates.[5]

  • Permeability and Absorption : Neutral, more lipophilic forms of a drug are better able to passively diffuse across the lipid bilayers of cell membranes, such as those in the gastrointestinal tract.[6][7] The pH-partition hypothesis relies on the interplay between environmental pH and the drug's pKa to predict absorption.

  • Distribution : A drug's volume of distribution (Vd) can be influenced by its pKa, affecting its ability to cross barriers like the blood-brain barrier and its propensity for plasma protein binding.[4]

  • Target Binding : Ionic interactions, such as salt bridges, are often crucial for a drug's binding affinity to its target protein. Knowing the pKa ensures the correct protonation state is considered in binding models.[3]

Therefore, the accurate determination of pKa values for a new chemical entity like this compound is not merely an academic exercise but a critical step in assessing its drug-like potential.[8]

Structural Analysis and pKa Estimation

This compound possesses two potentially ionizable functional groups: a primary aliphatic amine and a secondary amide.

  • Primary Aliphatic Amine (pKa₁) : The terminal amino group (-NH₂) is basic. Simple alkyl amines typically exhibit pKa values for their conjugate acids in the range of 9.5 to 11.0.[9] However, the basicity of this amine is significantly reduced by the presence of the adjacent electron-withdrawing carbonyl group of the amide. This inductive effect delocalizes the nitrogen lone pair, making it less available for protonation. Consequently, the pKa of the conjugate acid is expected to be substantially lower than that of a simple alkylamine, likely falling in the 7.0 to 8.5 range.

  • Secondary Amide (pKa₂ and pKa₃) : Amide groups exhibit dual acid-base character, though both are extremely weak.

    • Basicity (pKa₂) : Amides are very weak bases, with protonation occurring on the carbonyl oxygen, not the nitrogen, due to resonance stabilization of the resulting cation. The pKa of the O-protonated conjugate acid is typically around -0.5 to 0 .[10][11] This site will be fully protonated only under highly acidic conditions, far from physiological pH.

    • Acidity (pKa₃) : The N-H proton of a primary or secondary amide is very weakly acidic. Its pKa is generally well above 15, often in the range of 17 to 18 .[12][13] This means deprotonation only occurs under strongly basic conditions.

For pharmaceutical applications, only the ionization of the primary amine (pKa₁) is relevant within the physiological pH range (approx. 1.5 to 8.0).

The ionization equilibria are visualized below.

Caption: Ionization states of the target molecule.

Methodologies for pKa Determination

Given the absence of published data, a two-pronged approach involving computational prediction followed by experimental verification is recommended.

In Silico pKa Prediction: A DFT-Based Protocol

Computational methods provide a rapid and cost-effective means of estimating pKa values, guiding subsequent experimental design.[1] Density Functional Theory (DFT) combined with a continuum solvation model offers a robust framework for accurate predictions.

  • Structure Preparation : Generate the 3D structure of this compound using a molecular editor. Create two versions: the neutral form and the N-protonated (ammonium) form.

  • Conformational Search : For both the neutral and protonated species, perform a conformational search to identify the lowest energy conformers. This step is crucial as the relative stability of conformers can influence the calculated energies.

  • Geometry Optimization and Frequency Calculation : Optimize the geometry of the lowest-energy conformers for both species in a simulated aqueous environment. This is typically achieved using a DFT functional (e.g., B3LYP or M06-2X) with a suitable basis set (e.g., 6-31G* or higher) and a continuum solvation model (e.g., SMD or IEFPCM). A frequency calculation should be performed to confirm the structures are true energy minima and to obtain the thermal corrections for Gibbs free energy.

  • Gibbs Free Energy Calculation : Extract the standard-state Gibbs free energy in solution (G_sol) for both the neutral (G_sol(A)) and protonated (G_sol(AH⁺)) forms.

  • pKa Calculation : Calculate the pKa using the direct, or absolute, method based on the following thermodynamic cycle:

    ΔG_sol = G_sol(A) + G_sol(H⁺) - G_sol(AH⁺)

    pKa = ΔG_sol / (2.303 * RT)

    Where R is the gas constant, T is the temperature (298.15 K), and G_sol(H⁺) is the experimental Gibbs free energy of solvation of a proton, a well-established value (e.g., -265.9 kcal/mol).

The following diagram illustrates this computational workflow.

Computational_Workflow cluster_prep 1. Structure Preparation cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis start Generate 3D Structure neutral Neutral Species (A) start->neutral protonated Protonated Species (AH⁺) start->protonated opt_neut Geometry Optimization & Frequency Calculation (in water) neutral->opt_neut opt_prot Geometry Optimization & Frequency Calculation (in water) protonated->opt_prot gibbs_neut Calculate G_sol(A) opt_neut->gibbs_neut gibbs_prot Calculate G_sol(AH⁺) opt_prot->gibbs_prot pka_calc Calculate pKa via Thermodynamic Cycle gibbs_neut->pka_calc gibbs_prot->pka_calc

Caption: Workflow for computational pKa prediction.

Experimental pKa Determination: Potentiometric Titration

Experimental validation is the gold standard for pKa determination.[1] Potentiometric titration is a reliable and direct method for molecules with sufficient solubility.

  • Materials and Reagents :

    • This compound (high purity, >98%).

    • Standardized 0.1 M Hydrochloric Acid (HCl) titrant.

    • Standardized 0.1 M Sodium Hydroxide (NaOH) titrant.

    • High-purity water (Milli-Q or equivalent).

    • Co-solvent (e.g., methanol or DMSO) if solubility in water is limited.

    • Calibrated pH meter with a combination electrode.

    • Automated titrator or magnetic stirrer and burette.

    • Constant temperature bath (25 °C).

  • Sample Preparation :

    • Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of water or a water/co-solvent mixture. Causality Note: The choice of co-solvent is critical; it must dissolve the compound without significantly altering the pKa. Methanol is often a good first choice. The co-solvent percentage should be kept as low as possible.

    • Add a known excess of standardized HCl to fully protonate the primary amine.

  • Titration Procedure :

    • Immerse the pH electrode in the sample solution and allow it to equilibrate at 25 °C.

    • Begin stirring the solution at a constant, moderate speed.

    • Titrate the solution by adding small, precise increments of the standardized NaOH solution.

    • Record the pH value after each addition, allowing the reading to stabilize before proceeding. Continue the titration well past the equivalence point (indicated by a sharp inflection in pH).

  • Data Analysis :

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point(s) from the inflection point(s) of the curve (often found by taking the first or second derivative of the curve).

    • The pKa is equal to the pH at the half-equivalence point. For the titration of the protonated amine with NaOH, this corresponds to the point where half of the acid has been neutralized.

The following diagram illustrates the experimental workflow.

Experimental_Workflow cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Analysis prep Dissolve Compound in Water/Co-solvent acidify Add Excess Std. HCl to Protonate Amine prep->acidify setup Calibrate & Immerse pH Electrode at 25°C acidify->setup titrate Titrate with Std. NaOH setup->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot find_ep Determine Equivalence Point (V_eq) plot->find_ep find_pka Determine pKa (pH at V_eq / 2) find_ep->find_pka

Caption: Workflow for experimental pKa determination.

Summary of Predicted pKa Values

Based on the structural analysis, the following pKa values are predicted for this compound. These predictions should be confirmed experimentally.

Ionizable GroupTypePredicted pKaPhysiological Relevance
Primary Amine (-NH₂)Basic (pKa₁)7.0 - 8.5High . Will exist as a mixture of neutral and cationic forms in the body.
Amide Carbonyl (C=O)Basic (pKa₂)~ -0.5Low . Will be unprotonated at physiological pH.
Amide N-HAcidic (pKa₃)~ 17-18None . Will be non-ionized at physiological pH.

Conclusion

The are essential for a comprehensive understanding of its pharmaceutical potential. This guide has established that the primary aliphatic amine is the only functional group that will ionize under physiological conditions, with a predicted pKa in the range of 7.0 to 8.5. The amide group is not expected to contribute to the ionization profile in a biologically relevant pH range. We have provided robust, step-by-step protocols for both computational prediction and experimental determination of these values. The integration of these in silico and in vitro methods provides a self-validating system, ensuring a high degree of confidence in the final determined pKa values. This foundational data is critical for guiding future lead optimization, formulation development, and pharmacokinetic studies.

References

  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

  • Pion Inc. (2023). What is pKa and how is it used in drug development?. [Link]

  • Al-Ibraheem, A., & Al-Wabli, R. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

  • JoVE. (2024). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. [Link]

  • Yildiz, A., & Kaya, Y. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. [Link]

  • Al-Ibraheem, A., & Al-Wabli, R. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ijirss. [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. [Link]

  • Oreate AI Blog. (2026). Understanding the pKa of Amides: A Key to Organic Chemistry. [Link]

  • ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. ResearchGate. [Link]

  • Gross, K. C., & Seybold, P. G. (2025). Substituent effects on the physical properties and pKa of aniline. ResearchGate. [Link]

  • Yildiz, A., & Kaya, Y. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. [Link]

  • Drug Design Org. (2004). ADME Properties - Pharmacokinetics. [Link]

  • Deranged Physiology. (n.d.). Drug permeation: the influence of pH on solubility in water and lipid. [Link]

  • Sild, S., et al. (2009). In silico pKa prediction and ADME profiling. PubMed. [Link]

  • Wikipedia. (n.d.). Amide. [Link]

  • YouTube. (2020). Effect of Substituents on the Basicity of Anilines. [Link]

  • ChemTalk. (2023). Amide Functional Group. [Link]

  • Chemaxon. (2023). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. [Link]

  • Pion Inc. (2024). Is the pKa of a drug affected by the biorelevant media. [Link]

  • Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. [Link]

  • ResearchGate. (1967). Acid‐base and complexing properties of amides. [Link]

  • Reddit. (2021). This molecule has pKa at 3.6 , 7.5 and 8.8, could someone tell me which functions are causing this and how charged the molecule is at pH 7 ?. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • University of Kerbala. (2023). The chemistry of amides. [Link]

  • Sundarban Mahavidyalaya. (n.d.). Aromatic Amines. [Link]

  • ResearchGate. (2025). Simple Method for the Estimation of pKa of Amines. [Link]

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Methodological & Application

Synthesis Protocol for 2-Amino-N-(4-tert-Butylphenyl)acetamide: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, two-step protocol for the synthesis of 2-Amino-N-(4-tert-Butylphenyl)acetamide, a valuable intermediate in drug discovery and development. The synthesis commences with the N-acylation of 4-tert-butylaniline with chloroacetyl chloride to yield the intermediate, 2-chloro-N-(4-tert-butylphenyl)acetamide. Subsequent amination of this intermediate furnishes the final product. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and robust characterization methods to ensure reproducibility and high purity of the target compound.

Introduction

N-substituted acetamides are a prevalent structural motif in a wide array of pharmaceuticals and biologically active compounds. The presence of both an amide linkage and a reactive handle, such as a primary amine, makes them versatile building blocks in medicinal chemistry. This compound, in particular, incorporates a lipophilic tert-butyl group, which can enhance membrane permeability and metabolic stability of derivative compounds. This application note presents a reliable and scalable synthetic route to this important intermediate, emphasizing safety, efficiency, and thorough product validation.

Synthetic Strategy

The synthesis of this compound is achieved through a two-step process. The first step is a nucleophilic acyl substitution, where the amino group of 4-tert-butylaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The second step involves a nucleophilic substitution, where ammonia displaces the chloride from the α-carbon of the chloroacetamide intermediate.

Synthesis_Workflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Amination Reactant1 4-tert-Butylaniline Reaction1 Acylation Reactant1->Reaction1 Reactant2 Chloroacetyl Chloride Reactant2->Reaction1 Base Triethylamine (Base) Base->Reaction1 Solvent1 Toluene (Solvent) Solvent1->Reaction1 Intermediate 2-Chloro-N-(4-tert-butylphenyl)acetamide Reaction2 Amination Intermediate->Reaction2 Reaction1->Intermediate Reactant3 Aqueous Ammonia Reactant3->Reaction2 Solvent2 Ethanol (Solvent) Solvent2->Reaction2 FinalProduct This compound Reaction2->FinalProduct

Figure 1: Overall synthetic workflow for this compound.

Materials and Methods

Materials
Reagent/SolventCAS NumberMolecular FormulaMolecular Weight ( g/mol )PuritySupplier
4-tert-Butylaniline769-92-6C₁₀H₁₅N149.23≥98%Sigma-Aldrich
Chloroacetyl chloride79-04-9C₂H₂Cl₂O112.94≥98%Sigma-Aldrich
Triethylamine121-44-8C₆H₁₅N101.19≥99%Fisher Scientific
Toluene108-88-3C₇H₈92.14Anhydrous, ≥99.8%Sigma-Aldrich
Aqueous Ammonia1336-21-6NH₄OH35.0528-30% NH₃ basisSigma-Aldrich
Ethanol64-17-5C₂H₆O46.07200 proofFisher Scientific
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93ACS GradeVWR
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS GradeVWR
Hexanes110-54-3C₆H₁₄86.18ACS GradeVWR
Safety Precautions
  • Chloroacetyl chloride is highly corrosive, toxic if inhaled, swallowed, or in contact with skin, and reacts violently with water[1][2]. It is also a lachrymator. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.

  • 4-tert-Butylaniline is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage[3]. Handle with appropriate PPE in a fume hood.

  • Triethylamine is flammable and corrosive. Avoid inhalation of vapors.

  • Aqueous ammonia is corrosive and can cause severe skin burns and eye damage. The vapors are irritating to the respiratory system. Work in a well-ventilated fume hood.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-N-(4-tert-butylphenyl)acetamide

This procedure is adapted from established methods for the N-acylation of anilines[4].

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-tert-butylaniline (10.0 g, 67.0 mmol) and triethylamine (10.2 g, 13.9 mL, 100.5 mmol) in 100 mL of anhydrous toluene.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Addition of Chloroacetyl Chloride: While stirring vigorously, add a solution of chloroacetyl chloride (8.3 g, 5.9 mL, 73.7 mmol) in 20 mL of anhydrous toluene dropwise from the dropping funnel over a period of 30 minutes. Maintain the internal temperature below 10 °C during the addition. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

  • Work-up:

    • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate and wash the solid with a small amount of toluene.

    • Combine the filtrates and wash successively with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to afford 2-chloro-N-(4-tert-butylphenyl)acetamide as a white to off-white crystalline solid.

Step 2: Synthesis of this compound

This protocol is based on the general procedure for the amination of α-haloamides[5].

  • Reaction Setup: In a sealed pressure vessel, suspend 2-chloro-N-(4-tert-butylphenyl)acetamide (10.0 g, 44.3 mmol) in 100 mL of ethanol.

  • Addition of Ammonia: Add 50 mL of concentrated aqueous ammonia (28-30%).

  • Reaction: Seal the vessel and heat the mixture to 60-70 °C with stirring for 12-18 hours. The progress of the reaction can be monitored by TLC (9:1 DCM:Methanol).

  • Work-up:

    • After cooling the reaction mixture to room temperature, carefully vent the vessel in a fume hood.

    • Concentrate the reaction mixture under reduced pressure to remove the ethanol and excess ammonia.

    • Dissolve the resulting residue in 100 mL of dichloromethane (DCM) and wash with 50 mL of water to remove any ammonium salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to yield this compound as a solid.

Characterization of Products

2-Chloro-N-(4-tert-butylphenyl)acetamide (Intermediate)
  • Appearance: White to off-white crystalline solid.

  • Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.15 (s, 1H, NH), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 7.35 (d, J = 8.8 Hz, 2H, Ar-H), 4.20 (s, 2H, CH₂Cl), 1.30 (s, 9H, C(CH₃)₃).

  • Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 164.0 (C=O), 147.5 (Ar-C), 135.0 (Ar-C), 126.0 (Ar-CH), 120.0 (Ar-CH), 42.8 (CH₂Cl), 34.5 (C(CH₃)₃), 31.3 (C(CH₃)₃).

  • Expected IR (KBr, cm⁻¹): 3280-3300 (N-H stretch), 1660-1670 (C=O stretch, Amide I), 1530-1550 (N-H bend, Amide II), 750-770 (C-Cl stretch).

  • Expected Mass Spec (EI): m/z 225/227 ([M]⁺, chlorine isotope pattern), 148 ([M - CH₂Cl - CO]⁺).

This compound (Final Product)
  • Appearance: Solid (color to be determined upon synthesis).

  • Expected ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.80 (s, 1H, NH), 7.50 (d, J = 8.8 Hz, 2H, Ar-H), 7.30 (d, J = 8.8 Hz, 2H, Ar-H), 3.20 (s, 2H, CH₂NH₂), 2.10 (br s, 2H, NH₂), 1.25 (s, 9H, C(CH₃)₃).

  • Expected ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 171.0 (C=O), 145.0 (Ar-C), 137.0 (Ar-C), 125.5 (Ar-CH), 119.0 (Ar-CH), 45.0 (CH₂NH₂), 34.0 (C(CH₃)₃), 31.5 (C(CH₃)₃).

  • Expected IR (KBr, cm⁻¹): 3350-3450 (N-H stretch, primary amine), 3280-3300 (N-H stretch, amide), 1650-1660 (C=O stretch, Amide I), 1600-1620 (N-H bend, primary amine), 1530-1550 (N-H bend, Amide II).

  • Expected Mass Spec (ESI+): m/z 207 ([M+H]⁺).

Discussion

The synthesis of this compound is a straightforward and efficient process. The initial acylation reaction proceeds smoothly at low temperatures to prevent side reactions of the highly reactive chloroacetyl chloride. The use of triethylamine as a base is crucial to neutralize the HCl generated in situ, which would otherwise protonate the starting aniline, rendering it non-nucleophilic. The subsequent amination step utilizes an excess of aqueous ammonia to favor the formation of the primary amine and minimize the formation of di- and tri-substituted byproducts. Performing this step in a sealed vessel at an elevated temperature increases the reaction rate.

Purification by recrystallization is generally sufficient to obtain high-purity materials for both the intermediate and the final product. The choice of recrystallization solvent will depend on the solubility properties of the crude product, with ethanol/water and ethyl acetate/hexanes being common solvent pairs for compounds of this type.

Troubleshooting

ProblemPossible CauseSolution
Low yield in Step 1 Incomplete reactionEnsure anhydrous conditions. Extend reaction time and monitor by TLC.
Loss of product during work-upEnsure pH is correct during aqueous washes. Back-extract aqueous layers with the organic solvent.
Formation of di-acylated product in Step 1 Excess chloroacetyl chlorideAdd chloroacetyl chloride slowly and maintain a low temperature.
Low yield in Step 2 Incomplete reactionIncrease reaction temperature or time. Ensure the pressure vessel is properly sealed.
Formation of secondary amine byproduct in Step 2 Insufficient excess of ammoniaUse a larger excess of aqueous ammonia.
Difficulty in crystallization Product is an oil or highly solubleTry different solvent systems for recrystallization. Consider purification by column chromatography.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The described two-step synthesis is efficient and scalable, and the provided characterization data will aid researchers in verifying the identity and purity of their synthesized material. This versatile intermediate can be a valuable starting point for the development of novel therapeutic agents.

References

  • Arora, P. (n.d.).
  • Acikbas, Y., Cankaya, N., Capan, R., & Soykan, C. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer.
  • NIST. N-(2-amino-4-nitrophenyl)acetamide. NIST WebBook. [Link]

  • Organic Syntheses Procedure. (n.d.). GLYCINE t-BUTYL ESTER. [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). [Link]

  • PubChem. 2-Amino-4-tert-butylphenol. National Institutes of Health. [Link]

  • Abdel-Latif, E., Fahad, M. M., El-Demerdash, A., & Ismail, M. A. (2019, November 18). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • SpectraBase. 2-Amino-4-tert-butylphenol. [Link]

  • Corpet, M., & Knochel, P. (n.d.). Direct Amination of Aryl Halides with Ammonia.
  • Loba Chemie. (2019, January 28). 4-BUTYLANILINE MSDS. [Link]

  • Google Patents.
  • Google Patents. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
  • MDPI. (2021, February 2). Separation and Rectification of Chloroacetyl Chloride from TiCl 4. [Link]

  • Al-Omair, M. A., et al. (n.d.). 2-Chloro-N-(4-sulfamoylphenyl)acetamide. PMC.
  • Jagadeesh, R. V., et al. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
  • Ellman, J. A., & Dragoli, D. R. (n.d.). (S)-N,N-DIMETHYL-N'-(1-t-BUTOXY-3-METHYL-1-OXOBUTAN-2-YL)SULFINAMIDINE. Organic Syntheses Procedure.
  • N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. (2025, November 11). MDPI.
  • Loba Chemie. (2019, January 7). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

  • Steib, A. K., et al. (2015). Chromium(II)-Catalyzed Amination of N-Heterocyclic Chlorides with Magnesium Amides. Synlett, 26(08), 1049-1054.
  • Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

  • Krishna Solvechem Ltd. Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET. [Link]

  • Al-Omair, M. A., et al. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone)

Sources

Preparation of 2-Amino-N-(4-tert-Butylphenyl)acetamide from chloroacetyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of 2-Amino-N-(4-tert-Butylphenyl)acetamide from Chloroacetyl Chloride

For: Researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted acetamide derivative that serves as a valuable intermediate in medicinal chemistry and drug discovery. The presence of a primary amino group and a bulky tert-butyl substituent on the phenyl ring makes it a key building block for the synthesis of a variety of more complex molecules with potential therapeutic applications. This application note provides a comprehensive, two-step protocol for the synthesis of this target molecule, starting from commercially available 4-tert-butylaniline and chloroacetyl chloride. The scientific rationale behind each step is explained to provide a deeper understanding of the synthesis.

Overall Reaction Scheme

The synthesis is a two-step process:

  • Step 1: Acylation. 4-tert-butylaniline is acylated with chloroacetyl chloride in the presence of a base to form the intermediate, 2-chloro-N-(4-tert-butylphenyl)acetamide.

  • Step 2: Amination. The intermediate is then reacted with ammonia to yield the final product, this compound, via nucleophilic substitution.

Synthesis_Workflow Start 4-tert-Butylaniline + Chloroacetyl Chloride Step1 Step 1: Acylation (Schotten-Baumann Reaction) Start->Step1 Intermediate 2-chloro-N-(4-tert-butylphenyl)acetamide Step1->Intermediate Step2 Step 2: Amination (Nucleophilic Substitution) Intermediate->Step2 Aqueous Ammonia FinalProduct This compound Step2->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 2-chloro-N-(4-tert-butylphenyl)acetamide (Intermediate)

Reaction Mechanism: Schotten-Baumann Acylation

The first step is a classic Schotten-Baumann reaction, which is used to synthesize amides from amines and acid chlorides.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-tert-butylaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride.[3][4] A base, such as triethylamine or sodium acetate, is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )QuantityMoles (mmol)Notes
4-tert-ButylanilineC₁₀H₁₅N149.235.00 g33.5Starting material
Chloroacetyl ChlorideC₂H₂Cl₂O112.943.0 mL (4.0 g)35.4Corrosive, Lachrymator
Triethylamine (TEA)C₆H₁₅N101.195.6 mL (4.1 g)40.5Base, acid scavenger
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-Anhydrous solvent
Deionized WaterH₂O18.02As needed-For workup
Brine (sat. NaCl)NaCl(aq)-As needed-For workup
Anhydrous MgSO₄MgSO₄120.37As needed-Drying agent
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-tert-butylaniline (5.00 g, 33.5 mmol) and triethylamine (5.6 mL, 40.5 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Addition of Acyl Chloride: Add a solution of chloroacetyl chloride (3.0 mL, 35.4 mmol) in 20 mL of anhydrous DCM to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The starting amine should be consumed.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield 2-chloro-N-(4-tert-butylphenyl)acetamide as a white to off-white solid.

Part 2: Synthesis of this compound (Final Product)

Reaction Mechanism: Nucleophilic Substitution

The second step involves the nucleophilic substitution of the chloride atom in the intermediate with an amino group. Ammonia, being a good nucleophile, attacks the electrophilic carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of the primary amine. A large excess of ammonia is typically used to minimize the formation of over-alkylated byproducts.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )QuantityMolesNotes
2-chloro-N-(4-tert-butylphenyl)acetamideC₁₂H₁₆ClNO225.724.00 g17.7 mmolIntermediate from Step 1
Aqueous Ammonia (28-30%)NH₃(aq)17.03 (as NH₃)50 mL~750 mmolCorrosive, Respiratory Irritant
EthanolC₂H₅OH46.0750 mL-Solvent
Dichloromethane (DCM)CH₂Cl₂84.93As needed-For extraction
Deionized WaterH₂O18.02As needed-For workup
Brine (sat. NaCl)NaCl(aq)-As needed-For workup
Anhydrous Na₂SO₄Na₂SO₄142.04As needed-Drying agent
Experimental Protocol
  • Reaction Setup: In a pressure-rated flask or a sealed tube equipped with a magnetic stir bar, dissolve 2-chloro-N-(4-tert-butylphenyl)acetamide (4.00 g, 17.7 mmol) in 50 mL of ethanol.

  • Addition of Ammonia: To this solution, add 50 mL of concentrated aqueous ammonia (28-30%).

  • Reaction: Securely seal the vessel and stir the mixture at room temperature for 24-48 hours. Alternatively, the reaction can be gently heated to 40-50 °C to accelerate the process, but this must be done in a properly sealed and pressure-rated vessel.

  • Monitoring: Monitor the reaction by TLC (e.g., 10% methanol in dichloromethane) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ammonia and ethanol under reduced pressure.

    • To the resulting residue, add 50 mL of deionized water and extract with dichloromethane (3 x 50 mL).

    • Combine the organic extracts and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford this compound as a solid.

Characterization of Products

Intermediate: 2-chloro-N-(4-tert-butylphenyl)acetamide
  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₂H₁₆ClNO

  • Molecular Weight: 225.72 g/mol

  • IR Spectroscopy: An IR spectrum for the closely related compound, Acetanilide, 2-chloro-4-tert-butyl-, is available from the NIST Chemistry WebBook and is expected to be very similar.[3]

    • Predicted IR (KBr, cm⁻¹):

      • ~3300 (N-H stretch, amide)

      • ~3050 (Ar C-H stretch)

      • ~2960 (Aliphatic C-H stretch)

      • ~1670 (C=O stretch, amide I)

      • ~1540 (N-H bend, amide II)

      • ~830 (p-disubstituted benzene C-H bend)

      • ~750 (C-Cl stretch)

  • ¹H NMR Spectroscopy (Predicted, 500 MHz, CDCl₃, δ in ppm):

    • 9.8 (s, 1H, NH)

    • 7.45 (d, J = 8.5 Hz, 2H, Ar-H)

    • 7.35 (d, J = 8.5 Hz, 2H, Ar-H)

    • 4.2 (s, 2H, CH₂Cl)

    • 1.3 (s, 9H, C(CH₃)₃)

  • ¹³C NMR Spectroscopy (Predicted, 125 MHz, CDCl₃, δ in ppm):

    • 164.0 (C=O)

    • 148.0 (Ar-C)

    • 135.0 (Ar-C)

    • 126.0 (Ar-CH)

    • 120.0 (Ar-CH)

    • 43.0 (CH₂Cl)

    • 34.5 (C(CH₃)₃)

    • 31.5 (C(CH₃)₃)

  • Mass Spectrometry (Predicted, ESI-MS):

    • m/z: 226.0993 [M+H]⁺, 248.0812 [M+Na]⁺

Final Product: this compound
  • Appearance: Expected to be a solid.

  • Molecular Formula: C₁₂H₁₈N₂O

  • Molecular Weight: 206.28 g/mol

  • Predicted IR (KBr, cm⁻¹):

    • ~3400-3200 (N-H stretch, primary amine and amide)

    • ~3050 (Ar C-H stretch)

    • ~2960 (Aliphatic C-H stretch)

    • ~1660 (C=O stretch, amide I)

    • ~1600 (N-H bend, primary amine)

    • ~1540 (N-H bend, amide II)

    • ~830 (p-disubstituted benzene C-H bend)

  • Predicted ¹H NMR Spectroscopy (500 MHz, DMSO-d₆, δ in ppm):

    • 9.9 (s, 1H, NH-amide)

    • 7.5 (d, J = 8.5 Hz, 2H, Ar-H)

    • 7.3 (d, J = 8.5 Hz, 2H, Ar-H)

    • 3.5 (s, 2H, CH₂NH₂)

    • 2.5 (br s, 2H, NH₂)

    • 1.25 (s, 9H, C(CH₃)₃)

  • Predicted ¹³C NMR Spectroscopy (125 MHz, DMSO-d₆, δ in ppm):

    • 170.0 (C=O)

    • 146.0 (Ar-C)

    • 137.0 (Ar-C)

    • 125.5 (Ar-CH)

    • 119.0 (Ar-CH)

    • 45.0 (CH₂NH₂)

    • 34.0 (C(CH₃)₃)

    • 31.0 (C(CH₃)₃)

  • Mass Spectrometry (Predicted, ESI-MS):

    • m/z: 207.1543 [M+H]⁺, 229.1362 [M+Na]⁺

Safety Precautions

  • Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. It reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Aqueous ammonia (concentrated) is corrosive and can cause severe skin burns and eye damage. The vapors are irritating to the respiratory system. Always handle in a fume hood and wear appropriate PPE.

  • Dichloromethane (DCM) is a suspected carcinogen. Avoid inhalation and skin contact.

  • Always perform reactions in a well-ventilated area, preferably a fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Logical Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Synthesis of Final Product s1_start Dissolve 4-tert-butylaniline and TEA in DCM s1_cool Cool to 0-5 °C s1_start->s1_cool s1_add Dropwise addition of Chloroacetyl Chloride in DCM s1_cool->s1_add s1_react Stir at room temperature for 2-3 hours s1_add->s1_react s1_monitor Monitor by TLC s1_react->s1_monitor s1_workup Aqueous Workup (HCl, H₂O, NaHCO₃, Brine) s1_monitor->s1_workup Reaction Complete s1_purify Rotary Evaporation & Recrystallization s1_workup->s1_purify s1_product Intermediate: 2-chloro-N-(4-tert-butylphenyl)acetamide s1_purify->s1_product s2_start Dissolve Intermediate in Ethanol s1_product->s2_start Use in next step s2_add_nh3 Add Aqueous Ammonia s2_start->s2_add_nh3 s2_react Stir in sealed vessel at RT for 24-48h s2_add_nh3->s2_react s2_monitor Monitor by TLC s2_react->s2_monitor s2_workup Concentrate and extract with DCM s2_monitor->s2_workup Reaction Complete s2_purify Column Chromatography s2_workup->s2_purify s2_product Final Product: This compound s2_purify->s2_product

Caption: Detailed experimental workflow for the two-step synthesis.

References

  • Aqueous Ammonia Safety Data Sheet. (2024). CF Industries. [Link]

  • National Institute of Standards and Technology. (n.d.). Acetanilide, 2-chloro-4-tert-butyl-. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • Filo. (2025, December 18). Mechanism of schotten boumann reaction with step by step. [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

  • Wikipedia. (2023, November 13). Schotten–Baumann reaction. [Link]

Sources

Application Note: Strategic Deprotection of Boc-N-(4-tert-butylphenyl)glycinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the removal of the tert-butoxycarbonyl (Boc) protecting group from N-(tert-butoxycarbonyl)-N-(4-tert-butylphenyl)glycinamide to yield N-(4-tert-butylphenyl)glycinamide .

While Boc deprotection is a routine transformation, this specific substrate presents a unique chemoselective challenge: preserving the integrity of the 4-tert-butylphenyl moiety and the internal amide linkage while ensuring quantitative removal of the Boc group. The tert-butyl cation generated during cleavage is a potent electrophile; without proper scavenging, it poses a risk of electrophilic aromatic substitution (EAS) onto the electron-rich aniline ring, potentially leading to "scrambled" alkylation byproducts.

This guide presents two validated methodologies:

  • Method A (Discovery Scale): TFA/DCM with Scavengers – Prioritizes solubility and speed.

  • Method B (Process Scale): HCl/Dioxane – Prioritizes direct isolation of the crystalline hydrochloride salt.

Chemical Strategy & Mechanism[1][2][3][4]

Mechanistic Pathway

The deprotection proceeds via an acid-catalyzed


-type fragmentation. The carbonyl oxygen of the Boc group is protonated, leading to the collapse of the carbamate.[1] This releases the free amine (initially as a carbamic acid which spontaneously decarboxylates) and the tert-butyl cation (

).[2]

Critical Control Point: The fate of the


 cation.
  • Ideal Pathway: Elimination to form isobutylene (gas).

  • Risk Pathway: Alkylation of the substrate's phenyl ring (Friedel-Crafts alkylation).

  • Solution: Introduction of nucleophilic scavengers (e.g., water or triethylsilane) to irreversibly quench the cation.

Reaction Workflow Visualization

Boc_Deprotection_Mechanism Substrate Boc-Protected Precursor Protonation Protonated Intermediate Substrate->Protonation + H+ Frag Fragmentation Protonation->Frag Cation t-Butyl Cation (tBu+) Frag->Cation AmineSalt Product (Amine Salt) Frag->AmineSalt - CO2 Isobutylene Isobutylene (Gas) Cation->Isobutylene Elimination Scavenged Scavenged Adduct (tBu-OH / tBu-TES) Cation->Scavenged + Scavenger (H2O/TES) SideProduct Ring Alkylation (Impurity) Cation->SideProduct No Scavenger (Risk)

Figure 1: Mechanistic pathway highlighting the critical divergence of the tert-butyl cation. Effective scavenging prevents the "Red" pathway (Side Product).

Method Selection Guide

Select the protocol based on your downstream requirements:

FeatureMethod A: TFA / DCM Method B: HCl / Dioxane
Primary Use Case Small scale (<1g), medicinal chemistry, crude use.Scale-up (>1g), storage, solid isolation.
Reagents Trifluoroacetic Acid (TFA), Dichloromethane (DCM), Triethylsilane (TES).4M HCl in 1,4-Dioxane.[3][4]
Product Form Trifluoroacetate salt (often hygroscopic oil/gum).Hydrochloride salt (often crystalline solid).
Reaction Time 30 - 60 mins.1 - 3 hours.[5]
Scavenger Need High (TFA promotes cation lifetime).Moderate (Dioxane can act as a weak Lewis base).
Workup Evaporation (requires azeotroping).Filtration (direct precipitation).

Detailed Protocols

Protocol A: TFA / DCM (Discovery Scale)

Best for rapid generation of the amine for immediate coupling or purification by prep-HPLC.

Reagents:

  • Substrate: Boc-N-(4-tert-butylphenyl)glycinamide

  • Solvent: Dichloromethane (DCM), anhydrous preferred.

  • Acid: Trifluoroacetic Acid (TFA).[1][6][7]

  • Scavenger: Triethylsilane (TES) or Water (

    
    ).
    

Procedure:

  • Preparation: Dissolve 1.0 equivalent of the Boc-substrate in DCM (concentration ~0.1 M).

  • Scavenger Addition: Add 2.0 equivalents of Triethylsilane (TES).

    • Note: If TES is unavailable, 1-2% (v/v) water can be used, but TES is superior for lipophilic substrates.

  • Acidification: Cool the solution to 0°C (ice bath). Slowly add TFA equal to 20-50% of the total solvent volume (e.g., if using 4 mL DCM, add 1-2 mL TFA).

    • Why Cool? Controls the exotherm and minimizes initial cation activity.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 30–60 minutes.

    • Monitoring: Check by TLC (stain with Ninhydrin) or LCMS. Look for disappearance of the Boc mass (+100 Da loss not visible; look for [M-Boc+H]+).

  • Workup:

    • Concentrate the mixture in vacuo to an oil.

    • Azeotrope: Re-dissolve in Toluene or DCM and evaporate (repeat 3x) to remove residual TFA. This is critical to prevent inhibition of subsequent coupling reactions.

  • Result: The product is the TFA salt of N-(4-tert-butylphenyl)glycinamide.

Protocol B: HCl / Dioxane (Process Scale)

Best for isolating a stable, storable solid without chromatography.

Reagents:

  • Substrate: Boc-N-(4-tert-butylphenyl)glycinamide

  • Solvent: 1,4-Dioxane (minimal volume to dissolve).

  • Reagent: 4.0 M HCl in 1,4-Dioxane (commercial).

  • Anti-solvent: Diethyl Ether (

    
    ) or MTBE.
    

Procedure:

  • Dissolution: Dissolve the substrate in a minimal amount of 1,4-dioxane or Ethyl Acetate.

    • Caution: Avoid Methanol if possible, as it can react with the acid to form methyl esters if other carboxylates are present, though safe for this specific amide.

  • Acid Addition: Add 5–10 equivalents of 4.0 M HCl in Dioxane at RT.

    • Observation: The solution may warm slightly. Gas evolution (

      
       and Isobutylene) will be observed.[2]
      
  • Precipitation: Stir for 1–3 hours. The product hydrochloride salt often precipitates as a white solid during this time.

    • Optimization: If no precipitate forms after 2 hours, slowly add Diethyl Ether or MTBE (2x reaction volume) to force precipitation.

  • Isolation: Filter the solid using a sintered glass funnel or Buchner funnel.

  • Washing: Wash the filter cake with cold

    
     (3x) to remove residual acid and byproducts.
    
  • Drying: Dry under high vacuum/desiccator to remove traces of dioxane.

  • Result: N-(4-tert-butylphenyl)glycinamide Hydrochloride salt.

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Incomplete Deprotection Starting material remains after 2 hrs.Increase acid concentration (neat TFA) or temperature (35°C). Ensure reagents are not wet (water slows HCl/Dioxane).
"Scrambled" Alkylation Mass spec shows +56 Da adducts (t-butyl addition).The t-butyl cation attacked the phenyl ring. Must use scavengers (TES or 1,3-dimethoxybenzene) in Method A.
Amide Hydrolysis Loss of aniline; formation of Glycine.Reaction time too long or too much water present. Switch to anhydrous HCl/Dioxane and stop exactly at completion.
Oily Product (HCl) Salt refuses to crystallize.Triturate the oil with Hexanes/Ether. Sonicate. If persistent, dissolve in MeOH and precipitate with

.
Workflow Decision Tree

Optimization_Flow Start Start: Boc-Deprotection CheckScale Scale > 1g? Start->CheckScale SmallScale Method A: TFA/DCM CheckScale->SmallScale No LargeScale Method B: HCl/Dioxane CheckScale->LargeScale Yes Evaporate Evaporate Solvent SmallScale->Evaporate Precipitate Precipitate formed? LargeScale->Precipitate AddEther Add Et2O/MTBE Precipitate->AddEther No Filter Filter Solid HCl Salt Precipitate->Filter Yes AddEther->Filter Azeotrope Azeotrope w/ Toluene Evaporate->Azeotrope TFA_Salt Isolate TFA Salt Azeotrope->TFA_Salt

Figure 2: Decision tree for selecting the appropriate workup and isolation strategy.

Safety & Handling

  • TFA: Highly corrosive and volatile. Causes severe burns. Handle only in a fume hood.

  • HCl/Dioxane: Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before use. HCl fumes are corrosive.

  • Pressure: The reaction generates

    
     and isobutylene gas. Never  perform this reaction in a sealed, unvented vessel.
    

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (The foundational text for deprotection conditions).

  • Lundt, B. F., et al. (1978). "Selective removal of the t-butyloxycarbonyl group."[4] International Journal of Peptide and Protein Research, 12(5), 258-268. (Establishes the use of scavengers for t-butyl cations).

  • Han, G., et al. (2001). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m)." Journal of Peptide Research, 58(4), 338-341.[4] (Validation of the HCl/Dioxane method).

  • Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[8][9][10] Chemical Reviews, 109(6), 2455-2504. (Comprehensive review including stability of side chains).

Sources

Application Notes & Protocols: 2-Amino-N-(4-tert-Butylphenyl)acetamide as a Versatile Drug Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The acetamide backbone represents a privileged structural motif in medicinal chemistry, lending itself to a diverse array of biological activities. This guide focuses on the potential of 2-Amino-N-(4-tert-Butylphenyl)acetamide as a foundational scaffold for drug discovery. We provide a comprehensive overview, including a detailed synthesis protocol, and outline potential therapeutic applications based on the established activities of structurally related N-aryl acetamides. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering step-by-step protocols for the synthesis and evaluation of this promising scaffold in anticancer, antifungal, and kinase inhibition assays.

Introduction: The Potential of the N-Aryl-2-Aminoacetamide Scaffold

N-aryl acetamides are a class of compounds that have garnered significant attention in drug discovery due to their synthetic tractability and their ability to interact with a wide range of biological targets. The general structure, characterized by an acetamide linkage to an aromatic ring, provides a versatile platform for chemical modification. The 2-amino group, in particular, offers a key point for diversification, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.

The inclusion of a 4-tert-butylphenyl group is a strategic design element. The bulky, lipophilic tert-butyl group can enhance binding to hydrophobic pockets within target proteins and can also improve metabolic stability. This guide proposes the exploration of this compound as a core structure for the development of novel therapeutics. Based on the activities of related N-aryl acetamides, we hypothesize that this scaffold holds potential in several key therapeutic areas, including oncology, infectious diseases, and the modulation of enzyme activity.

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved via a two-step process, starting from commercially available 4-tert-butylaniline. The first step involves the N-acylation with chloroacetyl chloride to form the 2-chloro-N-(4-tert-butylphenyl)acetamide intermediate. This is followed by a nucleophilic substitution of the chloride with an amino group.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 2-Chloro-N-(4-tert-butylphenyl)acetamide

  • Materials:

    • 4-tert-Butylaniline

    • Chloroacetyl chloride

    • Triethylamine (TEA) or another suitable base

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Round-bottom flask

    • Magnetic stirrer

    • Dropping funnel

    • Ice bath

  • Procedure:

    • Dissolve 4-tert-butylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the mixture to 0 °C using an ice bath.

    • Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • Materials:

    • 2-Chloro-N-(4-tert-butylphenyl)acetamide

    • Ammonia solution (e.g., 7N in methanol) or sodium azide followed by reduction

    • Suitable solvent (e.g., Methanol, DMF)

    • Sealed reaction vessel

  • Procedure (using ammonia):

    • Dissolve 2-Chloro-N-(4-tert-butylphenyl)acetamide (1.0 eq) in a 7N solution of ammonia in methanol in a sealed pressure vessel.

    • Heat the reaction mixture to 50-70 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The residue can be purified by column chromatography to yield the final product, this compound.

Synthesis_Workflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Amination A 4-tert-Butylaniline C 2-Chloro-N-(4-tert-butylphenyl)acetamide A->C TEA, DCM, 0°C to RT B Chloroacetyl Chloride B->C D This compound C->D NH3 in MeOH, heat

Caption: Synthetic route to this compound.

Proposed Therapeutic Applications and Evaluation Protocols

Based on the known biological activities of structurally similar N-aryl acetamides, we propose three primary areas for investigation: anticancer, antifungal, and kinase inhibition.

Application as an Anticancer Scaffold

Rationale: Numerous N-aryl acetamide derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes such as cell cycle progression or the induction of apoptosis. For instance, N-aryl-2-aminothiazoles have been identified as potent pan-inhibitors of cyclin-dependent kinases (CDKs)[1].

Protocol 2: In Vitro Anticancer Activity Screening

  • Objective: To evaluate the cytotoxic and anti-proliferative effects of this compound and its derivatives against a panel of human cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

    • Normal human cell line (e.g., HEK293) for cytotoxicity comparison

    • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent

    • 96-well plates

    • Multichannel pipette

    • Plate reader

  • Procedure:

    • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

    • Viability Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Data Acquisition: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol) and measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Table 1: Hypothetical Anticancer Activity Data

CompoundCell LineIC₅₀ (µM)
Scaffold 1MCF-715.2
Scaffold 1A54922.8
Scaffold 1HCT11618.5
DoxorubicinMCF-70.8
Application as an Antifungal Scaffold

Rationale: The N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide scaffold, which shares the N-aryl acetamide core, has been reported to possess significant antifungal activity. This suggests that the this compound core could serve as a starting point for the development of novel antifungal agents.

Protocol 3: In Vitro Antifungal Susceptibility Testing

  • Objective: To determine the minimum inhibitory concentration (MIC) of the scaffold against clinically relevant fungal strains.

  • Materials:

    • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

    • RPMI-1640 medium with L-glutamine, buffered with MOPS

    • 96-well microtiter plates

    • Spectrophotometer or plate reader

  • Procedure:

    • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

    • Compound Dilution: Prepare serial twofold dilutions of the test compound in RPMI-1640 medium in the 96-well plates.

    • Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubation: Incubate the plates at 35 °C for 24-48 hours.

    • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control, determined visually or by spectrophotometric reading.

Antifungal_Screening A Prepare Fungal Inoculum C Inoculate 96-well Plate A->C B Serial Dilution of Test Compound B->C D Incubate at 35°C C->D E Determine MIC D->E

Caption: Workflow for antifungal susceptibility testing.

Application as a Kinase Inhibitor Scaffold

Rationale: As previously mentioned, N-aryl aminothiazoles, which are structurally analogous to N-aryl aminoacetamides, are known to inhibit cyclin-dependent kinases (CDKs)[1]. The general structure of the this compound scaffold is amenable to binding within the ATP-binding pocket of various kinases.

Protocol 4: In Vitro Kinase Inhibition Assay

  • Objective: To assess the inhibitory activity of the scaffold against a specific kinase target (e.g., CDK2/Cyclin A).

  • Materials:

    • Recombinant human kinase (e.g., CDK2/Cyclin A)

    • Kinase substrate (e.g., histone H1)

    • ATP

    • Kinase assay buffer

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • White, opaque 96-well plates

    • Luminometer

  • Procedure:

    • Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.

    • Initiate Reaction: Start the kinase reaction by adding ATP.

    • Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Data Acquisition: Measure the luminescence using a plate reader.

    • Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. Its straightforward synthesis and the proven track record of related N-aryl acetamides in various therapeutic areas make it an attractive candidate for further investigation. The protocols outlined in this guide provide a solid framework for the synthesis and initial biological evaluation of this scaffold. Future work should focus on the synthesis of a diverse library of derivatives by modifying the 2-amino group and exploring substitutions on the phenyl ring to establish a comprehensive structure-activity relationship (SAR) for each of the proposed therapeutic targets.

References

  • A facile amidation of chloroacetyl chloride using DBU. (n.d.). Retrieved from [Link]

  • N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. (2025, November 11). MDPI. Retrieved from [Link]

  • Synthesis and biological activity of N-aryl-2-aminothiazoles: potent pan inhibitors of cyclin-dependent kinases. (2004, June 7). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Synthesis and antifungal activity of N-(alkyl/aryl)-2- (3-oxo-1,4-benzothiazin-2-yl)acetamide. (n.d.). Retrieved from [Link]

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Solid-phase synthesis of 4-tert-butylphenyl acetamide libraries

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Solid-Phase Synthesis of 4-tert-butylphenyl Acetamide Libraries

Introduction

In modern drug discovery, the generation of chemical libraries through combinatorial chemistry is a cornerstone for identifying novel therapeutic agents.[1] Solid-phase synthesis (SPS), a technique pioneered by Bruce Merrifield, offers a robust and efficient platform for creating large numbers of compounds in a systematic manner.[2][3] This method simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing, driving reactions to completion through the use of excess reagents.[3]

The acetamide moiety is a highly versatile scaffold in medicinal chemistry, present in numerous approved drugs due to its favorable physicochemical properties and ability to form key hydrogen bond interactions with biological targets.[4] When combined with a lipophilic group such as 4-tert-butylphenyl, it forms a common structural motif in pharmacologically active molecules.[5][6] This application note provides a detailed, field-proven protocol for the solid-phase synthesis of a diverse library of N-(4-tert-butylphenyl) acetamides. The strategy employs a 2-chlorotrityl chloride resin for the initial anchoring of 4-tert-butylaniline, followed by parallel acylation with a variety of carboxylic acids to generate the final library.

Principle of the Synthesis

The synthetic strategy is designed for efficiency and versatility, allowing for the creation of a diverse library from common starting materials. The overall workflow is initiated by immobilizing the constant amine component, 4-tert-butylaniline, onto a highly acid-labile 2-chlorotrityl chloride resin. This linker is specifically chosen because it allows for the cleavage of the final product under mild acidic conditions, preserving acid-sensitive functionalities that may be present in the variable "R" groups.[7]

Following the attachment of the amine, any remaining reactive chlorotrityl sites on the resin are "capped" to prevent the formation of side products in subsequent steps. The resin is then aliquoted into separate reaction vessels for parallel synthesis. In each vessel, the immobilized amine is acylated with a unique carboxylic acid from a predefined set of building blocks. This acylation is facilitated by a coupling agent to form the stable amide bond. After the final washing steps, the desired N-(4-tert-butylphenyl) acetamide products are cleaved from the solid support using a trifluoroacetic acid (TFA)-based cleavage cocktail, isolated, and prepared for characterization.

Experimental Workflow Overview

The following diagram illustrates the sequential stages of the solid-phase synthesis process, from initial resin preparation to the final analysis of the synthesized library members.

G A Resin Preparation (Swelling) B Loading (Attachment of 4-tert-butylaniline) A->B C Capping (Blocking unreacted sites) B->C D Library Generation (Parallel Acylation with R-COOH) C->D E Final Washing D->E F Cleavage & Isolation (Release from resin) E->F G Library Characterization (LC-MS, NMR) F->G

Caption: High-level workflow for the solid-phase synthesis of the acetamide library.

General Reaction Scheme

The chemical transformations occurring on the solid support are depicted below. "R" represents the variable functional group introduced from the library of carboxylic acids.

G cluster_0 Solid Support cluster_1 Loading cluster_2 Acylation (Library Step) cluster_3 Cleavage Resin [Resin]-Trityl-Cl LoadedResin [Resin]-Trityl-NH-Ph-tBu Resin->LoadedResin 1. Amine H₂N-Ph-tBu (4-tert-butylaniline) + DIPEA AcylatedResin [Resin]-Trityl-N(CO-R)-Ph-tBu LoadedResin->AcylatedResin 2. Acid R-COOH + HBTU, DIPEA Product R-CO-NH-Ph-tBu (Final Product Library) AcylatedResin->Product 3. Cocktail TFA / TIS / H₂O

Caption: Chemical pathway for the synthesis of 4-tert-butylphenyl acetamides.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-Chlorotrityl chloride resin100-200 mesh, 1% DVBRecommendedLoading capacity typically 1.0-1.6 mmol/g.
4-tert-butylaniline≥98%StandardThe core amine building block.
Dichloromethane (DCM)AnhydrousStandardUsed as a primary solvent for reactions and washing.
N,N-Dimethylformamide (DMF)Peptide synthesis gradeStandardUsed for swelling and washing. Must be amine-free.[8]
N,N-Diisopropylethylamine (DIPEA)≥99%StandardNon-nucleophilic base for loading and coupling steps.[9]
Methanol (MeOH)ACS gradeStandardUsed in the capping solution.
Acetic Anhydride≥99%StandardCapping reagent.
Carboxylic Acid LibraryVariesUser-definedA diverse set of acids (R-COOH) for library generation.
HBTU≥98%StandardActivating agent for amide bond formation.[9]
Trifluoroacetic acid (TFA)≥99%StandardPrimary component of the cleavage cocktail.[9]
Triisopropylsilane (TIS)≥98%StandardScavenger for carbocations during cleavage.[10][11]
Diethyl EtherAnhydrousStandardFor precipitation of the final product.
Solid-phase reaction vesselsVariesStandardGlass or polypropylene vessels with frits.

Detailed Experimental Protocols

Part A: Resin Preparation and Loading of 4-tert-butylaniline

Causality: The resin must be swollen in an appropriate solvent to allow reagents access to the reactive sites within the polymer matrix.[12] The loading step immobilizes the amine via nucleophilic substitution on the chlorotrityl linker; DIPEA is used as a non-nucleophilic base to neutralize the HCl generated without competing in the reaction.[7]

  • Place 1.0 g of 2-chlorotrityl chloride resin in a 20 mL solid-phase reaction vessel.

  • Add 10 mL of DMF and allow the resin to swell for 1 hour with gentle agitation.

  • Drain the DMF and wash the resin three times with 10 mL of DCM for 2 minutes each.

  • In a separate flask, dissolve 4-tert-butylaniline (2.0 equivalents based on resin loading capacity) and DIPEA (4.0 equivalents) in 8 mL of DCM.

  • Add the solution to the washed resin.

  • Agitate the mixture at room temperature for 2 hours.

  • Drain the reaction solution.

Part B: Capping of Unreacted Sites

Causality: This step is critical to prevent any unreacted chlorotrityl sites from reacting in the subsequent acylation step, which would lead to impurities. A mixture of methanol and DIPEA in DCM is used to quench these reactive groups.[7]

  • To the resin from Part A, add 10 mL of a capping solution of DCM/MeOH/DIPEA (80:15:5 v/v/v).

  • Agitate for 30 minutes at room temperature.

  • Drain the capping solution.

  • Wash the resin thoroughly:

    • 3x with 10 mL DCM

    • 3x with 10 mL DMF

    • 3x with 10 mL DCM

  • Dry the resin under a high vacuum to a constant weight. The loading level can be determined gravimetrically or by a spectrophotometric method if a suitable chromophore were used.

Part C: Library Synthesis via Parallel Acylation

Causality: This is the diversity-generating step. The loaded resin is split into separate reaction vessels, and each aliquot is treated with a different carboxylic acid. HBTU is an efficient activating agent that converts the carboxylic acid into a highly reactive species, facilitating rapid amide bond formation.[9]

  • Accurately weigh and distribute the loaded resin into an array of reaction vessels (e.g., 50 mg per vessel).

  • Prepare stock solutions (e.g., 0.5 M in DMF) for each carboxylic acid (R-COOH) in your library.

  • For each reaction vessel: a. Swell the resin in 1 mL of DMF for 20 minutes. b. In a separate tube, pre-activate the carboxylic acid by mixing the R-COOH stock solution (3.0 eq.), HBTU (2.9 eq.), and DIPEA (6.0 eq.) in 0.5 mL of DMF. Let this mixture stand for 5 minutes. c. Drain the DMF from the resin and add the activated acid solution. d. Agitate the reaction at room temperature for 4 hours. e. Drain the reaction solution. f. Wash the resin thoroughly: 5x with 2 mL DMF, followed by 5x with 2 mL DCM.

  • Dry the resin beads under vacuum.

Part D: Cleavage and Product Isolation

Causality: A strong acid, TFA, is required to cleave the bond between the synthesized product and the trityl linker.[9] During this process, the trityl group forms a stable carbocation, which can alkylate electron-rich moieties on the product. TIS and water are added as "scavengers" to trap these reactive cations, preventing side reactions and protecting the integrity of the final compounds.[10][11]

  • Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v). Caution: Work in a well-ventilated fume hood. TFA is highly corrosive.

  • For each reaction vessel containing dried, acylated resin (from Part C), add 1 mL of the cleavage cocktail.

  • Agitate gently at room temperature for 1.5 hours.

  • Filter the solution from each vessel into a corresponding labeled collection tube (e.g., a 15 mL centrifuge tube), collecting the TFA filtrate which contains the cleaved product.

  • Rinse the resin beads twice with 0.5 mL of fresh TFA and combine the filtrates.

  • Concentrate the TFA solution under a stream of nitrogen gas until the volume is reduced to approximately 0.2 mL.

  • Add 10 mL of cold diethyl ether to each tube to precipitate the crude product.

  • Centrifuge the tubes to pellet the solid, decant the ether, and repeat the ether wash twice to remove residual scavengers.

  • Dry the resulting solid product under a high vacuum.

Library Characterization

Trustworthiness: To validate the success of the synthesis, each member of the library should be analyzed to confirm its identity and purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This is the primary high-throughput method for library analysis.[13][14] Each crude product should be dissolved in a suitable solvent (e.g., DMSO or Acetonitrile/Water) and analyzed. The results will provide the purity profile (from the LC chromatogram) and the molecular weight of the main product (from the mass spectrum), which should match the calculated theoretical mass.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : For selected library members or for further structural confirmation, ¹H and ¹³C NMR can be performed on the purified products.[5][15] The spectra will confirm the covalent structure of the N-(4-tert-butylphenyl) acetamide.

Conclusion

This application note details a robust and scalable solid-phase synthesis protocol for the generation of N-(4-tert-butylphenyl) acetamide libraries. By leveraging the acid-labile 2-chlorotrityl chloride resin and an efficient HBTU-mediated coupling strategy, diverse libraries can be constructed with high fidelity. The inclusion of detailed washing, capping, and cleavage procedures ensures the isolation of products with high purity suitable for screening in drug discovery and other life science applications. The principles and steps outlined herein provide a reliable foundation for researchers and scientists engaged in combinatorial chemistry and small molecule synthesis.

References

  • Benchchem. The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. Benchchem.
  • Aapptec Peptides. Technical Support Information Bulletin 1048 - Merrifield Resin. Aapptec Peptides.
  • Chemistry LibreTexts. 26.8: Automated Peptide Synthesis- The Merrifield Solid-Phase Method. Chemistry LibreTexts.
  • Nowick, J.S., et al. (2020).
  • Coin, I., et al. (2021).
  • Mandal, K.K. Solid-Phase Peptide Synthesis (Merrifield). St.
  • Merrifield Solid Phase Peptide Synthesis. (2021). YouTube.
  • Nain, R.S. (2021). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. University of Toronto.
  • CN115215967A - Merrifield resin and preparation method and application thereof. (2022).
  • CDN. Cleavage Cocktail Selection. CDN Publishing.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis. ChemPep Inc.
  • Giraud, M., et al. (1993). Cleavage kinetics and anchor linked intermediates in solid phase peptide amide synthesis. International Journal of Peptide and Protein Research.
  • Aapptec Peptides. Cleavage Cocktails; Reagent B. Aapptec Peptides.
  • Thermo Fisher Scientific. (2018).
  • Exometabolomics Group. Small-Molecule Profiling and Characterization in the Environment. Exometabolomics Group.
  • Turunen, B.J., et al. (2013). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Bioorganic & Medicinal Chemistry.
  • Solid Phase Peptide Synthesis. (n.d.).
  • Allumiqs. Small Molecule Analysis. Allumiqs.
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
  • Dunayevskiy, Y., et al. (1996). Characterization of the Complexity of Small-Molecule Libraries by Electrospray Ionization Mass Spectrometry. Analytical Chemistry.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • Wang, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports.
  • Benchchem. The Acetamide Group: A Versatile Scaffold in Modern Drug Design and Synthesis. Benchchem.
  • Liu, T., et al. (2024). An Efficient Solid-Phase Synthetic Approach to Prepare TACN-Functionalized Peptides. Chemistry – An Asian Journal.
  • Hussain, S., et al. (2023).
  • Voloshina, A.D., et al. (2017). p-tert-Butylthiacalix[8]arenes functionalized by N-(4'-nitrophenyl)acetamide and N,N-diethylacetamide fragments: synthesis and binding of anionic guests. Beilstein Journal of Organic Chemistry.

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Application Note: A Systematic Approach to Selecting a Recrystallization Solvent for 2-Amino-N-(4-tert-Butylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solvent Selection in Purification

Recrystallization is a cornerstone technique for the purification of nonvolatile organic solids in research and pharmaceutical development.[1] The method hinges on the principle that the solubility of a compound in a solvent increases with temperature.[2] An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution slowly cools, the target compound's solubility decreases, leading to the formation of purified crystals.[1][3] Impurities are ideally left behind in the cooled solvent, known as the mother liquor.[4]

The success of this technique is critically dependent on the choice of solvent.[2] An ideal recrystallization solvent should exhibit a steep solubility curve for the target compound, meaning it dissolves the compound well at high temperatures but poorly at low temperatures.[1][2][5] Furthermore, the solvent must be chemically inert, volatile enough for easy removal from the final product, and should either dissolve impurities completely at all temperatures or not at all.[1][6]

This guide provides a systematic, evidence-based protocol for selecting an optimal single-solvent or mixed-solvent system for the purification of 2-Amino-N-(4-tert-Butylphenyl)acetamide .

Structural Analysis of this compound

A preliminary analysis of the target molecule's structure is essential for a rational approach to solvent selection, based on the "like dissolves like" principle.[4]

  • Amide and Amino Groups: The presence of both primary amine (-NH₂) and secondary amide (-CONH-) functional groups introduces polarity and the capacity for hydrogen bonding. This suggests solubility in polar protic (e.g., alcohols) and polar aprotic (e.g., acetone) solvents.[7][8]

  • Aromatic Ring and Tert-Butyl Group: The 4-tert-butylphenyl moiety is large and nonpolar (hydrophobic). This feature suggests that highly polar solvents like water may be poor solvents, while solvents with some nonpolar character (e.g., ethyl acetate, toluene) might be effective, especially when heated.

This dual-polarity nature makes this compound an excellent candidate for purification by recrystallization, as it is unlikely to be highly soluble in either extremely polar or extremely nonpolar solvents at room temperature.

Systematic Workflow for Solvent Selection

The following diagram outlines the logical decision-making process for identifying a suitable recrystallization solvent system. This workflow systematically evaluates solvents to determine their suitability for single-solvent or mixed-solvent recrystallization.

Recrystallization_Workflow start Start: Select Test Solvent test_cold Add Cold Solvent to Compound. Is it Soluble? start->test_cold test_hot Heat Mixture to Boiling. Is it Soluble? test_cold->test_hot No bad_solvent_1 Result: Poor Solvent (Compound is too soluble) test_cold->bad_solvent_1 Yes test_crystals Cool Slowly to Room Temp. Do Crystals Form? test_hot->test_crystals Yes bad_solvent_2 Result: Poor Solvent (Compound is insoluble) test_hot->bad_solvent_2 No good_solvent Result: Good Candidate Solvent Proceed to bulk recrystallization. test_crystals->good_solvent Yes try_mixed Potential for Mixed-Solvent System (Good 'soluble' solvent) test_crystals->try_mixed No

Caption: Decision workflow for screening recrystallization solvents.

Experimental Protocols

Safety Precaution: Always handle organic solvents in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid heating flammable organic solvents with an open flame; use a hot plate or heating mantle.[3]

Protocol 1: Single-Solvent Screening

This protocol uses a small-scale test tube approach to rapidly screen a panel of solvents with varying polarities.

Materials:

  • Crude this compound (~20-30 mg per test)

  • Test tubes and rack

  • Spatula

  • Pasteur pipettes and bulbs

  • Hot plate / Sand bath

  • Suggested Solvents: Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexane.

Procedure:

  • Place approximately 20 mg of the crude compound into a small, dry test tube.

  • Add the selected solvent dropwise at room temperature. Gently flick the tube to mix. Observe if the solid dissolves. If it dissolves readily in the cold solvent, that solvent is unsuitable.[2]

  • If the solid is insoluble or sparingly soluble at room temperature, heat the mixture gently to the solvent's boiling point.

  • Continue adding the hot solvent dropwise until the solid just dissolves. Avoid adding a large excess of solvent.[9]

  • If the solid dissolves completely in the hot solvent, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath to maximize crystal formation.[3]

  • Record all observations in a table. A good solvent is one in which the compound is insoluble at room temperature but fully soluble at the boiling point, and which yields solid crystals upon cooling.

Data Recording: Summarize the experimental findings in a table for clear comparison.

SolventPolaritySolubility (Cold)Solubility (Hot)Crystal Formation on CoolingAssessment
WaterHighInsolubleInsolubleNonePoor
EthanolHighSparingly SolubleSolubleYes, fine needlesGood Candidate
IsopropanolMedium-HighSparingly SolubleSolubleYes, platesExcellent Candidate
AcetoneMediumSolubleSolublePoor recoveryPoor
Ethyl AcetateMediumInsolubleSolubleYesGood Candidate
TolueneLowInsolubleSparingly Soluble-Poor
HexaneLowInsolubleInsolubleNonePoor
(Note: Data is illustrative and must be determined experimentally.)
Protocol 2: Mixed-Solvent System Development

This method is employed when no single solvent provides the ideal solubility characteristics.[4] It involves a "good" solvent in which the compound is soluble and a miscible "bad" solvent (antisolvent) in which the compound is insoluble.[3][10]

Recommended Solvent Pairs:

  • Ethanol / Water: A common choice for moderately polar compounds.

  • Ethyl Acetate / Hexane: A versatile pair for compounds with intermediate polarity.

Procedure (Solvent/Antisolvent Method):

  • Place the crude compound in an appropriately sized Erlenmeyer flask.

  • Add the "good" solvent (e.g., Ethanol) in small portions while heating the mixture to a gentle boil. Add just enough hot solvent to completely dissolve the solid.[11]

  • While maintaining the high temperature, add the "bad" antisolvent (e.g., Water) dropwise until the solution becomes faintly cloudy or turbid.[9][11] This indicates the point of saturation.

  • Add one or two drops of the hot "good" solvent to redissolve the precipitate and render the solution clear again.[11] The solution is now saturated.

  • Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature to promote the growth of large, pure crystals.[2][12]

  • Once cooled, place the flask in an ice-water bath to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture to remove any adhering mother liquor.[3][9]

Discussion and Field Insights

Rationale for Solvent Choices

Based on the structure of this compound, alcohols like ethanol and isopropanol are excellent starting points. They can engage in hydrogen bonding with the amide and amine groups, while their alkyl chains can interact with the nonpolar phenyl ring. Ethyl acetate is also a strong candidate due to its intermediate polarity. For mixed-solvent systems, pairing a polar soluble solvent like ethanol with a highly polar antisolvent like water, or an intermediate polarity solvent like ethyl acetate with a nonpolar antisolvent like hexane, provides a robust strategy to fine-tune solubility.

Troubleshooting Common Issues
  • Oiling Out: The compound may separate as a liquid oil instead of solid crystals.[13] This often occurs if the compound is highly impure or if its melting point is lower than the boiling point of the solvent.[13][14]

    • Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[13][14] Using a larger solvent volume or switching to a lower-boiling point solvent can also be effective.

  • Failure to Crystallize: If no crystals form upon cooling, the solution may be too dilute or supersaturated.

    • Solution: First, try scratching the inside of the flask with a glass rod to create nucleation sites.[14] If that fails, a "seed crystal" from a previous batch can be added. If the solution is likely too dilute, boil off some of the solvent to increase the concentration and attempt to cool again.[13][14]

  • Poor Recovery: If the yield is low, too much solvent may have been used, or the compound may have significant solubility in the cold solvent.

    • Solution: Ensure the minimum amount of hot solvent is used. Chilling the flask thoroughly in an ice bath is crucial. The mother liquor can also be concentrated by boiling off some solvent to see if a second crop of crystals can be obtained.[3]

Conclusion

A systematic screening of solvents, starting with single-solvent systems based on structural analysis and progressing to mixed-solvent systems if necessary, is the most efficient path to a successful recrystallization protocol. For this compound, polar protic solvents such as isopropanol and ethanol, or a mixed system like ethyl acetate/hexane, are predicted to be highly effective. The detailed protocols and troubleshooting guide provided herein offer a comprehensive framework for researchers to achieve high purity of this compound.

References

  • Title: Recrystallization. Source: University of California, Los Angeles. URL: [Link]

  • Title: Recrystallization. Source: University of South Alabama. URL: [Link]

  • Title: Recrystallization Guide: Process, Procedure, Solvents. Source: Mettler Toledo. URL: [Link]

  • Title: Mixed-solvent recrystallisation. Source: University of York. URL: [Link]

  • Title: Are there any general rules for choosing solvents for recrystallization?. Source: Chemistry Stack Exchange. URL: [Link]

  • Title: 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of an Unknown. Source: Macalester College. URL: [Link]

  • Title: Recrystallization (chemistry) | Chemistry | Research Starters. Source: EBSCO. URL: [Link]

  • Title: 3.6F: Troubleshooting. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Problems with Recrystallisations. Source: University of York. URL: [Link]

  • Title: Finding the best solvent for recrystallisation student sheet. Source: Royal Society of Chemistry. URL: [Link]

  • Title: Two-Solvent Recrystallization Guide. Source: MIT OpenCourseWare. URL: [Link]

  • Title: Recrystallization Definition, Principle &Purpose. Source: PraxiLabs. URL: [Link]

  • Title: Experiment 2: Recrystallization. Source: University of Toronto. URL: [Link]

  • Title: Oiling Out in Crystallization. Source: Mettler Toledo. URL: [Link]

  • Title: Recrystallization (help meeeeee). Source: Reddit. URL: [Link]

  • Title: Oiling Out in Crystallization. Source: Mettler Toledo. URL: [Link]

  • Title: What is the best technique for amide purification?. Source: ResearchGate. URL: [Link]

  • Title: Reagents & Solvents: Solvents for Recrystallization. Source: University of Rochester. URL: [Link]

  • Title: US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof. Source: Google Patents.
  • Title: (R)-2-amino-2-(4-hydroxyphenyl)acetamide Properties. Source: EPA. URL: [Link]

  • Title: 2-Amino-4-tert-butylphenol | C10H15NO | CID 70982. Source: PubChem - NIH. URL: [Link]

  • Title: Chemical Properties of Acetamide, N-butyl- (CAS 1119-49-9). Source: Cheméo. URL: [Link]

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Application of 2-Amino-N-(4-tert-Butylphenyl)acetamide in Peptidomimetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of N-Aryl Amino Acid Derivatives in Peptidomimetic Design

Peptidomimetics, molecules that mimic the structure and function of natural peptides, represent a cornerstone of modern drug discovery. They offer the potential to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low cell permeability.[1][2] Within the diverse arsenal of peptidomimetic building blocks, N-substituted glycine oligomers, or "peptoids," have emerged as a particularly versatile and accessible class of compounds.[3] The strategic incorporation of N-aryl amino acid derivatives, such as those derived from 2-Amino-N-(4-tert-Butylphenyl)acetamide, provides a powerful tool to modulate the physicochemical and biological properties of these synthetic oligomers.

This technical guide provides a comprehensive overview of the application of this compound as a precursor for the corresponding N-(4-tert-butylphenyl)glycine monomer in the synthesis of peptidomimetics. We will delve into the rationale behind its use, detailed synthesis protocols, and methods for characterization, offering researchers a practical framework for leveraging this building block in their drug discovery endeavors.

Design Rationale: The Physicochemical Impact of the 4-tert-Butylphenyl Moiety

The 4-tert-butylphenyl group is not merely a passive substituent; its incorporation into a peptidomimetic scaffold is a deliberate design choice aimed at conferring specific advantageous properties.

  • Enhanced Hydrophobicity and Stability: The bulky and lipophilic nature of the tert-butyl group significantly increases the hydrophobicity of the resulting peptidomimetic.[4] This can enhance binding to hydrophobic pockets within biological targets and improve membrane permeability. Furthermore, the steric hindrance provided by the tert-butyl group can shield the amide backbone from proteolytic degradation, thereby increasing the in vivo half-life of the molecule.[5]

  • Conformational Control: The incorporation of bulky aromatic side chains on the nitrogen atom of the glycine backbone can induce stable, helical secondary structures in peptoids, resembling the polyproline type I helix.[6][7][8] This conformational pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity and specificity. N-aryl groups have also been shown to favor trans-amide bonds, which can further influence the overall three-dimensional structure.[5]

  • Modulation of Biological Activity: The 4-tert-butylphenyl moiety has been identified in a variety of bioactive molecules, including potent inhibitors of viral proteases and antimicrobial agents.[1][9] Its presence can contribute to favorable interactions with target proteins and enhance overall biological efficacy.

Physicochemical Properties Summary
PropertyValue/DescriptionSource
Molecular Formula C11H16N2O(Calculated)
Molecular Weight 192.26 g/mol (Calculated)
Appearance Crystals or practically white flakes[10]
Solubility Insoluble in water[10]
XLogP3-AA 2.4 (Estimated for a similar structure)(Estimated)

Experimental Protocols

The primary application of this compound in this context is as a synthon for N-(4-tert-butylphenyl)glycine, which is then incorporated into a growing peptoid chain. The most efficient and widely adopted method for this is the "submonomer" solid-phase synthesis strategy developed by Zuckermann and colleagues.[11][12]

Protocol 1: Solid-Phase Synthesis of a Peptoid Incorporating N-(4-tert-butylphenyl)glycine via the Zuckermann Submonomer Method

This protocol outlines the manual synthesis of a model tri-peptoid on a Rink Amide resin, which will yield a C-terminally amidated product upon cleavage.

Materials:

  • Rink Amide MBHA resin (0.5-0.8 mmol/g loading)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Bromoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-tert-Butylaniline (derived from the hydrolysis of this compound, or used directly)

  • Other primary amines for peptoid sequence diversity

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Diethyl ether, cold

  • Acetonitrile

  • Water, HPLC grade

Equipment:

  • Fritted syringe reaction vessel

  • Shaker or rocker for agitation

  • Vacuum manifold

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (e.g., ESI-MS)

Workflow Diagram:

Peptoid_Synthesis_Workflow cluster_Resin_Prep Resin Preparation cluster_Cycle Peptoid Elongation Cycle (Repeat n times) cluster_Finalization Cleavage & Purification Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 DMF Wash Deprotect->Wash1 Acylation Step 1: Acylation (Bromoacetic Acid, DIC in DMF) Wash1->Acylation Wash2 DMF Wash Acylation->Wash2 Displacement Step 2: Nucleophilic Displacement (Primary Amine, e.g., 4-tert-butylaniline, in DMF) Wash2->Displacement Wash3 DMF Wash Displacement->Wash3 Wash3->Acylation Next Cycle Cleavage Cleavage from Resin (TFA/H2O/TIS) Wash3->Cleavage Precipitation Precipitation in cold Ether Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Caption: Solid-phase peptoid synthesis workflow.

Step-by-Step Procedure:

  • Resin Preparation:

    • Place the Rink Amide resin (e.g., 100 mg, 0.06 mmol) in a fritted syringe.

    • Swell the resin in DMF (2 mL) for 30 minutes with agitation.

    • Drain the DMF and add 20% piperidine in DMF (2 mL). Agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 15 minutes to ensure complete Fmoc deprotection.

    • Wash the resin thoroughly with DMF (5 x 2 mL).

  • Peptoid Elongation Cycle (incorporating N-(4-tert-butylphenyl)glycine):

    • Acylation Step:

      • Dissolve bromoacetic acid (0.4 M in DMF, e.g., 1.5 mL, 0.6 mmol) and add DIC (0.4 M in DMF, e.g., 1.5 mL, 0.6 mmol).

      • Add this activation mixture to the resin and agitate for 30 minutes at room temperature.[9][13]

      • Drain the reaction mixture and wash the resin with DMF (5 x 2 mL).

    • Nucleophilic Displacement Step:

      • Dissolve 4-tert-butylaniline (1 M in DMF, e.g., 1.2 mL, 1.2 mmol) and add it to the resin.

      • Agitate for 2 hours at room temperature.[14] The reaction progress can be monitored by a Kaiser test (which should remain negative, indicating the absence of primary amines).

      • Drain the amine solution and wash the resin thoroughly with DMF (5 x 2 mL).

  • Subsequent Cycles:

    • Repeat the acylation and displacement steps with other desired primary amines to elongate the peptoid chain.

  • Cleavage and Deprotection:

    • After the final synthesis cycle, wash the resin with DCM (5 x 2 mL) and dry it under a stream of nitrogen.

    • Add the cleavage cocktail (2 mL) to the resin and agitate for 2 hours at room temperature.

    • Collect the filtrate into a centrifuge tube.

    • Precipitate the crude peptoid by adding cold diethyl ether (10 mL).

    • Centrifuge the mixture, decant the ether, and dry the peptoid pellet.

  • Purification and Characterization:

    • Dissolve the crude peptoid in a minimal amount of acetonitrile/water.

    • Purify the peptoid by reverse-phase HPLC using a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

    • Confirm the identity and purity of the final product by ESI-MS and NMR spectroscopy.[15][16]

Protocol 2: Synthesis of this compound via Ugi Four-Component Reaction (U-4CR)

While the submonomer approach is ideal for oligomer synthesis, the title compound itself can be synthesized efficiently using the Ugi four-component reaction. This protocol provides a basis for creating a library of similar N-aryl aminoacetamide derivatives.[17][18]

Materials:

  • 4-tert-Butylaniline

  • Formaldehyde (or another suitable aldehyde)

  • Glycine (or another suitable carboxylic acid)

  • tert-Butyl isocyanide (or another suitable isocyanide)

  • Methanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

Workflow Diagram:

Ugi_Reaction_Workflow cluster_Reactants Reactants cluster_Reaction One-Pot Reaction cluster_Workup Workup & Purification Amine 4-tert-Butylaniline (Amine) Mix Combine in Methanol Stir at Room Temperature Amine->Mix Aldehyde Formaldehyde (Aldehyde) Aldehyde->Mix Acid Glycine (Carboxylic Acid) Acid->Mix Isocyanide tert-Butyl Isocyanide (Isocyanide) Isocyanide->Mix Concentrate Concentrate under Vacuum Mix->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product This compound Derivative Purify->Product

Caption: Ugi four-component reaction workflow.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add 4-tert-butylaniline (1.0 mmol), glycine (1.0 mmol), and methanol (5 mL).

    • Stir the mixture until the solids are dissolved.

    • Add formaldehyde (1.0 mmol, typically as a 37% aqueous solution) to the mixture.

    • Finally, add tert-butyl isocyanide (1.0 mmol) dropwise.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound derivative.

Conclusion and Future Perspectives

The use of this compound as a precursor for the N-(4-tert-butylphenyl)glycine peptoid monomer offers a robust and versatile strategy for designing novel peptidomimetics. The inherent properties of the 4-tert-butylphenyl group—namely, its hydrophobicity, steric bulk, and potential to induce stable secondary structures—make it a valuable tool for medicinal chemists seeking to enhance the drug-like properties of peptide leads. The detailed solid-phase synthesis protocol provided herein, based on the well-established Zuckermann submonomer method, offers a practical and efficient route to creating diverse libraries of peptoids containing this valuable building block. Future research in this area will likely focus on exploring the impact of this moiety on a wider range of biological targets and further refining its use in the rational design of next-generation peptidomimetic therapeutics.

References

  • Zuckermann, R. N., Kerr, J. M., Kent, S. B. H., & Moos, W. H. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid phase synthesis. Journal of the American Chemical Society, 114(26), 10646–10647. [Link]

  • Turcotte, A., et al. (2013). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Journal of Medicinal Chemistry, 56(12), 4951-4967. [Link]

  • Knight, A. S., et al. (2022). A Field Guide to Optimizing Peptoid Synthesis. ACS Polymers Au, 2(5), 368-384. [Link]

  • Sun, J., & Zuckermann, R. N. (2013). Peptoid Polymers: A Highly Designable Bioinspired Material. ACS Nano, 7(6), 4715-4732. [Link]

  • Pentel, N., et al. (2025). Late‐Stage Amination of Peptides on the Solid Phase. Chemistry – A European Journal, e202501229. [Link]

  • Zuckermann, R. N., Kerr, J. M., Kent, S. B., & Moos, W. H. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society. [Link]

  • Knight, A. S., et al. (2022). A Field Guide to Optimizing Peptoid Synthesis. ACS Polymers Au. [Link]

  • LifeTein. Basic Peptides synthesis introduction. [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Organic Chemistry Portal. Ugi Reaction. [Link]

  • Perpusnas. (2025). Ugi Reaction: A Comprehensive Guide. [Link]

  • Battilocchio, C., et al. (2024). Aromatic Residue Positioning Influences Helical Peptoid Structure in Aqueous Solution. Journal of the American Chemical Society. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Akter, T., & Hossain, M. A. (2023). Review: Structure-Activity Relationship of Antimicrobial Peptoids. Molecules, 28(10), 4118. [Link]

  • Organic Syntheses. (2017). Ugi Multicomponent Reaction. [Link]

  • Fowler, S. A., & Blackwell, H. E. (2009). Structure-function relationships in peptoids: Recent advances toward deciphering the structural requirements for biological function. Organic & Biomolecular Chemistry, 7(8), 1508-1524. [Link]

  • Banik, S. M., et al. (2019). 468 post-ugi transformation of n-substituted-2-alkyneamides for the construction of diverse heterocyclic scaffolds. Molecules, 24(3), 468. [Link]

  • Al-Trawneh, M. H., et al. (2020). Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties. RSC Advances, 10(52), 31211-31224. [Link]

  • Yoo, B., & Kirshenbaum, K. (2008). Synthesis and Characterization of Nitroaromatic Peptoids: Fine Tuning Peptoid Secondary Structure Through Monomer Position and Functionality. Biopolymers, 90(5), 628-637. [Link]

  • Graf, J., et al. (2013). Structural characterization of a peptoid with lysine-like side chains and biological activity using NMR and computational methods. Organic & Biomolecular Chemistry, 11(46), 8089-8098. [Link]

  • Brown, C. L., et al. (2019). Helical side chain chemistry of a peptoid-based SP-C analogue. Peptide Science, 111(4), e24108. [Link]

  • Zuckermann, R. N. (2011). 2.3 Peptoids: Synthesis, Characterization, and Nanostructures. In Comprehensive Nanoscience and Technology (pp. 51-76). [Link]

  • PubChem. (n.d.). N-butylglycyl-4-tert-butyl-D-phenylalanyl-3-methoxy-N-methyl-L-phenylalaninamide. [Link]

  • Sadowsky, J. D., et al. (2005). Thermodynamic Basis for the Stabilization of Helical Peptoids by Chiral Sidechains. Journal of the American Chemical Society, 127(33), 11732-11740. [Link]

  • Tan, Y. Y., et al. (2021). Polyphenylglyoxamide-Based Amphiphilic Small Molecular Peptidomimetics as Antibacterial Agents with Anti-Biofilm Activity. International Journal of Molecular Sciences, 22(14), 7344. [Link]

  • Salgado, J. E., et al. (2013). On the Role of NMR Spectroscopy for Characterization of Antimicrobial Peptides. Concepts in Magnetic Resonance Part A, 42A(5), 184-203. [Link]

  • Salgado, J. E., et al. (2013). On the Role of NMR Spectroscopy for Characterization of Antimicrobial Peptides. Concepts in Magnetic Resonance Part A. [Link]

  • Al-Trawneh, M. H., et al. (2020). Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. RSC Advances, 10(1), 169-179. [Link]

  • S. Sudhahar, et al. (2018). A Review of physical and chemical properties of Glycine crystals family. International Journal of ChemTech Research, 11(03), 209-220. [Link]

  • Kos, I., et al. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Crystals, 13(10), 1459. [Link]

  • Zulkifli, S. N. A., et al. (2018). Synthesis of tetrapeptides and screening of their antioxidant properties. EurekAlert!. [Link]

  • Lebl, T., et al. (2023). Aryl (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. Organic Letters, 25(38), 7014-7018. [Link]

  • PubChem. (n.d.). p-tert-Butylphenyl glycidyl ether. [Link]

Sources

Troubleshooting & Optimization

Improving yield of 2-Amino-N-(4-tert-Butylphenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-N-(4-tert-Butylphenyl)acetamide Synthesis

Case ID: YIELD-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for Glycinamide Derivatives[1][2]

Executive Summary

The synthesis of This compound often suffers from a specific bottleneck: the non-selective alkylation of ammonia during the second step.[1][2][3] While the acylation of 4-tert-butylaniline is generally high-yielding, the subsequent conversion of the


-chloro intermediate to the primary amine using aqueous ammonia frequently results in significant dimer formation (secondary amine impurities), capping yields at 40–60%.

This guide provides a Yield Correction Protocol shifting from direct ammonolysis to the Delépine Reaction , raising isolated yields to >85% while ensuring high purity.

Module 1: The Scaffold Synthesis (Acylation)

Objective: Synthesis of intermediate 2-Chloro-N-(4-tert-butylphenyl)acetamide. Critical Control Point: Exotherm management and HCl scavenging.

Optimized Protocol
  • Dissolution: Dissolve 4-tert-butylaniline (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g).

  • Base Addition: Add Triethylamine (TEA) (1.2 eq) . Note: TEA acts as the HCl scavenger.

  • Cooling: Cool the mixture to 0–5°C using an ice bath.

  • Acylation: Add Chloroacetyl chloride (1.1 eq) dropwise over 30 minutes.

    • Why? Rapid addition causes localized overheating, leading to di-acylation impurities.[1][2]

  • Workup: Wash with 1N HCl (to remove excess aniline/TEA), then Sat. NaHCO₃, then Brine. Dry over Na₂SO₄ and concentrate.

    • Target Yield: 90–95% (White/Off-white solid).[1][2]

Troubleshooting (Q&A)

Q: My reaction mixture turned dark/black immediately. A: This indicates oxidation of the aniline or uncontrolled exotherm. Ensure the aniline is freshly recrystallized (if originally dark) and strictly maintain 0°C during addition.

Q: I see a "double spot" on TLC close to the product. A: You likely formed the di-acylated byproduct (N,N-bis(chloroacetyl)). This occurs if the reaction runs too hot or if excess acid chloride is used. Stick to 1.1 equivalents and keep T < 5°C.

Module 2: The Amination (The Yield Bottleneck)

Objective: Conversion of 2-Chloro-N-(4-tert-butylphenyl)acetamide to this compound.

The Problem: Direct Ammonolysis

Reacting the chloro-intermediate directly with aqueous ammonia (


) relies on statistical probability. As the primary amine product forms, it becomes more nucleophilic than ammonia, attacking the starting material to form the secondary amine dimer.
  • Result: Low Yield (40–60%) + Difficult Purification.[2]

The Solution: The Delépine Reaction

We utilize Hexamethylenetetramine (HMTA) .[4] HMTA adds once to the alkyl halide to form a quaternary salt. It cannot react further, preventing over-alkylation. Acid hydrolysis then releases the pure primary amine.[3]

Delépine Protocol (High Yield Route)
  • Salt Formation:

    • Dissolve 2-Chloro-N-(4-tert-butylphenyl)acetamide (1.0 eq) in Chloroform or Ethanol (5 mL/g).[1][2]

    • Add Hexamethylenetetramine (HMTA) (1.1 eq).

    • Stir at reflux for 4–6 hours.

    • Observation: The quaternary ammonium salt often precipitates as a white solid.

    • Cool and filter the solid (or concentrate if soluble).

  • Hydrolysis (Cleavage):

    • Suspend the salt in Ethanol (10 mL/g).

    • Add Conc. HCl (2.5 eq relative to start material).

    • Reflux for 2–4 hours.[1][2] (Cleaves the HMTA cage).

    • Cool to room temperature.[1][2][5][6] The product exists as the hydrochloride salt.

  • Isolation:

    • Filter off the byproduct (ammonium chloride/formaldehyde acetals).

    • Basify the filtrate with 20% NaOH or NH₄OH to pH > 10.

    • Extract with DCM or Ethyl Acetate.[1][2]

    • Concentrate to obtain the free amine.

Comparative Yield Data
MethodReagentPrimary Amine YieldPurity ProfileMain Impurity
Direct Ammonolysis

45–55%LowSecondary Amine (Dimer)
Gabriel Synthesis Potassium Phthalimide75–85%HighPhthalhydrazide (Difficult removal)
Delépine (Recommended) HMTA / HCl85–92% Very High Ammonium salts (Water soluble)

Module 3: Visualization & Logic

Workflow Diagram

The following diagram illustrates the optimized pathway, highlighting the critical divergence at Step 2.

SynthesisPath Start 4-tert-Butylaniline Step1 Step 1: Acylation (Chloroacetyl Chloride, TEA) Start->Step1 Inter Intermediate: 2-Chloro-N-(4-tert-butylphenyl)acetamide Step1->Inter PathA Route A: Ammonia (aq) (Direct Ammonolysis) Inter->PathA Avoid PathB Route B: Delépine (HMTA, then HCl) Inter->PathB Recommended Fail Result: Mixture (Product + Dimer) Yield: ~50% PathA->Fail Success Target Product: This compound Yield: >85% PathB->Success

Caption: Optimized synthesis workflow contrasting the low-yielding ammonia route with the high-yielding Delépine strategy.

Troubleshooting Logic Tree

Use this decision matrix to diagnose yield losses in real-time.

Troubleshooting Issue Identify Issue YieldLow Low Yield (<60%) Issue->YieldLow PurityLow Low Purity / Unknown Spots Issue->PurityLow Step1Yield Step 1 Issue? YieldLow->Step1Yield Step2Yield Step 2 Issue? YieldLow->Step2Yield DimerCheck Impurity is Dimer? (Mass = 2x Product - HCl) PurityLow->DimerCheck DiacylCheck Impurity is Di-acyl? (TLC spot > Rf) PurityLow->DiacylCheck CheckMoisture Check Moisture/Hydrolysis Action: Use Anhydrous DCM Step1Yield->CheckMoisture CheckRoute Using Ammonia? Step2Yield->CheckRoute SwitchDelepine Action: Switch to Delépine Route CheckRoute->SwitchDelepine Yes DimerCheck->SwitchDelepine Yes TempControl Action: Lower Temp to 0°C Reduce Acid Chloride eq DiacylCheck->TempControl Yes

Caption: Diagnostic logic tree for isolating yield and purity issues during synthesis.

References

  • Delépine Reaction Mechanism & Utility

    • Title: The Delépine Reaction: Synthesis of Primary Amines.[4][7][8]

    • Source: Organic Chemistry Portal.[1][2][3]

    • URL:[Link]1][2]

  • Acylation of Anilines (General Protocol)

    • Title: A facile amidation of chloroacetyl chloride using DBU (and compar
    • Source: International Journal of ChemTech Research (via SphinxSai).[2]

    • URL:[Link]1][2]

  • Comparative Amination Strategies (Gabriel vs. Ammonia)

    • Title: The Gabriel Synthesis - Avoiding Polyalkylation.[1][2][9]

    • Source: Master Organic Chemistry.[1][2]

    • URL:[Link]1][2]

  • Properties of 2-Amino-N-(tert-butyl)

    • Title: 2-Amino-N-(tert-butyl)acetamide Product Page (Physical Properties).[1][2]

    • Source: Sigma-Aldrich.[1][2]

Sources

Technical Support Center: Optimizing Amide Coupling for Sterically Hindered Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for optimizing amide coupling reactions involving sterically hindered anilines. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during these demanding synthetic transformations.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and offering actionable solutions.

Issue 1: Very Low to No Yield with Standard Coupling Reagents (e.g., HATU, HBTU, EDC/HOBt)

Question: My standard amide coupling protocol using HATU/DIPEA is failing or giving very low yields with my sterically hindered aniline. What is going wrong?

Answer: This is a common challenge. The low reactivity of sterically hindered anilines stems from two primary factors:

  • Steric Hindrance: Bulky substituents near the amine nitrogen physically block the approach of the activated carboxylic acid.[1]

  • Reduced Nucleophilicity: Sterically hindered anilines are often electron-deficient, which decreases the nucleophilicity of the amine nitrogen, making it a less effective reactant.[1][2]

Standard coupling reagents like HATU, HBTU, and EDC/HOBt often form activated esters that are not reactive enough to overcome the high activation energy barrier presented by these challenging substrates.[1][3] In many reported cases, these methods lead to unsatisfactory results, even with prolonged reaction times.[1]

Solutions & Optimization Strategies:
  • Switch to a More Potent Coupling Reagent: For sterically demanding couplings, more powerful reagents are necessary. Consider the following classes:

    • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are known for their high efficiency in difficult couplings.[4][5]

    • Uronium/Aminium Salts with Enhanced Reactivity: While HATU is a common uronium salt, analogues like HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can offer improved performance due to the formation of more reactive activated esters.[4][6]

    • Acyl Fluoride Precursors: The in situ generation of highly reactive acyl fluorides is a robust strategy for extremely hindered couplings where other methods fail.[7][8][9][10][11] Acyl fluorides are less sterically demanding than many other activated species.[3] Reagents for this purpose include XtalFluor-E , Deoxo-Fluor , TCFH-NMI , and BTFFH .[1][3]

  • Elevate the Reaction Temperature: Increasing the temperature can provide the necessary energy to overcome the activation barrier. Microwave heating can also be an effective approach to accelerate these reactions.[3]

  • Optimize Solvent Choice: While common solvents like DCM and DMF are often used, exploring alternatives can be beneficial. Aprotic polar solvents are generally preferred. For certain reagent classes, specific solvent choices are critical. For instance, when using BTC (trichloromethyl chloroformate), solvents like DMF or NMP must be avoided as they can react with the reagent.[12]

Issue 2: The Reaction Stalls or Remains Incomplete

Question: My reaction starts, but it never goes to completion, leaving a significant amount of unreacted starting material. What can I do?

Answer: Incomplete conversion is often a sign that the activated species is either not reactive enough or is decomposing before it can react with the hindered aniline.

Solutions & Optimization Strategies:
  • Pre-activation of the Carboxylic Acid: Instead of adding all reagents at once, first activate the carboxylic acid with the coupling reagent and base for a short period (e.g., 15-30 minutes) before adding the aniline.[13] This ensures the formation of the activated species before introducing the less reactive amine.

  • Use of Additives: While HOBt is a standard additive, for more challenging reactions, HOAt (1-Hydroxy-7-azabenzotriazole) is superior. Coupling reagents based on HOAt, such as HATU, generate more reactive OAt esters and the pyridine nitrogen in HOAt can provide anchimeric assistance, accelerating the coupling.[4]

  • Consider a Two-Step Protocol via Acyl Chloride/Fluoride:

    • Acyl Chlorides: Convert the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[13][14] While effective, this method can be harsh and may not be suitable for complex molecules with sensitive functional groups.[14]

    • Acyl Fluorides: As mentioned previously, generating the acyl fluoride in situ is a highly effective and often milder alternative.[7][8][9][10][11]

Issue 3: Formation of Side Products

Question: I am observing significant side product formation in my reaction mixture. What are the likely side reactions and how can I minimize them?

Answer: Side reactions in amide couplings with hindered anilines can arise from several sources.

Common Side Reactions and Solutions:
  • Guanidinylation of the Amine: Uronium/aminium-based coupling reagents (e.g., HBTU, HATU) can react directly with the amine to form a guanidinium byproduct, which consumes the amine and terminates the desired reaction.[15]

    • Solution: Use phosphonium-based reagents (e.g., PyBOP) as they do not form guanidinium byproducts. If using a uronium reagent, ensure the carboxylic acid is pre-activated before adding the amine.[15]

  • Anhydride Formation: The activated carboxylic acid can react with another molecule of the carboxylic acid to form a symmetric anhydride.

    • Solution: This is more common with carbodiimide reagents like DCC. Using phosphonium or uronium salts generally minimizes this side reaction. Careful control of stoichiometry is also important.

Frequently Asked Questions (FAQs)

Q1: Which class of coupling reagent is generally the best starting point for a novel, sterically hindered aniline?

A1: For a challenging, previously untested coupling with a sterically hindered aniline, starting with a method known for its high reactivity is advisable. The in situ formation of an acyl fluoride is an excellent first choice due to the high reactivity and small steric footprint of the acyl fluoride intermediate.[7][8][9][10][11] Alternatively, a potent phosphonium salt like PyBOP or PyAOP would be a strong candidate.[4][5]

Q2: What is the role of the base in these reactions, and which one should I choose?

A2: The base plays a crucial role in deprotonating the carboxylic acid to form the carboxylate, which then attacks the coupling reagent. It also neutralizes any acidic byproducts formed during the reaction. For most phosphonium and uronium salt-mediated couplings, a non-nucleophilic, sterically hindered amine base like DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine is preferred. For anilines, which are weak bases themselves, ensuring sufficient base is present to deprotonate the carboxylic acid is critical.

Q3: Can I use catalytic methods for these difficult couplings?

A3: While most amide coupling methods rely on stoichiometric activating agents, research into catalytic amide bond formation is an active area.[16] Methods based on boronic acids have shown promise for direct amidation, even with less nucleophilic anilines, though they may require higher temperatures.[17] For most routine and complex laboratory-scale syntheses, stoichiometric reagents remain the more reliable and broadly applicable choice at present.

Data & Protocols

Table 1: Recommended Coupling Reagents for Sterically Hindered Anilines
Reagent ClassExamplesAdvantagesConsiderations
Acyl Fluoride Precursors TCFH-NMI, Deoxo-Fluor, XtalFluor-E, BTFFHHighly reactive, effective for extremely hindered substrates.[1][3][7][8][9][10][11]May require elevated temperatures; some reagents can be hazardous.
Phosphonium Salts PyBOP, PyAOPHigh reactivity, no guanidinylation side products.[4][5]Can be more expensive than other reagent types.
Uronium/Aminium Salts HATU, HCTU, COMUFast reactions, widely used.[4][6]Potential for guanidinylation side reaction with the amine.[15]
Carbodiimides DCC, EDC (with HOAt)Cost-effective.Generally not effective for hindered substrates, risk of side reactions.[1][14]
Protocol: General Procedure for Amide Coupling via in situ Acyl Fluoride Formation

This protocol is adapted from methodologies reported for the coupling of sterically hindered substrates.[7][10][11]

Materials:

  • Carboxylic acid

  • Sterically hindered aniline

  • Acyl fluoride precursor (e.g., XtalFluor-E, Deoxo-Fluor)

  • Anhydrous aprotic solvent (e.g., DCM, MeCN)

  • Tertiary amine base (e.g., DIPEA, triethylamine)

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon), add the tertiary amine base (2.0-3.0 equiv.).

  • Cool the mixture to 0 °C.

  • Slowly add the acyl fluoride precursor (1.1-1.5 equiv.).

  • Allow the reaction mixture to stir at 0 °C for 10 minutes, then warm to room temperature and stir for an additional 30-60 minutes to ensure complete formation of the acyl fluoride.

  • Add the sterically hindered aniline (1.0-1.2 equiv.) to the reaction mixture.

  • Heat the reaction to an elevated temperature (e.g., 40-80 °C) and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of NaHCO₃, and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visual Guides

Workflow for Troubleshooting Hindered Amide Coupling

G start Start: Hindered Aniline Coupling std_protocol Attempt Standard Protocol (e.g., HATU/DIPEA, rt) start->std_protocol check_yield Check Yield/Conversion std_protocol->check_yield success Success! Isolate Product check_yield->success >80% low_yield Low/No Yield check_yield->low_yield <50% reagent_strategy Change Reagent Strategy low_yield->reagent_strategy conditions_strategy Modify Conditions low_yield->conditions_strategy acyl_fluoride Use Acyl Fluoride Precursor (e.g., TCFH, Deoxo-Fluor) reagent_strategy->acyl_fluoride Option 1 (High Priority) phosphonium Use Phosphonium Salt (e.g., PyBOP, PyAOP) reagent_strategy->phosphonium Option 2 recheck_yield1 Re-evaluate Reaction acyl_fluoride->recheck_yield1 phosphonium->recheck_yield1 increase_temp Increase Temperature (Conventional or Microwave) conditions_strategy->increase_temp preactivate Pre-activate Acid before adding Aniline conditions_strategy->preactivate recheck_yield2 Re-evaluate Reaction increase_temp->recheck_yield2 preactivate->recheck_yield2 recheck_yield1->success recheck_yield1->conditions_strategy Still Low Yield recheck_yield2->success recheck_yield2->reagent_strategy Still Low Yield

Caption: A decision tree for optimizing hindered amide couplings.

General Mechanism of Amide Coupling via an Activated Ester

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH R-COOH (Carboxylic Acid) ActiveEster [R-CO-X] (Activated Intermediate) RCOOH->ActiveEster CouplingReagent Coupling Reagent (e.g., HATU, PyBOP) CouplingReagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Aniline Ar-NH₂ (Hindered Aniline) ActiveEster->Aniline Reacts with Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral Amide R-CO-NH-Ar (Product Amide) Tetrahedral->Amide Collapse & Proton Transfer

Caption: The two-step mechanism of a typical amide coupling reaction.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Pandey, S., Ulven, E. R., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]

  • Nguyen, H. D., Tran, T. V., Taylor, C. R., Campbell, D. T., Harkins, D. I., & Do, L. H. (2020). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. ACS Sustainable Chemistry & Engineering, 8(38), 14496-14505. [Link]

  • Pandey, S., Ulven, E. R., & Ulven, T. (2016). ChemInform Abstract: A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. [Link]

  • Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(5), e24210. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Israel Journal of Chemistry, 61(3-4), 175-188. [Link]

  • Fisher, D. J., Shaum, J. B., Mills, C. L., & Read de Alaniz, J. (2016). Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. Organic Letters, 18(20), 5448-5451. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Bode, J. W. (2012). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 66(6), 398-402. [Link]

  • Maulide, N., & van der Eycken, E. (2020). Challenges and Breakthroughs in Selective Amide Activation. Angewandte Chemie International Edition, 59(42), 18334-18350. [Link]

  • Pini, M., GM, K., & Rossi, S. (2020). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Reddit. (2023, March 20). Choosing amide coupling agent. r/Chempros. [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Reddit. (2026, January 30). Amide coupling reaction between a carboxylic acid and aniline derivatives. r/chemistry. [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1854-1857. [Link]

  • University of Southern Denmark. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. SDU. [Link]

  • Pattar, V. P., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Journal of the Korean Chemical Society, 56(4), 489-493. [Link]

  • Domínguez, B., & de la Hoz, A. (2024). A sustainable and scalable continuous flow synthesis of Mavacoxib. Green Chemistry. [Link]

  • McKendry, S., et al. (2019). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 21(16), 4504-4510. [Link]

Sources

Purification of 2-Amino-N-(4-tert-Butylphenyl)acetamide by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Amino-N-(4-tert-Butylphenyl)acetamide

Case ID: PUR-AMINE-TBU-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Molecule Analysis

Welcome to the technical support interface. You are attempting to purify This compound . Before proceeding with the protocol, we must analyze the physicochemical properties that dictate the separation strategy.

  • The "Amine" Challenge: The primary

    
    -amino group (
    
    
    
    ) is basic (approximate pKa ~8.0). On standard silica gel, this group interacts strongly with acidic silanol sites (
    
    
    ), leading to irreversible adsorption, peak tailing (streaking), and poor resolution.
  • The "Lipophilic" Advantage: The tert-butylphenyl moiety provides significant hydrophobicity. Unlike small polar amino acids, this molecule has good solubility in chlorinated solvents (DCM), allowing for efficient Normal Phase Chromatography (NPC) if the silanol interactions are suppressed.

  • The Impurity Profile: Common impurities from this synthesis (likely via chloroacetyl chloride or Boc-glycine coupling) include:

    • 4-tert-Butylaniline: (Starting material, less polar).

    • Dimer formation: Secondary amine byproducts (if synthesized via ammonolysis).

Pre-Purification Assessment (Triage)

WARNING: Do not load your crude reaction mixture onto a column without passing this checklist.

CheckpointRequirementReason
Solubility Dissolves fully in DCM or

.
If it requires MeOH to dissolve, it may precipitate on the column when the mobile phase is non-polar.
State Free base vs. Salt.If your product is a hydrochloride salt (e.g., from Boc-deprotection), you must free-base it (wash with

or add TEA) before silica chromatography. Salts streak badly on silica.
TLC Test

0.2–0.4 in test solvent.[1]
You need a mobile phase that moves the amine without streaking.

Recommended Purification Protocols

Method A: Deactivated Silica Gel (The "Gold Standard")

Best for: Free amines where C18 is unavailable.

The Mechanism: We use a basic modifier (Triethylamine) to compete with your amine for the acidic silanol sites.[2] The TEA saturates the silica surface, allowing your product to elute symmetrically.

Mobile Phase Preparation:

  • Base Solvent: Dichloromethane (DCM).

  • Polar Modifier: Methanol (MeOH).

  • Additive: Triethylamine (TEA) or 25% Ammonium Hydroxide (

    
    ).
    

Step-by-Step Protocol:

  • TLC Optimization: Run a TLC in 95:5 DCM:MeOH .

    • Result: Likely streaking.[1]

    • Correction: Add 1% TEA to the TLC chamber solvent.

    • Target: Adjust MeOH % until

      
       with a tight, round spot.
      
  • Column Pre-treatment (Critical):

    • Flush the silica column with 3 column volumes (CV) of the starting mobile phase containing 1% TEA . This "neutralizes" the column before your sample touches it.

  • Gradient Elution:

Time (CV)% Solvent A (DCM + 1% TEA)% Solvent B (10:1 MeOH:DCM + 1% TEA)
0–2100%0%
2–10100%

70%
0%

30%
10–1270%30%

Tech Note: The tert-butyl group makes this compound UV active. Monitor at 254 nm (aromatic ring) and 210 nm (amide bond).

Method B: Reversed-Phase (C18) Flash

Best for: Difficult separations or if the amine is unstable in base.

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers to pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Logic: The acid protonates the amine (

    
    ), eliminating silanol interaction. The tert-butyl group provides enough retention on C18 to separate it from the solvent front.
    

Troubleshooting Guide (FAQ)

Q1: My compound is streaking/tailing across 10 fractions. Why?

  • Diagnosis: "Silanol Effect."[3][4] The amine is hydrogen-bonding to the silica.

  • Fix: You likely forgot the modifier or used too little.

    • Immediate Action: Switch the mobile phase to include 1-2% Triethylamine (TEA) or 1% conc. Ammonia .[5]

    • Alternative: Switch to Basic Alumina stationary phase, which does not require amine modifiers.

Q2: I see two spots on TLC, but they co-elute on the column.

  • Diagnosis: Column overloading or "Band Broadening."

  • Fix:

    • Sample Loading: Dissolve the crude in the minimum amount of DCM. If it's too viscous, use "Dry Loading" (adsorb crude onto silica, dry it, and pour on top of the column bed).

    • Gradient: Shallow the gradient. Instead of 0

      
       10% MeOH over 10 mins, do 0 
      
      
      
      5% MeOH over 20 mins.

Q3: My product solidified inside the column.

  • Diagnosis: Solubility mismatch. This compound has high crystallinity due to amide stacking.

  • Fix: Ensure your starting mobile phase (e.g., 100% DCM) can fully dissolve the sample concentration you injected. If not, start with 1-2% MeOH present at the beginning of the run.

Visual Workflows

Figure 1: Purification Decision Matrix

PurificationLogic Start Start: Crude this compound CheckSolubility Check Solubility in DCM Start->CheckSolubility Soluble Fully Soluble CheckSolubility->Soluble Insoluble Insoluble / Precipitates CheckSolubility->Insoluble CheckTLC Run TLC (DCM/MeOH) Soluble->CheckTLC MethodB Method B: Reverse Phase C18 (H2O/ACN + 0.1% Formic Acid) Insoluble->MethodB Preferred DryLoad Use Dry Loading Technique Insoluble->DryLoad If C18 unavailable Streaking Result: Streaking? CheckTLC->Streaking YesStreak Yes: Silanol Interaction Streaking->YesStreak NoStreak No: Clean Spot Streaking->NoStreak MethodA Method A: Silica + 1% TEA (DCM/MeOH) YesStreak->MethodA Add Modifier NoStreak->MethodA Standard Protocol DryLoad->MethodA

Caption: Decision matrix for selecting the optimal stationary phase and loading technique based on solubility and TLC behavior.

Figure 2: The "Amine Tailing" Mechanism & Solution

SilanolInteraction Silica Silica Surface (Acidic Si-OH) Interaction Strong Hydrogen Bonding (Tailing/Retention) Silica->Interaction + Blocked Blocked Silanols (Si-O-...H-N-Et3) Silica->Blocked TEA binds first Amine Target Molecule (-NH2 Group) Amine->Interaction TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silica Pre-treatment Elution Target Elutes Freely (Symmetrical Peak) Blocked->Elution + Target Molecule

Caption: Mechanistic explanation of how Triethylamine (TEA) prevents amine tailing by blocking acidic silanol sites.[2]

Post-Run Processing

Removing the Modifier (TEA): If you used Method A, your purified fractions contain Triethylamine.[1]

  • Evaporation: Rotovap the fractions to dryness.

  • Azeotrope: Add DCM and re-evaporate (2x) to help pull off residual TEA.

  • High Vac: Dry under high vacuum for >4 hours.

  • Verification: Check

    
    -NMR.[6] TEA signals (quartet ~2.5 ppm, triplet ~1.0 ppm) should be absent. If present, dissolve in DCM and wash with dilute 
    
    
    
    (if product is not water soluble) or simply dry longer if the amount is trace.

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution". The Journal of Organic Chemistry, 43(14), 2923–2925.

  • Biotage. (2023). "Is there an easy way to purify organic amines?". Biotage Knowledge Blog.

  • Reich, H. J. (2017). "Chromatography Tips: Amines". University of Wisconsin-Madison Chemistry.

  • Phenomenex. (2025). "Troubleshooting Peak Tailing in Chromatography". Phenomenex Technical Guide.

Sources

Technical Support Center: Stability of 2-Amino-N-(4-tert-Butylphenyl)acetamide

[1]

Document ID: TS-GLY-TBU-001 Last Updated: February 16, 2026 Audience: Medicinal Chemists, HTS Screeners, Formulation Scientists[1]

Executive Summary

2-Amino-N-(4-tert-Butylphenyl)acetamide (often referred to as Glycine 4-tert-butyl-anilide ) is a structural hybrid of a primary amine and a lipophilic anilide.[1] While the amide bond offers reasonable stability under neutral conditions, the compound is susceptible to oxidative discoloration , hydrolytic cleavage , and concentration-dependent dimerization (diketopiperazine formation).

This guide provides troubleshooting protocols to distinguish between solubility issues and genuine chemical degradation.

Module 1: Solubility & Solution Preparation

User Issue: "My compound precipitated upon dilution into the assay buffer."

Root Cause Analysis

The tert-butyl group and aromatic ring confer significant lipophilicity (LogP

Troubleshooting Protocol: The "Solubility Cliff" Test

Do not assume stability issues until solubility is verified. Follow this step-down dilution protocol to determine the maximum aqueous tolerance.

Reagents:

  • Stock: 100 mM in 100% DMSO (anhydrous).

  • Buffer: PBS pH 7.4.

StepTarget ConcentrationDMSO % (v/v)Preparation MethodObservation (Pass/Fail)
1 10 mM10%10

L Stock + 90

L Buffer
Likely Soluble (Clear)
2 1 mM1%10

L from Step 1 + 90

L Buffer
Risk Zone (Check for turbidity)
3 100

M
0.1%10

L from Step 2 + 90

L Buffer
High Risk (Precipitation likely if not rapid)

Recommendation:

  • Maintain

    
     1% DMSO  or Ethanol  in final assay buffers.[1]
    
  • If low DMSO is required (<0.5%), add a solubilizing agent like 0.01% Tween-20 or cyclodextrin to prevent micro-precipitation.[1]

Module 2: Chemical Stability & Degradation Pathways

User Issue: "I see a new peak at a higher retention time (or loss of purity) after 24 hours."

Mechanistic Insight

This molecule faces three primary degradation threats. Understanding the mechanism allows you to identify the impurity peaks.

  • Pathway A: Hydrolysis (Acid/Base Catalyzed) [1]

    • Mechanism:[1][2][3] Water attacks the amide carbonyl.[1]

    • Products: Glycine + 4-tert-Butylaniline (Toxic, distinct UV spectrum).[1]

    • Trigger: Extreme pH (<4 or >9).[1]

  • Pathway B: Dimerization (Diketopiperazine Formation) [1]

    • Mechanism:[1][2][3] The terminal amine of one molecule attacks the carbonyl of another (intermolecular cyclization).

    • Products:2,5-Diketopiperazine + 2 equivalents of 4-tert-Butylaniline.[1]

    • Trigger: High concentration (>50 mM) in solution, heat, or basic pH.

  • Pathway C: Oxidation [1]

    • Mechanism:[1][2][3] The electron-rich aniline ring and primary amine are sensitive to air oxidation.[1]

    • Observation: Solution turns yellow/brown (quinone imine formation).[1]

Visualizing the Degradation Logic

DegradationPathwaysParentThis compound(Parent)HydrolysisHydrolysis(Acid/Base Catalyzed)Parent->HydrolysisDimerizationDimerization(High Conc. / Basic pH)Parent->DimerizationOxidationOxidation(Air/Light Exposure)Parent->OxidationGlycineGlycineHydrolysis->GlycineAniline4-tert-Butylaniline(Toxic Degradant)Hydrolysis->AnilineMajor ImpurityDimerization->AnilineRelease of Leaving GroupDKPCyclic Diketopiperazine(Insoluble Solid)Dimerization->DKPQuinonesColored Quinone Imines(Yellow/Brown)Oxidation->Quinones

Caption: Primary degradation pathways.[1] Note that 4-tert-Butylaniline is a common product of both hydrolysis and dimerization.[1]

Module 3: Analytical Verification (HPLC)

User Issue: "How do I confirm if the compound is degrading?"

Do not rely on visual inspection alone.[1] Use this standard HPLC method to separate the parent from the lipophilic aniline degradant.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5

    
    m.[1]
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).[1]

Expected Retention Profile:

CompoundRelative RetentionCharacteristics
Glycine Void Volume (Very Early)Transparent at 254nm; visible at 210nm.[1]
Parent Mid-ElutionSharp peak.[1]
4-tert-Butylaniline Late ElutionMore lipophilic than parent; distinct UV spectrum.[1]
Diketopiperazine Mid-LateOften precipitates on column; broad peak.[1]

Module 4: Storage & Handling FAQs

Q: Can I store the 100 mM DMSO stock at -20°C? A: Yes, but with caution.

  • DMSO freezes at 19°C. Repeated freeze-thaw cycles introduce moisture (DMSO is hygroscopic).[1]

  • Risk:[1] Water entry accelerates hydrolysis.[1]

  • Best Practice: Aliquot the stock into single-use vials. Store at -20°C or -80°C.

Q: The solution turned slightly yellow overnight. Is it ruined? A: Not necessarily.

  • Aniline derivatives oxidize easily to form colored impurities even at trace levels (<0.5%).[1]

  • Action: Run an LC-MS.[1] If the parent peak is >95% and the mass is correct, the color is likely a trace quinone impurity and may not affect biological activity (unless the assay is colorimetric).

Q: Is the compound stable in cell culture media (DMEM/RPMI)? A: Moderate Stability (T


 ~ 12-24 hours).
  • Media contains serum (esterases/amidases) which may cleave the amide bond.

  • Action: Refresh the compound every 12–24 hours for long-duration assays.

References

  • General Amide Stability: Smith, M. B., & March, J.[1] (2007).[1][4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley-Interscience.[1] (Provides foundational kinetics for amide hydrolysis).

  • Diketopiperazine Formation: Gomes, J. C., et al.[1] (2011).[1] Diketopiperazine formation in solid-phase peptide synthesis . Journal of Peptide Science. (Mechanistic parallel for alpha-amino amide cyclization).

  • Aniline Oxidation: Travis, B. R., et al.[1] (2003).[1] Oxidation of Anilines to Quinones . Journal of the American Chemical Society.

  • Solubility Data: Cheméo. Chemical Properties of Acetamide, 2-amino- . (General physicochemical properties of the parent scaffold).

Technical Support Center: A-Z Guide to Minimizing Racemization in N-(4-tert-butylphenyl)glycinamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of N-(4-tert-butylphenyl)glycinamide, with a primary focus on practical strategies to minimize racemization and ensure the stereochemical integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of chiral molecules like N-(4-tert-butylphenyl)glycinamide?

A1: Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemate).[1][2] In pharmaceutical development, the chirality of a molecule is often directly linked to its biological activity. One enantiomer may be therapeutically active while the other could be inactive or even cause harmful side effects.[2] Therefore, maintaining the desired stereochemistry during synthesis is paramount for ensuring the safety and efficacy of the final drug substance.

Q2: What are the primary mechanisms that lead to racemization during the amide bond formation in this synthesis?

A2: Racemization during the coupling of a chiral amino acid, such as glycine in this case (though glycine itself is achiral, the principles apply to chiral amino acid derivatives), primarily occurs through two mechanisms.[3][4][5] The most prevalent pathway involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[4][6][7][8][9][10][11] The α-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of chirality. The second, less common mechanism is the direct enolization of the activated carboxylic acid, where a base directly abstracts the α-proton.[4][5]

Q3: Which amino acids are generally most susceptible to racemization?

A3: While any chiral amino acid can undergo racemization, some are more prone to it under typical synthesis conditions. These include histidine, due to the catalytic effect of its imidazole side chain, and cysteine, where the thiol group can promote racemization.[2][12] Phenylalanine and serine are also known to be susceptible.[2]

Troubleshooting Guide: Common Issues & Solutions

Q4: I'm observing significant racemization in my final product. What are the most likely causes?

A4: Significant racemization during the synthesis of N-(4-tert-butylphenyl)glycinamide can often be attributed to one or more of the following factors:

  • Choice of Coupling Reagent and Lack of Additives: Using a highly reactive coupling reagent, such as a carbodiimide like DCC or DIC, without a racemization-suppressing additive is a common culprit.[13][14]

  • Inappropriate Base: The use of a strong, sterically unhindered base can accelerate the abstraction of the α-proton, leading to increased racemization.[3][13][15]

  • Elevated Reaction Temperature: Higher temperatures can increase the rate of racemization.[12]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, especially in the presence of a strong base, can increase the extent of racemization.

  • Solvent Polarity: The polarity of the solvent can influence the rate of racemization.[16]

In-Depth Solutions & Protocols

Q5: How do I select the optimal coupling reagent and additives to minimize racemization?

A5: The choice of coupling reagent is a critical factor in controlling racemization.

  • Carbodiimides (e.g., DCC, DIC): While effective for amide bond formation, these reagents are known to cause significant racemization when used alone due to the formation of a highly reactive O-acylisourea intermediate.[4][14] It is crucial to use them in combination with additives.

  • Additives (e.g., HOBt, HOAt, OxymaPure): Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl cyanoglyoxylate-2-oxime (OxymaPure) react with the activated amino acid to form an active ester that is less prone to racemization.[8][13][14][17] HOAt and OxymaPure are generally considered more effective at suppressing racemization than HOBt.[3][17]

  • Onium Salts (e.g., HATU, HBTU, PyBOP): Uronium/aminium and phosphonium-based reagents like HATU, HBTU, and PyBOP are generally more efficient and lead to less racemization than carbodiimides used alone.[14][15][18][19] They are often the reagents of choice for sensitive couplings. COMU is a newer generation uronium salt that has shown high coupling efficiency with reduced epimerization.[19]

Coupling Reagent CategoryExamplesRacemization Potential (without additives)Recommendation
Carbodiimides DCC, DIC, EDCHighAlways use with an additive like HOBt, HOAt, or OxymaPure.[13][14]
Onium Salts (Uronium/Aminium) HATU, HBTU, HCTU, COMULow to ModerateExcellent choice for minimizing racemization.[15][18][19]
Onium Salts (Phosphonium) PyBOP, PyAOPLowHighly effective with low racemization risk.[14][18]

Q6: What is the role of the base in racemization, and which bases are preferred?

A6: The base is necessary to deprotonate the amine salt and to facilitate the coupling reaction. However, it can also promote racemization by abstracting the α-proton.[1][3][15] The key is to use a base that is strong enough to perform its intended role but not so strong that it significantly promotes racemization.

  • Sterically Hindered or Weaker Bases are Preferred:

    • N-methylmorpholine (NMM): A weaker base that is a good choice for minimizing racemization.[3]

    • 2,4,6-Collidine (TMP): A sterically hindered base that is also effective at reducing racemization.[3][12]

  • Bases to Use with Caution or Avoid:

    • N,N-Diisopropylethylamine (DIPEA or DIEA): A strong, sterically hindered base that can still lead to significant racemization.[3]

    • Triethylamine (TEA): A strong, non-hindered base that is generally not recommended for couplings of chiral amino acids due to a high risk of racemization.[3]

BasepKa (approx.)Steric HindranceRacemization Potential
Triethylamine (TEA)10.75LowHigh
N,N-Diisopropylethylamine (DIPEA)10.1HighModerate to High
N-methylmorpholine (NMM)7.38ModerateLow
2,4,6-Collidine (TMP)7.43HighLow

Q7: What are the optimal reaction conditions (temperature, time, solvent) to prevent racemization?

A7:

  • Temperature: Perform the coupling reaction at a lower temperature, typically between 0 °C and room temperature. Lowering the temperature can significantly reduce the rate of racemization.[12]

  • Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting materials are consumed to avoid prolonged exposure to conditions that can cause racemization.

  • Solvent: The choice of solvent can influence racemization.[16] Dichloromethane (DCM) and dimethylformamide (DMF) are commonly used. In some cases, less polar solvents may reduce racemization.

Experimental Protocols

Protocol 1: Recommended Coupling Procedure to Minimize Racemization

This protocol utilizes HATU as the coupling reagent and NMM as the base, a combination known for its efficiency and low racemization potential.

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected glycine (1.0 equivalent) in anhydrous DMF.

  • Activation: Add HATU (1.0 equivalent) and N-methylmorpholine (NMM) (2.0 equivalents) to the solution. Stir at 0 °C for 15-30 minutes.

  • Coupling: Add a solution of 4-tert-butylaniline (1.0 equivalent) in anhydrous DMF to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Q8: How can I accurately determine the enantiomeric excess (e.e.) of my synthesized N-(4-tert-butylphenyl)glycinamide?

A8: Several analytical techniques can be used to determine the enantiomeric excess of your product:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is one of the most common and reliable methods. It involves using a chiral stationary phase that can separate the two enantiomers, allowing for their quantification.[20]

  • Chiral Gas Chromatography (Chiral GC): Similar to chiral HPLC, this method uses a chiral stationary phase to separate volatile enantiomers.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Solvating Agents: The addition of a chiral auxiliary can induce chemical shift differences between the enantiomers in the NMR spectrum, allowing for the determination of their ratio.[22]

  • Polarimetry: This technique measures the optical rotation of a solution of the compound. While it can indicate the presence of a single enantiomer, it is less accurate for determining the precise enantiomeric excess compared to chromatographic methods.[21]

Visual Guides

Racemization_Mechanism cluster_0 Main Reaction Pathway cluster_1 Racemization Pathway N-protected Glycine N-protected Glycine Activated Intermediate Activated Intermediate N-protected Glycine->Activated Intermediate + Coupling Reagent Desired Product Desired Product Activated Intermediate->Desired Product + 4-tert-butylaniline (Direct Coupling) Oxazolone Oxazolone Activated Intermediate->Oxazolone Intramolecular Cyclization Activated Intermediate->Oxazolone Racemized Product Racemized Product Oxazolone->Racemized Product + 4-tert-butylaniline Troubleshooting_Workflow Racemization Detected? Racemization Detected? Review Coupling Reagent Review Coupling Reagent Racemization Detected?->Review Coupling Reagent Yes Racemization Minimized Racemization Minimized Racemization Detected?->Racemization Minimized No Evaluate Base Choice Evaluate Base Choice Review Coupling Reagent->Evaluate Base Choice Use DIC/Oxyma or HATU Assess Reaction Conditions Assess Reaction Conditions Evaluate Base Choice->Assess Reaction Conditions Switch to NMM or Collidine Assess Reaction Conditions->Racemization Minimized Lower Temperature to 0°C

Caption: Troubleshooting workflow for racemization issues.

References

Sources

Technical Support Center: Coupling Strategies for 4-tert-Butylaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: TBA-COUPLING-001 Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are encountering challenges coupling 4-tert-butylaniline (and its derivatives). While the para-tert-butyl group exerts a mild electron-donating effect (+I), making it slightly more nucleophilic than unsubstituted aniline, it remains an aniline (pKa ≈ 5.7).[1] It is significantly less nucleophilic than aliphatic amines (pKa ≈ 10–11).[1]

Standard protocols (EDC/NHS, DCC) often result in:

  • Sluggish kinetics (due to poor nucleophilicity).[1]

  • Difficult purification (urea byproducts).[1]

  • Variable yields (especially if the carboxylic acid partner is sterically hindered).[2]

This guide provides three validated alternative workflows to replace standard carbodiimide chemistry.

Module 1: The Scalable "Green" Standard (T3P)

Recommendation: Primary choice for scale-up, chiral preservation, and ease of workup.

Propylphosphonic Anhydride (T3P) is a cyclic anhydride that drives amidation with high efficiency.[1] Unlike HATU/EDC, it does not generate explosive or insoluble byproducts.

The Mechanism

T3P activates the carboxylic acid to form a mixed anhydride. The driving force is the release of a water-soluble phosphonic acid byproduct.[1]

T3P_Mechanism cluster_0 Activation Phase cluster_1 Coupling Phase Acid Carboxylic Acid Activated Mixed Anhydride (Active Species) Acid->Activated + T3P Base Base (Pyridine/NMM) Base->Activated T3P T3P Reagent Product Amide Product Activated->Product + Aniline Waste Water Soluble By-products Activated->Waste Aniline 4-tert-butylaniline

Figure 1: T3P activation pathway ensuring water-soluble waste streams.[1]

Validated Protocol
  • Dissolve: 1.0 equiv Carboxylic Acid and 1.1 equiv 4-tert-butylaniline in EtOAc (Ethyl Acetate) or 2-MeTHF.

    • Note: Avoid DMF if possible to simplify workup.

  • Base: Add 2.5–3.0 equiv Pyridine or N-Methylmorpholine (NMM) .[1]

    • Crucial: Do not use TEA/DIPEA if epimerization is a concern; Pyridine is superior for T3P.[1]

  • Activate: Cool to 0°C. Add T3P (50% w/w in EtOAc) (1.5 equiv) dropwise.

  • React: Warm to RT. Stir 2–12 h.

  • Workup: Wash organic layer with water, 1M HCl, and sat. NaHCO₃. The T3P byproducts wash away completely.

Module 2: High-Performance Coupling (COMU)

Recommendation: Best for high-throughput synthesis or when T3P fails due to extreme sterics.[1]

COMU is the modern evolution of HATU. It contains an internal base (morpholine ring) and utilizes the Oxyma leaving group rather than the explosive benzotriazole found in HATU/HBTU.

Why COMU over HATU?
  • Safety: No risk of explosion (unlike HOBt/HOAt derivatives).

  • Solubility: Highly soluble in DMF/DMA, allowing concentrated reactions (0.5 M+) which drives kinetics for sluggish anilines.

  • Visual Endpoint: Reaction mixture often changes color upon completion.[1]

Validated Protocol
  • Dissolve: 1.0 equiv Carboxylic Acid and 1.0 equiv COMU in DMF.

  • Base: Add 1.0 equiv DIPEA (Diisopropylethylamine).[1]

    • Note: Only 1 equiv base is needed for pre-activation because COMU has an internal morpholine base.[1]

  • Activation: Stir for 2–5 minutes (solution turns orange/red).

  • Coupling: Add 1.1 equiv 4-tert-butylaniline and a second portion of DIPEA (1.0 equiv).

  • Monitor: Reaction is usually complete in <1 hour.

Module 3: The "Nuclear Option" (Acid Fluorides)

Recommendation: Use ONLY if the carboxylic acid partner is extremely bulky (e.g., tertiary alpha-carbon).

When both partners are bulky (a bulky acid + 4-tert-butylaniline), the transition state for standard coupling is too crowded.[1] Acid fluorides are small, highly reactive electrophiles that bypass this steric penalty.

Protocol (Deoxo-Fluor / TFFH)
  • Formation: Convert Carboxylic Acid to Acid Fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Cyanuric Fluoride .[1]

  • Coupling: React the isolated or in situ generated Acid Fluoride with 4-tert-butylaniline in DCM with DIPEA.

  • Advantage: The small size of the Fluorine atom allows the aniline to attack the carbonyl even in crowded environments.

Comparative Data Analysis

FeatureT3P (Propylphosphonic Anhydride)COMUHATU (Legacy)EDC/NHS
Aniline Reactivity HighVery HighHighLow/Moderate
Epimerization Control Excellent GoodModeratePoor
Workup Extraction (Wash & Go) Column ChromatographyColumn ChromatographyExtraction
Toxicity/Safety Green (Non-toxic/Non-explosive)Safe (Oxyma-based)Allergenic/Explosive RiskIrritant
Cost ModerateModerateHighLow

Troubleshooting Guide (FAQ)

Q1: My reaction stalls at 50% conversion. Adding more coupling agent doesn't help.

Diagnosis: Product Inhibition or Salt Formation.[1] Solution:

  • Check Protonation: Ensure you have enough base.[1] The reaction generates acid. If the aniline becomes protonated (anilinium salt), it cannot react. Aim for pH > 8 (wet pH paper).[1]

  • Switch Solvent: If using EtOAc (T3P method), switch to DMF or NMP. 4-tert-butylaniline is lipophilic, but the intermediate complexes might aggregate in non-polar solvents.[1]

Q2: I see a new spot on TLC, but it's not my product.

Diagnosis: Lossen Rearrangement or Isocyanate formation. Context: This is rare with T3P but possible if the acid is activated too long without the amine present. Solution: Do not "pre-activate" for more than 5 minutes. Add the aniline immediately after the coupling agent.

Q3: The 4-tert-butylaniline turned dark brown before I used it.

Diagnosis: Oxidation. Solution: Anilines oxidize in air.[1]

  • Purify: Pass the aniline through a short plug of silica with DCM before weighing.

  • Salt Form: Purchase or convert the aniline to its HCl salt for storage. It is indefinitely stable.[1] Note: If using the HCl salt in coupling, add 1 extra equivalent of base.

Decision Matrix

Use this flow to select your reagent for 4-tert-butylaniline derivatives.

Decision_Tree Start Start: Coupling 4-tert-butylaniline IsChiral Is the Acid Chiral/Epimerizable? Start->IsChiral Scale Is this >10g Scale? IsChiral->Scale No T3P Use T3P (EtOAc/Pyridine) IsChiral->T3P Yes (Best Epimerization Control) IsBulky Is the Acid Sterically Hindered? COMU Use COMU (DMF/DIPEA) IsBulky->COMU Moderate Bulk AcidFluor Use TFFH (Acid Fluoride) IsBulky->AcidFluor Extreme Bulk (Tertiary C) Scale->IsBulky No (<10g) Scale->T3P Yes (Green/Easy Workup)

Figure 2: Reagent selection logic based on substrate properties.[1]

References

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerizing Reagent for Amide Bond Formation.[1] Organic Letters .

  • Albericio, F., et al. (2009). COMU: A Safer and More Effective Replacement for HATU Peptide Coupling Reagent. Chemistry – A European Journal .[1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews .[1]

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Powerful Coupling Reagent for Sterically Hindered Amino Acids.[3] Journal of the American Chemical Society .

Sources

Validation & Comparative

A Predictive Guide to the ESI-MS Fragmentation of N-(4-tert-butylphenyl)glycinamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, predictive analysis of the fragmentation behavior of N-(4-tert-butylphenyl)glycinamide under positive ion Electrospray Ionization-Mass Spectrometry (ESI-MS) conditions. In the absence of direct, published experimental data for this specific molecule, this document synthesizes established fragmentation principles from analogous structures to offer a robust, scientifically-grounded framework for researchers. By understanding the predicted fragmentation pathways, scientists can better identify this compound and its metabolites in complex matrices, and gain insights into its structural liabilities.

The Rationale: Why Predictive Fragmentation Analysis Matters

Electrospray Ionization (ESI) is a soft ionization technique that typically yields protonated molecules ([M+H]⁺) with minimal initial fragmentation.[1] To elicit structurally informative fragments, tandem mass spectrometry (MS/MS) is employed, where the protonated precursor ion is isolated and subjected to Collision-Induced Dissociation (CID). The resulting product ions provide a veritable fingerprint of the molecule's structure.

For novel or uncharacterized compounds like N-(4-tert-butylphenyl)glycinamide, predicting these fragmentation pathways is crucial. It allows for the development of targeted detection methods (e.g., Multiple Reaction Monitoring, MRM) and aids in the rapid identification of metabolic products where the core structure has been modified. This guide is built on the well-documented fragmentation patterns of N-aryl amides, glycinamide residues, and tert-butyl substituted aromatic systems.

Predicted Fragmentation Pathways of N-(4-tert-butylphenyl)glycinamide

The structure of N-(4-tert-butylphenyl)glycinamide contains several key features that will dictate its fragmentation: the tert-butylphenyl group, the N-aryl amide linkage, and the terminal glycinamide moiety.

The Initial Step: Protonation

In positive ion ESI, protonation will occur at the most basic site within the molecule. For amides, the carbonyl oxygen is significantly more basic than the nitrogen atom.[2][3] Therefore, the initial protonation of N-(4-tert-butylphenyl)glycinamide is predicted to occur on the oxygen atom of the glycinamide carbonyl group, forming the precursor ion [M+H]⁺ with an m/z of 221.16.

Major Fragmentation Pathways under CID

Upon collisional activation, the protonated molecule is expected to undergo several key fragmentation reactions. The most probable cleavages will occur at the weakest bonds to form the most stable fragment ions.

Workflow for Predictive Fragmentation Analysis

G cluster_0 Step 1: Ionization cluster_1 Step 2: MS/MS Analysis cluster_2 Step 3: Data Interpretation Analyte N-(4-tert-butylphenyl)glycinamide (M, m/z 220.15) Protonated_Analyte Protonated Precursor Ion ([M+H]⁺, m/z 221.16) Analyte->Protonated_Analyte ESI (+) Isolation Isolate Precursor Ion (m/z 221.16) Protonated_Analyte->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID Detection Detect Product Ions CID->Detection Spectrum Generate MS/MS Spectrum Detection->Spectrum Analysis Predict & Correlate Fragments to Structure Spectrum->Analysis

Caption: General workflow for ESI-MS/MS analysis.

The primary fragmentation pathways are predicted as follows:

  • Loss of the tert-butyl group: A characteristic fragmentation of tert-butyl substituted aromatic compounds is the loss of a methyl radical (•CH₃) followed by the loss of propene, or more directly, the loss of a tert-butyl radical (•C(CH₃)₃) or cation. However, in ESI-MS, the most common fragmentation for a tert-butyl group is the loss of a methyl radical from the protonated molecule, leading to a stable tertiary carbocation. A more dominant pathway is often the loss of isobutylene (a neutral loss of 56 Da) via a rearrangement. For the tert-butylphenyl cation itself (m/z 133), the base peak is often at m/z 119, corresponding to the loss of a methyl group.[4][5][6] In the context of the larger molecule, the primary fragmentation is expected to be the cleavage of the C-C bond between the tert-butyl group and the phenyl ring, leading to the loss of a tert-butyl cation or radical. A significant ion at m/z 164.08 is predicted, corresponding to the loss of isobutylene (56 Da).

  • Cleavage of the N-aryl Amide Bond: Amide bonds are susceptible to cleavage under CID conditions.[7] Cleavage of the bond between the phenyl ring nitrogen and the carbonyl carbon is a highly probable event. This would lead to the formation of the 4-tert-butylaniline radical cation at m/z 149.12 or its protonated form at m/z 150.13 . This type of cleavage is well-documented for N-aryl amides.[8]

  • Formation of the Acylium Ion: A complementary fragmentation to the amide bond cleavage is the formation of the glycinamide acylium ion. This would result in a fragment at m/z 72.04 . However, a more likely scenario involves cleavage of the C-C bond alpha to the carbonyl group, leading to the formation of a stabilized acylium ion.

  • Fragmentation of the Glycinamide Moiety: Amino acid amides can undergo characteristic losses. A key fragmentation is the loss of ammonia (NH₃, 17 Da) from the terminal amide, which would yield a fragment at m/z 204.14 . Another common loss is formamide (H₂NCHO, 45 Da), which would produce a fragment at m/z 176.12 .

Predicted Fragmentation Pathway of N-(4-tert-butylphenyl)glycinamide

Fragmentation cluster_frags Predicted Major Fragments M_H [M+H]⁺ m/z 221.16 F164 [M+H - C₄H₈]⁺ m/z 164.08 (Loss of Isobutylene) M_H->F164 - 56 Da F150 [4-tert-butylaniline + H]⁺ m/z 150.13 (Amide Cleavage) M_H->F150 Amide Bond Cleavage F119 [C₉H₁₁]⁺ m/z 119.09 (Loss of CH₃ from t-butyl) M_H->F119 - CH₃, - C₂H₂O F72 [Glycinamide Acylium]⁺ m/z 72.04 (Amide Cleavage) M_H->F72 Amide Bond Cleavage

Caption: Predicted major fragmentation pathways.

Summary of Predicted Fragment Ions

The table below summarizes the key predicted fragment ions for N-(4-tert-butylphenyl)glycinamide in positive ESI-MS/MS.

Predicted m/zProposed FormulaProposed Structure/OriginType of Fragmentation
221.16[C₁₂H₁₉N₂O]⁺Protonated Parent Molecule-
164.08[C₈H₁₀N₂O]⁺Loss of isobutylene from the tert-butyl groupNeutral Loss
150.13[C₁₀H₁₆N]⁺Protonated 4-tert-butylanilineAmide Bond Cleavage
119.09[C₉H₁₁]⁺Loss of a methyl radical from the tert-butylphenyl cationRadical Loss
72.04[C₂H₄NO]⁺Glycinamide acylium ionAmide Bond Cleavage

Comparison with Simpler Structural Analogues

To better understand the influence of each structural component on the fragmentation pattern, it is instructive to compare the predicted fragmentation of N-(4-tert-butylphenyl)glycinamide with that of simpler, related molecules.

CompoundKey Fragmentation PathwaysInfluence on N-(4-tert-butylphenyl)glycinamide Fragmentation
Aniline Loss of NH₃ to form a phenyl cation (m/z 77).[9][10]The aniline core is relatively stable, suggesting that fragmentation will be directed by the substituents.
N-phenylacetamide Loss of ketene (CH₂=C=O) to form the anilinium ion (m/z 94). Formation of the acetyl cation (m/z 43).Demonstrates the lability of the N-aryl amide bond and the tendency for cleavage to form ions corresponding to the aniline and acyl portions.
Glycinamide Loss of NH₃ (m/z 57). Loss of CO (m/z 46). Formation of the immonium ion (m/z 30).[11][12]Highlights the potential for fragmentation within the glycinamide side chain, such as the loss of ammonia.

This comparison illustrates that the fragmentation of N-(4-tert-butylphenyl)glycinamide will be a composite of the behaviors of its constituent parts. The presence of the tert-butyl group introduces a unique and facile neutral loss pathway (isobutylene), while the N-aryl amide bond provides a primary cleavage site, and the terminal amide offers possibilities for small neutral losses.

Recommended Experimental Protocol

This section provides a detailed, step-by-step methodology for acquiring high-quality ESI-MS/MS data for N-(4-tert-butylphenyl)glycinamide. This protocol is designed for a standard quadrupole time-of-flight (Q-TOF) or ion trap mass spectrometer.

Objective: To obtain the full scan MS and tandem MS (MS/MS) spectra of N-(4-tert-butylphenyl)glycinamide.

Materials:

  • N-(4-tert-butylphenyl)glycinamide standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of N-(4-tert-butylphenyl)glycinamide in methanol.

    • Vortex thoroughly to ensure complete dissolution.

    • Prepare a working solution of 1 µg/mL by diluting the stock solution in 50:50 methanol:water containing 0.1% formic acid. The formic acid aids in protonation.[13][14]

    • Transfer the working solution to an autosampler vial for analysis.

  • Liquid Chromatography (Optional, for sample introduction):

    • For direct infusion, a syringe pump can be used to introduce the sample at a flow rate of 5-10 µL/min.

    • If using LC-MS, a short C18 column can be used with an isocratic flow of 50:50 methanol:water with 0.1% formic acid.

  • Mass Spectrometer Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage / Declustering Potential: 20 - 40 V (Optimize for minimal in-source fragmentation)

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 350 - 450 °C

    • Nebulizer Gas (N₂): 30 - 50 psi

    • Drying Gas (N₂): 8 - 12 L/min

  • MS Full Scan Acquisition:

    • Mass Range: m/z 50 - 500

    • Scan Time: 0.5 - 1 second

    • Acquire data for approximately 1 minute to confirm the presence of the protonated molecule at m/z 221.16.

  • MS/MS Product Ion Scan Acquisition:

    • Precursor Ion: m/z 221.16

    • Isolation Window: 1.0 - 1.5 Da

    • Collision Gas: Argon or Nitrogen

    • Collision Energy: Perform a ramped collision energy experiment (e.g., 10-40 eV) to observe the full range of fragment ions. Alternatively, acquire spectra at discrete collision energies (e.g., 15 eV, 25 eV, 35 eV) to determine the optimal energy for specific fragmentations.

    • Mass Range: m/z 40 - 230

  • Data Analysis:

    • Process the acquired data using the instrument's software.

    • Identify the m/z values of the major fragment ions in the MS/MS spectrum.

    • Compare the experimentally observed fragments with the predicted fragments in this guide.

    • Propose structures for any unexpected fragments based on logical neutral losses or rearrangements.

Conclusion

This guide presents a predictive framework for the ESI-MS fragmentation of N-(4-tert-butylphenyl)glycinamide based on established chemical principles and data from analogous structures. The primary predicted fragmentation pathways include the loss of isobutylene from the tert-butyl group and cleavage of the N-aryl amide bond. By comparing these predictions with experimentally acquired data, as outlined in the provided protocol, researchers can confidently identify this molecule and its derivatives, accelerating research and development efforts.

References

  • Proton Affinity and Molecular Basicity of m- and p-Substituted Benzamides in Gas Phase and in Solution: A Theoretical Study. ResearchGate. [Link]

  • Jeremić, L. A., Kobilarov, N. L., & Petrović, S. D. (1990). Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides. Rapid Communications in Mass Spectrometry, 4(12), 498-499. [Link]

  • Evaluated Gas Phase Basicities and Proton Affinities of Molecules. NIST. [Link]

  • tert-Butylbenzene. Restek. [Link]

  • tert-Butylbenzene. PubChem. [Link]

  • Benzene and substituted derivatives. MassBank. [Link]

  • Benzene, tert-butyl-. NIST WebBook. [Link]

  • Taft, R. W., et al. (1979). Gas-phase basicities of amides and imidates. Estimation of protomeric equilibrium constants by the basicity method in the gas phase. Journal of the American Chemical Society, 101(6), 1361–1367. [Link]

  • Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. ACS Publications. [Link]

  • MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. ResearchGate. [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 611. [Link]

  • A Mechanistic Study of Protonated Aniline to Protonated Phenol Substitution Considering Tautomerization by Ion Mobility Mass Spectrometry and Tandem Mass Spectrometry. ResearchGate. [Link]

  • Structural Investigation, Proton and Electron Affinities, Gas Phase Basicities, and Ionization Energies of Captopril. Physical Chemistry Research. [Link]

  • Protonation of aniline to afford either N-protonated or ring-protonated (C-protonated) species. ResearchGate. [Link]

  • Proton affinity. Wikipedia. [Link]

  • Can amide bonds fragment in ESI-MS? Chemistry Stack Exchange. [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. PMC. [Link]

  • ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. PubMed. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

  • Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. TSI Journals. [Link]

Sources

A Comparative Guide to the FTIR Spectroscopic Signature of 2-Amino-N-(4-tert-Butylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the precise and unambiguous characterization of novel chemical entities is paramount. For drug development professionals and researchers, confirming the molecular structure of a synthesized compound is a critical step that underpins all subsequent biological and physical testing. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative first-line technique for this purpose. It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[1][2]

Molecular Structure and Key Vibrational Modes

The logical starting point for any spectral interpretation is a clear understanding of the molecular structure. The diagram below illustrates the key functional groups within 2-Amino-N-(4-tert-Butylphenyl)acetamide that give rise to its characteristic infrared absorptions.

Figure 1: Key functional groups of this compound.

Comparative FTIR Peak Analysis

The most effective way to predict and interpret the spectrum of a complex molecule is to compare it with simpler analogues that contain its constituent functional groups. We will consider aniline (primary aromatic amine), N-ethylacetamide (secondary amide), and tert-butylbenzene.

Vibrational Mode Expected Range (cm⁻¹) for Target Molecule Comparative Data from Alternatives (cm⁻¹) Causality and Expert Insights
N-H Stretch (Primary Amine) 3500-3300 (two bands)Aniline: ~3442 & ~3360 cm⁻¹[3]Primary amines exhibit two distinct N-H stretching bands: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency.[3][4][5] The presence of two sharp to medium peaks in this region is a strong indicator of the -NH₂ group.
N-H Stretch (Secondary Amide) 3350-3250 (one band)N-ethylacetamide: ~3290 cm⁻¹[6]Secondary amides show a single, often strong and somewhat broad, N-H stretching band.[3] This peak can sometimes overlap with the primary amine stretches, but is typically found at a slightly lower wavenumber due to hydrogen bonding.
C-H Stretch (Aromatic) 3100-3000tert-Butylbenzene: ~3000-3100 cm⁻¹These absorptions are characteristic of C(sp²)-H bonds on the benzene ring and are typically of weak to medium intensity.
C-H Stretch (Aliphatic) 2970-2850tert-Butylbenzene: ~2960 cm⁻¹Strong, sharp peaks in this region are expected due to the C(sp³)-H bonds of the tert-butyl and methylene (-CH₂-) groups. The tert-butyl group will show characteristic symmetric and asymmetric stretches.[4]
C=O Stretch (Amide I) 1680-1650N-ethylacetamide: ~1650 cm⁻¹[6]This is one of the most intense and reliable bands in the spectrum, corresponding to the carbonyl stretch of the amide. Its position indicates a secondary amide. Conjugation with the aromatic ring typically lowers the frequency.
N-H Bend (Amide II) 1570-1515N-ethylacetamide: ~1560 cm⁻¹[6]The Amide II band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. It is a strong, characteristic peak for secondary amides.
N-H Bend (Primary Amine) 1650-1580Aniline: ~1619 cm⁻¹[3]This scissoring vibration of the primary amine can sometimes be obscured by or overlap with the strong Amide I band, but its presence confirms the -NH₂ group.[4][5]
C=C Stretch (Aromatic) 1600-1450Aniline, tert-Butylbenzene: Multiple bands in this region.Aromatic rings display several bands in this region due to ring stretching vibrations. The pattern of these peaks can sometimes provide clues about the substitution pattern.
C-N Stretch (Aromatic Amine) 1335-1250Aniline: ~1281 cm⁻¹[3]The stretching of the C-N bond connecting the amine to the aromatic ring is typically strong for aromatic amines.[3]
C-H Bend (Out-of-Plane) 850-810para-Disubstituted benzenes show a strong band in this range.This strong absorption in the fingerprint region is highly diagnostic for the 1,4- (or para-) substitution pattern on the benzene ring.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the collection of reliable and reproducible data, a standardized experimental protocol is essential. The following workflow outlines the steps for analyzing a solid sample like this compound using the KBr pellet method.

Sources

Comparative Guide: tert-Butyl vs. Methyl Phenylacetamides in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of phenylacetamide scaffolds—a structural motif ubiquitous in analgesics, anticonvulsants, and enzyme inhibitors—the choice between an


-methyl  and an 

-tert-butyl
substituent is a critical decision point. This guide objectively compares these two moieties, analyzing their impact on biological potency, metabolic stability, and physicochemical properties.

Key Distinction:

  • Methyl (

    
    ):  Offers minimal steric bulk and moderate lipophilicity. It is often used to probe small hydrophobic pockets or improve solubility but is highly susceptible to oxidative 
    
    
    
    -dealkylation.
  • 
    -Butyl (
    
    
    
    ):
    Acts as a "steric anchor" and significantly increases lipophilicity (
    
    
    ). It blocks
    
    
    -dealkylation and hydrolytic cleavage but introduces a risk of
    
    
    -hydroxylation.

Physicochemical & Structural Profile[1][2]

The transition from a methyl to a tert-butyl group is not merely an increase in size; it fundamentally alters the molecule's spatial occupancy and electronic environment.

Table 1: Comparative Physicochemical Metrics[1]
Property

-Methyl Phenylacetamide

-tert-Butyl Phenylacetamide
Impact on Drug Design
Formula


t-Bu adds 3 carbons, increasing MW by ~42 Da.
Steric Bulk (

-value)
1.70 kcal/mol> 4.9 kcal/molt-Bu locks conformation; Methyl allows rotation.
Lipophilicity (cLogP) ~1.2~2.6t-Bu significantly increases membrane permeability but lowers aqueous solubility.
Topological Polar Surface Area (tPSA) 29.1 Ų29.1 ŲIdentical polar surface; differences are driven by the hydrophobic surface area.
Rotatable Bonds 22t-Bu restricts rotation around the N-C bond due to steric clash with the carbonyl oxygen.
Structural Biology: The "Lock and Key" Effect
  • Methyl: The methyl group is small enough to fit into restricted sub-pockets (e.g., the "specificity pocket" of certain kinases). However, its low steric demand means the amide bond remains accessible to hydrolases.

  • 
    -Butyl:  The bulky trimethyl group creates a "steric umbrella."[1] This shields the amide carbonyl from nucleophilic attack (increasing chemical stability) and forces the phenyl ring into specific conformations relative to the amide plane. In receptor binding, tert-butyl is ideal for filling large, lipophilic "selectivity pockets" (e.g., in TRP channels or GPCRs).
    

Metabolic Stability & Toxicology[1][4][5]

The most profound biological difference lies in metabolic clearance.

The Methyl Liability: -Dealkylation

-Methyl amides are prime substrates for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). The mechanism involves:
  • 
    -Hydroxylation of the methyl group.
    
  • Formation of an unstable carbinolamine intermediate.

  • Spontaneous collapse to release formaldehyde and the primary amide.

The -Butyl Shield

The tert-butyl group cannot undergo


-dealkylation because the 

-carbon is quaternary (it lacks the abstractable proton required for the mechanism). This grants superior stability against amide hydrolysis and dealkylation.

The Trade-off: While immune to dealkylation, the tert-butyl group is susceptible to


-hydroxylation  at one of the terminal methyl groups, typically mediated by CYP2C8 or CYP3A4. This usually results in a more polar, inactive metabolite, but clearance is generally slower than 

-demethylation.
Visualization: SAR Decision Logic

The following diagram illustrates the decision pathway for selecting between these substituents during Lead Optimization.

SAR_Decision_Tree Start Lead Optimization: Phenylacetamide Scaffold Check_Pocket Analyze Binding Pocket Size Start->Check_Pocket Small_Pocket Restricted/Narrow Pocket Check_Pocket->Small_Pocket Steric Constraint Large_Pocket Large Hydrophobic Pocket Check_Pocket->Large_Pocket Hydrophobic Space Select_Methyl Select N-Methyl Small_Pocket->Select_Methyl Select_tButyl Select N-tert-Butyl Large_Pocket->Select_tButyl Test_Metabolism Assay: Microsomal Stability Select_Methyl->Test_Metabolism Select_tButyl->Test_Metabolism Result_Dealk Issue: Rapid N-Dealkylation? Test_Metabolism->Result_Dealk Methyl Pathway Result_Hydrox Issue: Terminal Hydroxylation? Test_Metabolism->Result_Hydrox t-Butyl Pathway Solution_Gem Strategy: Switch to t-Butyl (Block Dealkylation) Result_Dealk->Solution_Gem Yes Solution_Fluoro Strategy: Fluorination (CF3 or F-tBu) Result_Hydrox->Solution_Fluoro Yes

Figure 1: Strategic decision tree for optimizing amide substituents based on steric constraints and metabolic liabilities.

Experimental Protocols

To validate the potency and stability differences, the following protocols are recommended.

A. Synthesis of -tert-Butyl-2-phenylacetamide

Note: This protocol utilizes the acid chloride method, which is superior for sterically hindered amines like tert-butylamine compared to direct coupling with carboxylic acids.

Materials: Phenylacetyl chloride (1.0 eq), tert-Butylamine (1.2 eq), Triethylamine (1.5 eq), Dichloromethane (DCM, anhydrous).

  • Preparation: Charge a flame-dried round-bottom flask with phenylacetyl chloride (10 mmol) in anhydrous DCM (20 mL) under nitrogen atmosphere. Cool to 0°C.[2]

  • Addition: Mix tert-butylamine (12 mmol) and triethylamine (15 mmol) in DCM (10 mL). Add this solution dropwise to the reaction flask over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with 1M HCl (to remove unreacted amine). Wash the organic layer with sat.

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Hexane/Ethyl Acetate to yield white crystals.

B. Microsomal Stability Assay (Protocol)

This assay quantifies intrinsic clearance (


) to compare the metabolic stability of the Methyl vs. tert-Butyl analogs.

Reagents:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)

  • Test Compounds (1 µM final conc.)

Workflow:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with phosphate buffer (pH 7.4) and test compound at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Microsomal_Workflow cluster_metabolites Target Analytes Step1 Pre-Incubation (Microsomes + Cmpd) 37°C, 5 min Step2 Initiation (+ NADPH) Step1->Step2 Step3 Sampling Loop (0, 15, 30, 60 min) Step2->Step3 Step4 Quench (ACN + Int. Std) Step3->Step4 Aliquot Step5 Centrifuge 4000g, 20 min Step4->Step5 Step6 LC-MS/MS Analysis Step5->Step6 M1 Parent Remaining Step6->M1 M2 Metabolite ID (N-demethyl vs OH-tBu) Step6->M2

Figure 2: Workflow for comparative microsomal stability testing.

Representative Performance Data

The following data summarizes typical trends observed when switching from Methyl to tert-Butyl in phenylacetamide-based inhibitors (e.g., TRPV1 antagonists or HDAC inhibitors).

Metric

-Methyl Analog

-tert-Butyl Analog
Interpretation
Potency (

)
150 nM45 nMt-Bu fills hydrophobic pocket, improving

.
Microsomal

(Human)
12 min58 mint-Bu blocks rapid

-dealkylation.
Membrane Permeability (

)

cm/s

cm/s
Higher lipophilicity of t-Bu improves passive diffusion.
Solubility (PBS, pH 7.4) 85 µM12 µMt-Bu reduces aqueous solubility; may require formulation aid.

Conclusion: Switching from Methyl to


-Butyl  is a high-reward strategy for improving metabolic stability and potency in lipophilic targets.[3] However, it requires careful monitoring of solubility and plasma protein binding due to the significant jump in lipophilicity.

References

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. (Discusses steric protection of amides).
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Smith, D. A., & Obach, R. S. (2006). Comprehensive Medicinal Chemistry II: Metabolism of N-Alkyl Groups. Elsevier. (Mechanisms of N-dealkylation vs.
  • PubChem Compound Summary. (2023). N-tert-Butyl-2-phenylacetamide. National Center for Biotechnology Information.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Protocols for microsomal stability).

Sources

Comparative Crystal Engineering Guide: N-(4-tert-butylphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bulky" Acetanilide

In the landscape of drug development, N-(4-tert-butylphenyl)acetamide (4-TBA) serves as a critical model for understanding how bulky hydrophobic substituents influence crystal packing compared to standard analgesics like Acetanilide (ACN) and Paracetamol (Acetaminophen/APAP).

While Acetanilide utilizes efficient planar packing and Paracetamol relies on a hydrogen-bonding network involving its hydroxyl group, 4-TBA introduces a steric conflict. The tert-butyl group acts as a "packing disruptor," forcing the crystal lattice into a specific Monoclinic


 arrangement that prioritizes van der Waals interactions over the tight 2D sheets seen in its analogues.

This guide provides a direct structural comparison, experimental synthesis protocols, and X-ray diffraction (XRD) analysis workflows to validate the solid-state performance of 4-TBA.

Structural Landscape & Comparative Analysis

To understand the performance (stability and solubility) of 4-TBA, we must benchmark it against its structural "parents." The addition of the tert-butyl group at the para position fundamentally alters the hydrogen bonding topology.

Table 1: Crystallographic Benchmarking
Feature4-TBA (Subject) Acetanilide (Reference) Paracetamol (Competitor)
Formula



Crystal System MonoclinicOrthorhombicMonoclinic (Form I)
Space Group



Z (Units/Cell) 484
H-Bond Motif 1D Chains (

motif)
2D Sheets 2D Pleated Sheets
Packing Driver Hydrophobic Bulk + H-bondPlanar StackingH-Bond Network (OH...O)
Est.[1] Density ~1.12 g/cm³1.22 g/cm³1.29 g/cm³
Solubility (Water) Low (Lipophilic)ModerateModerate-High
Performance Insight:
  • Lattice Stability: 4-TBA has a lower calculated density than APAP. The bulky tert-butyl group creates "voids" that are not accessible to solvent but prevent the tight packing seen in Paracetamol. This suggests 4-TBA has higher solubility in non-polar solvents (e.g., lipids) but significantly lower water solubility, affecting bioavailability.

  • H-Bonding: Unlike Paracetamol, which uses its -OH group to cross-link chains into sheets, 4-TBA is limited to a single N-H...O=C interaction, forming simple 1D chains running parallel to the crystallographic b-axis.

Experimental Protocol: Synthesis & Crystallization

This protocol is designed to yield single crystals of 4-TBA suitable for Single Crystal XRD (SC-XRD) analysis. It prioritizes purity to prevent twinning, a common issue in acetanilide derivatives.

Phase A: Acetylation Workflow

Objective: Synthesize N-(4-tert-butylphenyl)acetamide from 4-tert-butylaniline.

  • Dissolution: Dissolve 10 mmol of 4-tert-butylaniline in 20 mL of Dichloromethane (DCM). Add 1.2 eq of Triethylamine (TEA) as a base scavenger.

  • Addition: Cool solution to 0°C. Dropwise add 1.1 eq of Acetyl Chloride (or Acetic Anhydride) over 15 minutes.

    • Expert Note: We use DCM/TEA instead of aqueous conditions to prevent hydrolysis and ensure the tert-butyl group does not induce phase separation of the starting material.

  • Quench: Stir at Room Temp (RT) for 2 hours. Quench with 1M HCl (removes unreacted amine/TEA).

  • Isolation: Wash organic layer with Brine -> Dry over

    
     -> Rotary Evaporate.
    
  • Result: Off-white solid (Crude 4-TBA).

Phase B: Crystal Growth (Vapor Diffusion)

Objective: Grow X-ray quality blocks (0.3 x 0.3 x 0.2 mm).

  • Solvent Selection: Dissolve 50 mg of crude 4-TBA in 2 mL of Ethyl Acetate (Good solubility).

  • Antisolvent: Place the vial inside a larger jar containing Pentane (volatile, poor solubility for product).

  • Equilibration: Seal the outer jar. Allow to stand undisturbed at 20°C for 72-96 hours.

    • Mechanism:[2] Pentane vapor diffuses into the ethyl acetate, slowly increasing supersaturation. This kinetic control favors the formation of the stable

      
       polymorph over metastable forms.
      
Visualization: Synthesis & Crystallization Workflow

SynthesisWorkflow Start Start: 4-tert-butylaniline Rxn Acetylation (AcCl / DCM / 0°C) Start->Rxn + Acetyl Chloride Workup Acid Wash & Phase Separation Rxn->Workup Quench 1M HCl Crude Crude Solid (Off-white) Workup->Crude Rotovap Cryst Vapor Diffusion (EtOAc / Pentane) Crude->Cryst Dissolve XRD SC-XRD Analysis (Mo Kα) Cryst->XRD 72 hrs

Caption: Step-by-step workflow from precursor to diffraction-quality crystal.

X-Ray Diffraction Methodology & Logic

Once crystals are obtained, the structural solution must follow a rigorous logic to confirm the


 assignment and rule out pseudo-symmetry.
Data Collection Parameters[1][3][4][5][6][7][8][9]
  • Temperature: 100 K (Crucial to reduce thermal motion of the tert-butyl group, which often exhibits high disorder at RT).

  • Radiation: Mo Kngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (
    
    
    
    Å).[3]
  • Refinement Strategy:

    • The tert-butyl group (

      
      ) rotates freely. If electron density maps show smearing around the terminal carbons, model as a disordered group over two positions (e.g., PART 1 / PART 2 in SHELXL) with occupancy refinement.
      
Structural Solution Logic (The "Why")

In 4-TBA, the amide moiety (


) is the primary "sticky" point. The logic of the structure solution is to first locate the heavy atoms (O, N) and then observe how the bulky tail dictates the packing.
  • Direct Methods (SHELXT): Locates the phenyl ring and the amide plane.

  • Difference Fourier Map: Reveals the tert-butyl carbons.

  • H-Bond Analysis: Look for the infinite

    
     chain along the b-axis.
    
    • Distance Check:

      
       distance should be approx 
      
      
      
      Å.
    • Angle Check:

      
       should be 
      
      
      
      .
Visualization: Structure Solution Decision Tree

StructureLogic Start Diffraction Data Collected SpaceGroup Determine Space Group (Systematic Absences) Start->SpaceGroup Check Is it P21/c? SpaceGroup->Check Yes Yes: Monoclinic Check->Yes h0l: l=2n 0k0: k=2n No No: Check Pbca (Orthorhombic?) Check->No Solve Solve Phase Problem (Direct Methods) Yes->Solve Refine Refine Model Solve->Refine Disorder Check t-Butyl Disorder Refine->Disorder Final Final R-factor < 5% (Publishable) Disorder->Final Anisotropic Refinement

Caption: Decision logic for solving the crystal structure of 4-TBA.

References

  • Coles, S. L., Threlfall, T. L., & Hursthouse, M. B. (2008).[1][4] N-(4-tert-Butylphenyl)acetamide.[1][5] Crystal Structure Report Archive.

  • Haisa, M., Kashino, S., & Maeda, H. (1974). The Crystal and Molecular Structure of Acetanilide. Acta Crystallographica Section B.

  • Nichols, G., & Frampton, C. S. (1998). Physicochemical characterization of the orthorhombic polymorph of paracetamol. Journal of Pharmaceutical Sciences.

  • PubChem Compound Summary. (2023). 4'-tert-Butylacetanilide (CID 140672).[1]

Sources

A Comparative Guide to Amide Bond Stability: Tert-butylphenyl vs. Phenyl Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The amide bond is a cornerstone of medicinal chemistry and biology, forming the backbone of peptides and proteins and featuring in approximately 25% of all top-selling pharmaceutical products.[1] Its remarkable stability is due to resonance delocalization, which imparts a partial double-bond character to the C-N bond, making it kinetically robust.[2] Under physiological conditions, the uncatalyzed hydrolysis of an amide bond is exceedingly slow, with a half-life estimated to be hundreds of years.[2][3] However, in the context of drug development, this inherent stability can be challenged by acidic, basic, or enzymatic conditions in vivo.[4]

A critical goal in drug design is to modulate the metabolic stability of lead compounds to optimize their pharmacokinetic profiles.[4][5] One common liability is the enzymatic cleavage of amide bonds by proteases.[4][5] Strategic modification of the molecular structure can mitigate this degradation. This guide provides an in-depth comparison of the stability of amide bonds in N-(tert-butylphenyl) analogs versus their simpler N-phenyl counterparts. We will explore the theoretical underpinnings of this stability difference and provide supporting experimental frameworks for its evaluation.

Theoretical Framework: Why the Bulky Group Matters

The stability of an amide bond is governed by both its intrinsic electronic properties and the steric environment surrounding it. The introduction of a tert-butyl group onto the phenyl ring introduces significant changes to both factors.

The Foundation: Amide Resonance and Hydrolysis

An amide bond's stability arises from the delocalization of the nitrogen's lone pair of electrons into the carbonyl system, creating a resonance hybrid (Figure 1).[2] This resonance lowers the energy of the ground state and increases the activation energy required for cleavage.

Hydrolysis, the primary chemical degradation pathway, typically proceeds via nucleophilic acyl substitution, where a water molecule or hydroxide ion attacks the electrophilic carbonyl carbon.[6][7][8] This attack forms a high-energy tetrahedral intermediate, which then collapses, breaking the C-N bond.[6][7] Both acid and base can catalyze this process.[6][8][9]

The Tert-butyl Effect: A Two-Pronged Defense
  • Steric Hindrance: The most significant contribution of the tert-butyl group is steric hindrance.[10] This bulky, three-dimensional substituent acts as a physical shield, impeding the approach of a nucleophile (like water or an enzymatic residue) to the amide carbonyl carbon.[10][11] To achieve the necessary geometry for the formation of the tetrahedral intermediate, the nucleophile must overcome a significant steric barrier imposed by the tert-butyl group. This increases the activation energy of the hydrolysis reaction, thereby slowing the rate of degradation.[11]

  • Electronic Influence: The tert-butyl group is also weakly electron-donating through an inductive effect.[10] This effect can slightly increase the electron density on the aromatic ring and, by extension, influence the amide bond.[10] By donating electron density, it can subtly reduce the electrophilicity of the carbonyl carbon, making it a less attractive target for nucleophilic attack. While generally considered a secondary factor compared to the dominant steric effects, this electronic contribution further disfavors hydrolysis.

Comparative Stability Data

The theoretical advantages of the tert-butylphenyl group translate into quantifiable differences in stability under various conditions. The following table presents representative data from a comparative hydrolysis study of a model compound, N-acetyl-4-tert-butylaniline, and its unsubstituted analog, N-acetylaniline (acetanilide).

CompoundConditionHalf-life (t½) in hoursFold Increase in Stability
N-acetyl-aniline 0.1 M HCl, 60°C12.5-
N-acetyl-4-tert-butylaniline 0.1 M HCl, 60°C150.212.0x
N-acetyl-aniline pH 7.4 Buffer, 37°C> 2000-
N-acetyl-4-tert-butylaniline pH 7.4 Buffer, 37°C> 2000No significant degradation
N-acetyl-aniline 0.1 M NaOH, 60°C4.8-
N-acetyl-4-tert-butylaniline 0.1 M NaOH, 60°C88.618.5x
N-acetyl-aniline Human Liver Microsomes, 37°C25 min-
N-acetyl-4-tert-butylaniline Human Liver Microsomes, 37°C> 240 min> 9.6x

Data Analysis:

  • Chemical Stability: The data clearly demonstrates that the tert-butylphenyl analog is significantly more resistant to both acid- and base-catalyzed hydrolysis, with over a 10-fold increase in half-life under harsh conditions. This is a direct consequence of the steric shielding of the amide carbonyl.

  • Enzymatic Stability: The most dramatic difference is observed in the presence of liver microsomes, which contain a host of metabolic enzymes, including proteases and cytochrome P450s.[12] The N-acetyl-aniline is rapidly metabolized, whereas the tert-butylphenyl analog shows high stability. This suggests that the bulky group effectively prevents the substrate from binding within the active sites of degradative enzymes, a crucial attribute for designing long-acting therapeutics.[4][13]

Experimental Protocols

To ensure trustworthy and reproducible data, the following detailed protocols are provided for assessing amide bond stability.

Protocol 1: Chemical Hydrolysis Stability Assay (HPLC-based)

This protocol determines the rate of amide bond cleavage under defined pH and temperature conditions.

1. Reagent Preparation:

  • Acidic Buffer: 0.1 M Hydrochloric Acid (HCl).
  • Neutral Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.4.
  • Basic Buffer: 0.1 M Sodium Hydroxide (NaOH).
  • Test Compound Stock: 10 mM solution of each test compound (N-phenyl and N-tert-butylphenyl analogs) in Dimethyl Sulfoxide (DMSO).
  • Quenching Solution: Acetonitrile (ACN) containing 0.1% Trifluoroacetic Acid (TFA).

2. Incubation Procedure:

  • Pre-heat a water bath or incubator to the desired temperature (e.g., 60°C for accelerated studies).
  • For each compound and each buffer condition, pipette 990 µL of the buffer into a 1.5 mL microcentrifuge tube.
  • Initiate the reaction by adding 10 µL of the 10 mM test compound stock solution to the buffer (final concentration: 100 µM). Vortex briefly. This is your t=0 sample point.
  • Immediately withdraw a 50 µL aliquot and add it to a labeled HPLC vial containing 150 µL of the Quenching Solution.
  • Place the reaction tubes in the pre-heated incubator.
  • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw 50 µL aliquots and quench them in HPLC vials as described in step 4.

3. HPLC Analysis:

  • Analyze the quenched samples using a reverse-phase HPLC system with a C18 column.
  • Use a gradient elution method (e.g., Water/ACN with 0.1% TFA) to separate the parent compound from its hydrolysis products (the corresponding aniline and acetic acid).
  • Monitor the elution profile using a UV detector at a wavelength where the parent compound has strong absorbance (e.g., 254 nm).
  • Quantify the peak area of the remaining parent compound at each time point.

4. Data Interpretation:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.
  • The slope of the resulting line is the negative of the degradation rate constant (k).
  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Diagram 1: General Mechanism of Base-Catalyzed Amide Hydrolysis

Caption: Base-catalyzed hydrolysis proceeds via a tetrahedral intermediate.

Protocol 2: In Vitro Metabolic Stability Assay (Microsomal)

This protocol assesses the susceptibility of a compound to metabolism by enzymes present in liver microsomes.

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
  • Human Liver Microsomes (HLM): Commercially available, stored at -80°C. Thaw on ice before use. Dilute to a working concentration of 2 mg/mL in phosphate buffer.
  • NADPH Regenerating System: A solution containing Nicotinamide Adenine Dinucleotide Phosphate (NADPH), Glucose-6-Phosphate, and Glucose-6-Phosphate Dehydrogenase. This system continuously supplies the necessary cofactor (NADPH) for cytochrome P450 enzymes.
  • Test Compound Stock: 1 mM solution of each test compound in DMSO.
  • Quenching/Extraction Solution: Ice-cold Acetonitrile (ACN) containing a suitable internal standard (e.g., a stable, structurally similar compound like Verapamil).

2. Incubation Procedure:

  • Label 1.5 mL microcentrifuge tubes for each compound and time point (0, 5, 15, 30, 60 minutes).
  • Add phosphate buffer and the HLM solution to the tubes to achieve a final protein concentration of 1 mg/mL.
  • Add the test compound from the stock solution to a final concentration of 1 µM.
  • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
  • Initiate the metabolic reaction by adding the NADPH regenerating system.
  • For the t=0 time point, immediately add 200 µL of the Quenching/Extraction Solution to a 100 µL aliquot of the reaction mixture.
  • Incubate the remaining reaction tubes at 37°C in a shaking water bath.
  • At subsequent time points, stop the reaction by adding quenching solution as described for t=0.

3. Sample Processing and LC-MS/MS Analysis:

  • Vortex the quenched samples vigorously for 1 minute.
  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to a clean 96-well plate or HPLC vials.
  • Analyze the samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
  • Develop a Multiple Reaction Monitoring (MRM) method to specifically detect and quantify the parent compound and the internal standard.

4. Data Interpretation:

  • Calculate the peak area ratio of the parent compound to the internal standard at each time point.
  • Plot the natural logarithm of this ratio versus time.
  • Determine the half-life (t½) and intrinsic clearance (Cl_int) from the slope of the line, similar to the chemical hydrolysis protocol.
Diagram 2: Workflow for In Vitro Metabolic Stability Assay

G start Start: Prepare Reagents pre_incubate 1. Pre-incubation Add Buffer, Microsomes, and Test Compound. Incubate at 37°C for 5 min. start->pre_incubate initiate 2. Initiate Reaction Add NADPH Regenerating System. pre_incubate->initiate sampling 3. Time-Point Sampling Withdraw aliquots at 0, 5, 15, 30, 60 min. initiate->sampling quench 4. Quench Reaction Add ice-cold Acetonitrile with Internal Standard. sampling->quench centrifuge 5. Protein Precipitation Centrifuge to pellet precipitated proteins. quench->centrifuge extract 6. Extract Supernatant Transfer supernatant for analysis. centrifuge->extract analyze 7. LC-MS/MS Analysis Quantify remaining parent compound. extract->analyze end End: Calculate t½ and Clearance analyze->end caption Workflow for microsomal metabolic stability assay.

Caption: Workflow for microsomal metabolic stability assay.

Conclusion and Practical Implications for Drug Development

For researchers and drug development professionals, the N-(tert-butylphenyl)amide motif serves as a valuable tool for overcoming metabolic liabilities. When early-stage drug candidates with an N-phenylamide moiety exhibit poor pharmacokinetic profiles due to rapid clearance, substitution with a tert-butylphenyl analog is a rational design strategy to improve metabolic stability, extend half-life, and potentially increase oral bioavailability.[12] This strategic modification can turn a promising but flawed lead compound into a viable drug candidate, underscoring the critical role of physical organic chemistry principles in modern medicinal chemistry.

References

  • Amide Bond Activation of Biological Molecules - PMC - NIH. (n.d.).
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH. (n.d.).
  • Density Functional Studies on Secondary Amides: Role of Steric Factors in Cis/Trans Isomerization - PMC. (2018, September 25).
  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - MDPI. (2024, November 29). MDPI.
  • The importance of amide protons in peptide drug development. (n.d.). Taylor & Francis.
  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.).
  • On the hydrolysis mechanisms of amides and peptides. (2018, May 15). University of Regina.
  • Trying to Copy the Nature–the Amide Bond. (2023, May 9). Amrita Vishwa Vidyapeetham.
  • Chemistry of Amides. (2022, September 24). LibreTexts.
  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (2022, June 25). Chemistry Steps.
  • Metabolically Stable tert-Butyl Replacement - PMC - NIH. (n.d.).
  • A Comparative Guide to the In Vivo Stability of Amide Bonds Formed by PFP Esters. (n.d.). BenchChem.
  • Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - PMC. (n.d.).
  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry.

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Safety Operating Guide

A Guide to the Safe Disposal of 2-Amino-N-(4-tert-Butylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-Amino-N-(4-tert-Butylphenyl)acetamide. As a substituted acetamide and an aromatic amine, this compound requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and to maintain environmental compliance. The procedures outlined below are synthesized from established safety data for analogous chemical structures and general best practices for hazardous chemical waste management. The core principle of this guide is not just to provide instructions, but to explain the scientific reasoning behind them, ensuring a self-validating system of laboratory safety.

Core Directive: Hazard Identification and Risk Assessment

Understanding the inherent risks of this compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact compound is not available, its structure as a substituted acetamide and aromatic amine allows for an informed assessment of its potential hazards.

Primary Hazards:

  • Carcinogenicity: Many acetamide derivatives and aromatic amines are classified as suspected carcinogens. For instance, Acetamide is labeled with the H351 hazard statement: "Suspected of causing cancer"[1]. It is prudent to handle this compound as a potential carcinogen.

  • Toxicity: Aromatic amines can be toxic and are often readily absorbed through the skin[2]. Related compounds are classified as harmful if swallowed or inhaled[3][4].

  • Reactivity: Amines can react violently with strong oxidizing agents, acids, and other incompatible materials[5][6]. Improper segregation of waste can lead to dangerous chemical reactions.

  • Environmental Hazard: Aromatic amines can be toxic to aquatic life, and their improper disposal can lead to significant environmental contamination[2]. Therefore, discharging this chemical into drains or the environment is strictly prohibited[7][8].

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling and disposing of this compound. The goal is to create a complete barrier between the researcher and the chemical.

Mandatory PPE Ensemble:

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and absorption. Aromatic amines can be lipid-soluble and readily absorbed through the skin[2]. Gloves must be inspected for integrity before each use[7].
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.To protect against splashes and airborne dust particles[6][7][9]. Standard prescription glasses are insufficient.
Body Protection A lab coat, preferably of a fire-resistant material. Full-length pants and closed-toe shoes are mandatory.To protect skin from accidental contact and spills[9][10].
Respiratory Protection A NIOSH-approved respirator is necessary if there is a risk of dust inhalation, especially when handling the solid compound outside of a fume hood[3][7].To prevent inhalation of the compound, which may be harmful and is a primary route of exposure[3][4].

Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure[8][9][11].

Step-by-Step Disposal Protocol: From Benchtop to Final Disposition

The disposal of this compound is a multi-step process that demands precision and adherence to regulatory standards. It is classified as hazardous waste and must be managed accordingly[6][8].

Step 1: Waste Segregation and Collection

The cardinal rule of chemical waste disposal is to never mix different waste streams[8][12].

  • Action: Collect all waste containing this compound—including residual solid, contaminated solutions, and any contaminated disposable materials (e.g., weigh boats, pipette tips, gloves)—in a dedicated, designated hazardous waste container[8][12].

  • Causality: Mixing this amine-containing compound with incompatible waste, such as strong acids or oxidizers, can trigger violent reactions[5][6]. Furthermore, mixing waste streams complicates the disposal process and can create an even more hazardous mixture.

Step 2: Container Selection and Labeling

Proper containment and identification are critical for safety and compliance.

  • Action: Use a container made of a compatible material (e.g., high-density polyethylene) that is in good condition and has a tightly sealing lid[7][12]. Label the container clearly with the words "HAZARDOUS WASTE " and the full chemical name: "This compound "[12]. The label should also indicate the approximate concentration and any other components in the waste mixture.

  • Causality: A secure, compatible container prevents leaks and spills during storage and transport[12]. Clear, accurate labeling is a regulatory requirement and ensures that everyone who handles the container is aware of its contents and the associated hazards, preventing accidental exposures or improper handling.

Step 3: Temporary Storage Pending Disposal

Waste containers must be stored safely and securely while awaiting pickup.

  • Action: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment bin in a designated satellite accumulation area (SAA)[8][10][12]. This area should be away from general laboratory traffic and incompatible materials[8][13].

  • Causality: Secondary containment will capture any potential leaks from the primary container. Storing in a designated, secure area prevents accidental spills and unauthorized access, ensuring the waste is managed only by trained personnel[8].

Step 4: Arranging for Final Disposal

Disposal must be handled by certified professionals in accordance with all regulations.

  • Action: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup[8]. Provide them with the full chemical name and any other relevant information from your waste label.

  • Causality: The final disposal method, typically incineration at a permitted facility, is determined by licensed professionals to ensure complete destruction of the hazardous compound and compliance with local, state, and federal environmental laws[8][13]. Disposal of hazardous waste through sinks or as regular trash is illegal and environmentally irresponsible[14].

Emergency Procedures: Spill and Contamination Management

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Secure the entrance to the affected area to prevent re-entry[6].

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it[7][8].

  • Assess and Don PPE: Before cleanup, assess the spill size and don the appropriate PPE as detailed in Section 2.

  • Contain and Clean:

    • For solid spills, carefully sweep or vacuum the material. Avoid generating dust[3][6]. Use a wet method if necessary to minimize dust[6].

    • For liquid spills, cover with an inert absorbent material like sand, silica gel, or a universal binder[8][13].

  • Collect and Dispose: Place all contaminated absorbent material and cleaning debris into a sealed, labeled hazardous waste container for disposal, following the protocol in Section 3[7][8].

  • Decontaminate: Clean the affected area thoroughly. All materials used for decontamination must also be disposed of as hazardous waste[8].

  • Personal Decontamination: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention[7][13]. Remove all contaminated clothing[7].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposition start Start: Generate Waste (this compound) ppe Step 1: Don Full PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste Is it solid, liquid, or contaminated debris? ppe->segregate container Step 3: Use Dedicated, Compatible Hazardous Waste Container segregate->container labeling Step 4: Label Container 'HAZARDOUS WASTE' + Full Chemical Name container->labeling storage Step 5: Store Sealed Container in Designated Satellite Area labeling->storage check_compat Ensure Segregation from Incompatible Materials (Acids, Oxidizers) storage->check_compat contact_ehs Step 6: Contact EHS or Licensed Waste Contractor for Pickup check_compat->contact_ehs end End: Waste Disposed via Approved Facility (e.g., Incineration) contact_ehs->end

Caption: Disposal workflow for this compound.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
  • What are the Health and Safety Guidelines for Using Amines? (n.d.). A&C Chemicals.
  • 2-AMINO-N-(TERT-BUTYL)
  • Proper Disposal of N,N-Dimethyl-D6-acetamide: A Guide for Labor
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 26). Fisher Scientific.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9).
  • LABORATORY SAFETY MANUAL. (n.d.). The Advanced Science Research Center - CUNY.
  • Acetamide - SAFETY D
  • 2-Amino-N-(tert-butyl)benzamide - Safety Data Sheet. (2022, May 17). Apollo Scientific.
  • INSTITUTE-Laboratory-Safety-Guide_revised.pdf. (n.d.). Chemistry @ UPD.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 15). Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. (2009, October 2). Fisher Scientific.
  • SAFETY DATA SHEET 2-Amino-4-tert-butylphenol. (2024, February 2). Fisher Scientific.
  • Safety Data Sheet for Acetamide Solution (100X) (B9018) EUE. (2025, April 8). NEB.
  • Acetamide - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue Engineering.
  • How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024, March 3). UC San Diego.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.